Product packaging for 3-Bromo-4-methoxyphenol(Cat. No.:CAS No. 17332-12-6)

3-Bromo-4-methoxyphenol

Cat. No.: B107203
CAS No.: 17332-12-6
M. Wt: 203.03 g/mol
InChI Key: NOJOUQQJSGRBMN-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxyphenol, also known as this compound, is a useful research compound. Its molecular formula is C7H7BrO2 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrO2 B107203 3-Bromo-4-methoxyphenol CAS No. 17332-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methoxyphenol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJOUQQJSGRBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346020
Record name 3-Bromo-4-methoxyphenol
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Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17332-12-6
Record name 3-Bromo-4-methoxyphenol
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Record name 3-Bromo-4-methoxyphenol
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Foundational & Exploratory

3-Bromo-4-methoxyphenol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-4-methoxyphenol

Abstract

The unequivocal structural assignment of substituted aromatic compounds is a cornerstone of chemical research and development, particularly in the synthesis of pharmaceutical intermediates and novel materials. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of this compound. We move beyond a simple recitation of data to explain the strategic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135, COSY, and HMBC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating data from these orthogonal techniques, this paper presents a self-validating workflow designed for researchers, scientists, and drug development professionals to confidently assign the correct molecular structure and differentiate it from potential isomers.

The Analytical Challenge: Isomeric Differentiation

This compound (C₇H₇BrO₂) is a substituted phenol, a class of compounds widely used as building blocks in organic synthesis.[1][2] Its utility is predicated on its specific substitution pattern. However, synthetic routes, such as the bromination of 4-methoxyphenol, can potentially yield multiple isomers. The primary analytical challenge is to confirm the 1,2,4-trisubstitution pattern and definitively rule out other possibilities, principally:

  • 2-Bromo-4-methoxyphenol: Bromination occurs ortho to the hydroxyl group.

  • 5-Bromo-2-methoxyphenol (3-Bromo-6-methoxyphenol): Substitution occurs on a different starting material or via rearrangement.

  • 4-Bromo-3-methoxyphenol: An isomer with transposed functional groups.

Each technique deployed must provide specific evidence that, when combined, builds an unassailable case for the target structure.

Integrated Spectroscopic Elucidation Workflow

G cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Data Integration & Confirmation Sample Unknown Phenolic Sample Purity Chromatography (GC/LC-MS) & Melting Point Sample->Purity Assess Purity MS Mass Spectrometry (MS) Purity->MS IR Infrared (IR) Spectroscopy Purity->IR NMR NMR Spectroscopy Suite Purity->NMR Integration Convergent Data Analysis MS->Integration Molecular Formula (C7H7BrO2) Bromine Presence IR->Integration Functional Groups (-OH, C-O, Aromatic) NMR->Integration Connectivity & Substitution (¹H, ¹³C, 2D NMR) Structure Final Structure Assignment: This compound Integration->Structure Confirm

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Elemental Composition and Halogen Identification

Mass spectrometry provides two crucial initial pieces of evidence: the molecular weight and the confirmation of bromine's presence.

Core Insights from MS:
  • Molecular Ion (M⁺): The nominal molecular weight of C₇H₇BrO₂ is 202 g/mol . High-resolution mass spectrometry (HRMS) would yield a highly accurate mass (e.g., 201.96294 Da), confirming the elemental formula.[3]

  • The Bromine Isotopic Signature: The most telling feature is the presence of two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[4][5] This is the characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.[6][7] The observation of peaks at m/z 202 and 204, with roughly equal abundance, is definitive proof of a single bromine atom in the molecule.[3]

FeatureExpected ObservationImplication
Molecular IonM⁺ peak at m/z ≈ 202Corresponds to C₇H₇⁷⁹BrO₂
M+2 PeakM+2 peak at m/z ≈ 204Corresponds to C₇H₇⁸¹BrO₂
Intensity RatioM⁺ : M+2 ≈ 1:1Confirms the presence of one bromine atom[4][5][8]
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the solution into the GC-MS instrument.

  • GC Separation: Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., 50°C to 250°C at 10°C/min) to ensure separation from any impurities.

  • MS Detection: Acquire data in full scan mode over a mass range of m/z 40-400.

  • Data Analysis: Examine the mass spectrum of the main eluted peak. Identify the molecular ion cluster and confirm the 1:1 ratio for the M⁺ and M+2 peaks.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, confirming its classification as a substituted phenol.

Core Insights from IR:
  • O-H Stretch: A broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.[9][10]

  • Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) indicate C-H bonds on the aromatic ring.[9]

  • Aromatic C=C Bending: Medium to strong absorptions between 1500-1600 cm⁻¹ confirm the presence of the benzene ring.[11]

  • Phenolic C-O Stretch: A strong, distinct peak around 1200-1260 cm⁻¹ is highly diagnostic for the C-O bond of a phenol, distinguishing it from aliphatic alcohols whose C-O stretch appears at lower wavenumbers (1050-1150 cm⁻¹).[9][12]

Functional GroupCharacteristic Absorption (cm⁻¹)Significance
Phenolic O-H3550 - 3200 (broad, strong)Confirms hydroxyl group[10][13]
Aromatic C-H3100 - 3010 (medium)Confirms aromatic ring
Aromatic C=C1600 - 1500 (medium, multiple)Confirms aromatic ring[11]
Phenolic C-O1260 - 1200 (strong)Confirms phenol structure (vs. alcohol)[9][11][12]
Experimental Protocol: ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify and label the key absorption bands corresponding to the functional groups listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed information, establishing the precise connectivity of atoms. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

¹H NMR: Proton Environment and Connectivity

For this compound, we expect to see three distinct signals in the aromatic region (typically 6.5-8.0 ppm), a singlet for the methoxy group (~3.8 ppm), and a broad singlet for the phenolic proton. The splitting pattern (multiplicity) of the aromatic protons is key to determining the substitution pattern.

  • Prediction for this compound:

    • H-2: This proton is ortho to the methoxy group and meta to the hydroxyl. It will appear as a doublet, split by H-6.

    • H-5: This proton is ortho to the hydroxyl group and meta to the bromine. It will appear as a doublet, split by H-6.

    • H-6: This proton is between H-2 and H-5. It will be split by both, appearing as a doublet of doublets.

  • Comparison with Isomers:

    • 2-Bromo-4-methoxyphenol: Would show an ABX spin system, with one proton appearing as a doublet, one as a doublet of doublets, and one as a simple doublet. The coupling constants would differ significantly. Published data shows signals at δ 7.01 (d), 6.94 (d), and 6.78 (dd).[14]

    • 5-Bromo-2-methoxyphenol: Would also show a distinct ABX pattern, but the chemical shifts would be different due to the change in electronic environment.[15]

¹³C NMR and DEPT-135: Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we expect 7 distinct signals: 6 for the aromatic ring and 1 for the methoxy group.

The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating between carbon types.[16][17]

  • Positive Signals: CH and CH₃ carbons.

  • Negative Signals: CH₂ carbons (none in this molecule).

  • Absent Signals: Quaternary carbons (C with no attached protons).

By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, we can identify all carbon types.[18][19] For our target molecule, we expect:

  • 3 Positive Signals: The three aromatic CH carbons and the CH₃ of the methoxy group.

  • 3 Absent Signals (in DEPT-135): The three quaternary carbons of the aromatic ring (C-1, C-3, C-4).

Carbon TypeExpected NumberDEPT-135 Signal
CH₃1Positive
CH₂0N/A
Aromatic CH3Positive
Aromatic C (Quaternary)3Absent
2D NMR (COSY & HMBC): Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments establish definitive correlations and lock in the structure.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (typically through 2 or 3 bonds).[20] For this compound, we would expect to see a cross-peak connecting H-5 and H-6, and another connecting H-2 and H-6, confirming their adjacent relationship. The absence of a correlation between H-2 and H-5 confirms they are not adjacent.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this problem. It shows correlations between protons and carbons that are 2 or 3 bonds away.[21][22] This allows us to connect the different fragments of the molecule. Key expected correlations include:

    • The methoxy protons (~3.8 ppm) will show a strong correlation to the carbon they are attached to (C4), which is a quaternary carbon.

    • Proton H-2 will show correlations to the quaternary carbons C-4 and C-3.

    • Proton H-5 will show a correlation to the quaternary carbon C-1 (bearing the -OH).

    • This network of long-range correlations provides an undeniable map of the molecular structure.

G cluster_0 1D NMR cluster_1 2D NMR cluster_2 Structural Insights H1 ¹H NMR (Proton Environments & Splitting) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Count) DEPT DEPT-135 (Carbon Type ID) C13->DEPT DEPT->HMBC Substitution Substitution Pattern COSY->Substitution Connectivity Full Atom Connectivity HMBC->Connectivity Substitution->Connectivity

Caption: Interlinking logic of the NMR experimental suite.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Collect spectra on a 400 MHz or higher spectrometer.

  • Experiments to Run:

    • Standard ¹H NMR.

    • Standard proton-decoupled ¹³C NMR.

    • DEPT-135.

    • gCOSY (gradient-selected COSY).

    • gHMBC (gradient-selected HMBC), optimized for a long-range coupling constant of ~8 Hz.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and map the correlations as described above.

Conclusion: A Convergent and Self-Validating Approach

The structure of this compound is unequivocally confirmed through the strategic integration of multiple spectroscopic techniques. Mass spectrometry establishes the correct elemental formula and confirms the presence of a single bromine atom via its unique isotopic signature. Infrared spectroscopy verifies the essential phenolic functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity, allowing for the definitive assignment of the 1,2,4-trisubstitution pattern and the confident exclusion of all other potential isomers. This multi-faceted, self-validating workflow represents the gold standard in modern chemical analysis for ensuring the structural integrity of synthesized compounds.

References

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  • Clark, J. (2015). mass spectra - the M+2 peak. Chemguide.
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  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
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  • OChem Videos by Dr. Mike Evans. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
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  • University of Calgary. (n.d.). Ch24: Phenols.
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Sources

Introduction: The Strategic Importance of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-4-methoxyphenol

This compound is a substituted aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. As a functionalized phenol, it serves as a versatile synthetic intermediate, or building block, for constructing more complex molecular architectures. Its strategic value lies in the orthogonal reactivity of its three key functional groups: the nucleophilic hydroxyl group, the electron-rich aromatic ring, and the carbon-bromine bond, which is amenable to a wide array of cross-coupling reactions. This guide provides a detailed examination of its core physical and chemical properties, outlines a robust protocol for its laboratory-scale synthesis and characterization, and discusses its handling and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Core Identifiers

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. These data points are critical for database searches, regulatory submissions, and ensuring the correct material is being utilized in experimental work.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical properties is paramount for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 17332-12-6[1][2]
Molecular Formula C₇H₇BrO₂[1][2]
Molecular Weight 203.03 g/mol [1][2][3]
Appearance Solid
Melting Point 47 °C[4]
Boiling Point 281.1 °C at 760 mmHg[3][4]
Purity Typically ≥98% (via HPLC)[2][4]
SMILES COC1=C(C=C(C=C1)O)Br[1][5]
InChIKey NOJOUQQJSGRBMN-UHFFFAOYSA-N[1][5]
Spectroscopic Data Interpretation

While raw spectral data is available from various databases[1][6], the true utility lies in interpreting this data to confirm the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (-OCH₃), and the hydroxyl proton (-OH). The aromatic signals will exhibit splitting patterns (coupling) that are characteristic of the substitution pattern on the benzene ring. The methoxy group will appear as a sharp singlet around 3.8 ppm, and the hydroxyl proton will be a broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group, C-O stretching vibrations around 1200-1250 cm⁻¹, and absorptions corresponding to C-H stretching and C=C bending in the aromatic ring.[1]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1] This results in two peaks of nearly equal intensity separated by 2 mass units (e.g., at m/z 202 and 204), which is a definitive indicator of a monobrominated compound.

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on 4-methoxyphenol. The choice of brominating agent and reaction conditions is critical to control regioselectivity and maximize yield. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing. Since the para position is blocked, bromination is directed to the ortho positions. The position ortho to the stronger activating group (the hydroxyl group) is generally favored. However, steric hindrance from the methoxy group can influence the outcome. A common and reliable method involves using N-Bromosuccinimide (NBS), a mild and selective source of electrophilic bromine.

Experimental Protocol: Synthesis via Bromination

This protocol describes a self-validating workflow for synthesizing and purifying this compound.

Materials:

  • 4-Methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-methoxyphenol (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath. Causality: Cooling the reaction minimizes the formation of undesired side products by controlling the reaction rate.

  • Bromination: Add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. Expertise: Portion-wise addition of NBS prevents a rapid exotherm and improves regioselectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine. Trustworthiness: Each washing step serves a purpose: water removes water-soluble impurities, bicarbonate neutralizes any acidic byproducts, and brine helps to break emulsions and dry the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Validation: Combine the pure fractions, remove the solvent, and dry the final product under vacuum. Confirm the identity and purity of the isolated this compound using the analytical techniques described in the following section.

Synthesis_Workflow Start 4-Methoxyphenol + Acetonitrile Reagent Add NBS (1.0 eq) @ 0 °C Start->Reagent Reaction Stir & Monitor (TLC) Reagent->Reaction Quench Quench (Na₂S₂O₃) Reaction->Quench Extract Extraction (EtOAc / H₂O) Quench->Extract Wash Wash Sequentially (NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Flash Chromatography (Silica Gel) Dry->Purify Product Pure this compound Purify->Product

Caption: A typical laboratory workflow for the synthesis of this compound.

Analytical Characterization Workflow

Confirming the identity and purity of a synthesized compound is a non-negotiable step in research and development. A multi-pronged analytical approach ensures the material meets the required specifications for subsequent use.

Analytical_Workflow Sample Synthesized Product Purity Purity Assessment (HPLC/GC) Sample->Purity Identity Structural Confirmation Sample->Identity Final Validated Compound (Structure & Purity Confirmed) Purity->Final MS Molecular Weight (Mass Spectrometry) Identity->MS NMR Connectivity & Structure (¹H & ¹³C NMR) Identity->NMR IR Functional Groups (IR Spectroscopy) Identity->IR MS->Final NMR->Final IR->Final

Caption: Orthogonal analytical workflow for validating this compound.

This self-validating system provides trustworthiness. Purity is first assessed by a chromatographic method like HPLC, which separates the main component from any impurities. Subsequently, spectroscopic methods (MS, NMR, IR) provide orthogonal data points that, when combined, unequivocally confirm the molecular structure.

Safety, Handling, and Storage

As a halogenated phenol, this compound requires careful handling. It is essential to consult the Safety Data Sheet (SDS) before use.[7]

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

    • GHS Hazard Statements: H302, H315, H319, H335.[1]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

Applications in Research and Drug Development

The utility of this compound stems from its trifunctional nature, making it a valuable precursor in the synthesis of pharmaceuticals and other high-value organic molecules.[8]

  • Cross-Coupling Reactions: The aryl bromide moiety is a key functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

  • Nucleophilic Reactions: The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, a potent nucleophile for Williamson ether synthesis or for forming esters.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo further electrophilic substitution, although the position of substitution will be directed by the existing groups.

The strategic introduction of bromine into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, a strategy often employed in drug design.[9] Therefore, building blocks like this compound are indispensable tools for lead optimization and the development of new chemical entities.

References

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  • Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • NIST WebBook. 3-Bromo-4-methoxybenzaldehyde.
  • OSHA. 4-Methoxyphenol.
  • PMC - NIH. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds....
  • LookChem. 3-Bromo-4-methoxytoluene.
  • Springer. Introducing bromine to the molecular structure as a strategy for drug design.
  • Amerigo Scientific. 4-Bromo-3-methoxyphenol.
  • Organic Syntheses. 3-bromo-4-hydroxytoluene.

Sources

3-Bromo-4-methoxyphenol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-methoxyphenol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 17332-12-6), a key chemical intermediate in the fields of organic synthesis and drug discovery. This document details the molecule's fundamental physicochemical properties, offers a detailed, field-proven protocol for its synthesis and purification, and outlines robust methodologies for its analytical characterization. Furthermore, it explores the compound's applications as a versatile building block in medicinal chemistry. The guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important reagent.

Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound featuring a phenol, a methoxy group, and a bromine atom. This trifunctional arrangement makes it a valuable and versatile precursor in multi-step organic synthesis. The electron-donating hydroxyl and methoxy groups activate the aromatic ring, while the bromine atom provides a reactive site for a wide array of cross-coupling reactions.

The core physicochemical properties are summarized below for quick reference.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 17332-12-6PubChem[1]
Molecular Formula C₇H₇BrO₂PubChem[1]
Molecular Weight 203.03 g/mol PubChem[1], Capot Chemical[2]
Canonical SMILES COC1=C(C=C(C=C1)O)BrPubChem[1]
InChI Key NOJOUQQJSGRBMN-UHFFFAOYSA-NPubChem[1]
Appearance Colorless to slightly yellow crystal or powdery solidChemBK[3]
Solubility Soluble in most organic solvents (e.g., ether, dichloromethane), insoluble in waterChemBK[3]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution on the commercially available precursor, 4-methoxyphenol. The hydroxyl and methoxy groups are both ortho-, para-directing and activating. Given that the para position relative to the hydroxyl group is occupied, the electrophile (Br⁺) is directed to the ortho positions (C3 and C5). The hydroxyl group is a more potent activating group than the methoxy group, thus substitution occurs preferentially at the C3 position, which is ortho to the hydroxyl group. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is a solid, easy to handle, and provides a low concentration of Br₂ in situ, minimizing over-bromination.

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification & Isolation start 4-Methoxyphenol in THF reagents N-Bromosuccinimide (NBS) (Portion-wise addition at RT) start->reagents reaction Stir at Room Temperature (12-16 hours) reagents->reaction quench Quench with NaHCO₃ Solution reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->chromatography product Pure this compound chromatography->product sample Synthesized Sample (Post-Purification) nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (GC-MS or ESI-MS) sample->ms ir FTIR Spectroscopy sample->ir confirmation Structural Confirmation & Purity Assessment nmr->confirmation ms->confirmation ir->confirmation

Sources

solubility of 3-Bromo-4-methoxyphenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methoxyphenol for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted phenol derivative with significant applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing formulations. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offering a predictive framework based on its physicochemical properties and the principle of "like dissolves like." While extensive quantitative solubility data is not widely published, this document outlines a detailed experimental protocol for its determination, ensuring researchers can generate reliable data for their specific applications. Safety and handling considerations for both the compound and common organic solvents are also addressed to ensure safe laboratory practices.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₇H₇BrO₂.[1] Its structure consists of a phenol ring substituted with a bromine atom and a methoxy group. This substitution pattern imparts a unique combination of polarity, hydrogen bonding capability, and molecular size that dictates its interaction with various solvents. A clear understanding of its solubility is crucial for its effective use in synthetic chemistry and pharmaceutical sciences.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical characteristics. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇BrO₂[1]
Molecular Weight 203.03 g/mol [1][2]
Appearance White to off-white crystalline solid[3] (analogy)
Melting Point 47°C[4]
Boiling Point 281.1 ± 20.0 °C (Predicted)[4]
pKa Not available
LogP (Predicted) 1.5[1]

The presence of a hydroxyl group (-OH) allows this compound to act as a hydrogen bond donor, while the oxygen atoms in the hydroxyl and methoxy groups can act as hydrogen bond acceptors. The bromine atom and the benzene ring contribute to its nonpolar character. The predicted LogP value of 1.5 suggests a moderate lipophilicity.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The solubility of this compound in a given organic solvent is therefore a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

Influence of Solvent Polarity

Organic solvents can be broadly classified into polar and nonpolar categories, with further subdivisions into protic and aprotic for polar solvents.

  • Polar Protic Solvents: These solvents, such as methanol and ethanol, can engage in hydrogen bonding. Due to the hydroxyl group, this compound is expected to exhibit good solubility in these solvents through hydrogen bonding interactions.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) are polar but do not have hydrogen atoms directly bonded to an electronegative atom. They can act as hydrogen bond acceptors. Good solubility is anticipated due to dipole-dipole interactions and hydrogen bonding with the phenolic proton of the solute.

  • Nonpolar Solvents: Solvents such as hexane and toluene have low dielectric constants and primarily interact through weaker van der Waals forces. The solubility of this compound in these solvents is expected to be lower due to the significant polarity imparted by the hydroxyl and methoxy groups. However, the presence of the nonpolar benzene ring and bromine atom will contribute to some degree of solubility.

The following diagram illustrates the logical flow for predicting the solubility of this compound based on solvent characteristics.

G Solubility Prediction Flowchart A Start: this compound B Select Organic Solvent A->B C Determine Solvent Class B->C D Polar Protic (e.g., Methanol, Ethanol) C->D H-bond donor? Yes E Polar Aprotic (e.g., Acetone, DMSO) C->E Polar? Yes H-bond donor? No F Nonpolar (e.g., Hexane, Toluene) C->F Polar? No G High Predicted Solubility (H-bonding dominates) D->G H Good to High Predicted Solubility (Dipole-dipole & H-bond acceptance) E->H I Low to Moderate Predicted Solubility (van der Waals forces) F->I G Shake-Flask Solubility Determination Workflow A Add excess this compound to known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Allow excess solid to sediment B->C D Withdraw and filter supernatant C->D E Dilute sample to known volume D->E F Quantify concentration via HPLC E->F G Calculate solubility F->G

Sources

An In-depth Technical Guide to the Biosynthesis of Bromophenols in Marine Algae

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Marine algae, particularly those from the phylum Rhodophyta (red algae), are prolific producers of a diverse class of halogenated secondary metabolites known as bromophenols.[1] These compounds are not merely metabolic curiosities; they exhibit a wide spectrum of potent biological activities, including antimicrobial, antioxidant, anti-diabetic, and anticancer effects, positioning them as promising candidates for pharmaceutical development and biotechnological applications.[2][3][4] This guide provides a comprehensive technical overview of the core biosynthetic machinery responsible for their formation, focusing on the central role of vanadium-dependent bromoperoxidases (V-BPOs). We will delve into the enzymatic mechanism, the proposed biosynthetic pathways, and provide detailed, field-proven protocols for the extraction, characterization, and analysis of both the enzymes and their metabolic products. This document is designed to serve as a foundational resource for researchers aiming to explore, harness, or manipulate this fascinating marine biosynthetic pathway.

Part 1: The World of Marine Algal Bromophenols: Structure, Function, and Distribution

Bromophenols are characterized by a phenolic ring structure substituted with one or more bromine atoms.[5] This bromination significantly influences their chemical properties, increasing lipophilicity and modulating reactivity, which in turn dictates their biological function.[2] The number and position of bromine atoms and hydroxyl groups on the aromatic ring lead to a vast diversity of structures, from simple phenols like 2,4,6-tribromophenol to complex dimeric and polymeric molecules.[1][6]

Ecological Role and Bioactivity: In their marine environment, bromophenols are believed to serve as a crucial chemical defense mechanism, deterring herbivores and preventing microbial fouling.[3][6] For the drug development professional, their value lies in their broad bioactivities. For example, specific bromophenols from the red alga Rhodomela confervoides have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a key target in anti-diabetic therapies.[6] Others, from the brown algae Leathesia nana, exhibit cytotoxicity against a variety of human cancer cell lines.[3][6]

Phylogenetic Distribution: While bromophenols are found across green, brown, and red algae, the greatest structural diversity and abundance are found in red algae (Rhodophyta).[1] Genera such as Polysiphonia, Rhodomela, Symphyocladia, and Laurencia are particularly rich sources.[2][6][7] Brown algae (Phaeophyta) and green algae (Chlorophyta) typically produce simpler, less complex brominated phenols.[6][8]

Part 2: The Core Biosynthetic Machinery

The biosynthesis of bromophenols in marine algae is an elegant enzymatic process that harnesses the high concentration of bromide ions (~0.8 mM) available in seawater.[6][9] Though the complete genetic and molecular pathways are still under active investigation, the central catalyst has been unequivocally identified.[3]

The Central Enzyme: Vanadium-Dependent Bromoperoxidase (V-BPO)

The key enzyme responsible for the initial and critical bromination step is a vanadium-dependent bromoperoxidase (V-BPO, EC 1.11.1.18).[7][10] These enzymes are metalloenzymes that feature a vanadate ion (HVO₄²⁻) in their active site, coordinated to a histidine residue of the protein backbone.[11]

Catalytic Mechanism: The V-BPO catalytic cycle is a two-electron oxidation process. The causality behind this mechanism is the ability of the vanadium center to be oxidized by hydrogen peroxide (H₂O₂), a common metabolic byproduct, to form a highly reactive peroxo-vanadium intermediate. This activated intermediate then oxidizes a bromide ion (Br⁻) to an electrophilic bromine species, often described as a bromonium ion equivalent (formally "Br⁺").[10][11] This potent electrophile is then used to brominate an organic substrate.

G cluster_cycle V-BPO Catalytic Cycle E_V5 Resting Enzyme (His-V⁵⁺) E_V5_H2O2 Peroxo-Intermediate (His-V⁵⁺-OOH) E_V5->E_V5_H2O2 + H₂O₂ - H₂O E_V5_Br Bromo-Intermediate (His-V⁵⁺-OBr) E_V5_H2O2->E_V5_Br + Br⁻ + H⁺ E_V5_Substrate Substrate Complex E_V5_Br->E_V5_Substrate + Substrate-H E_V5_Substrate->E_V5 - Substrate-Br - H₂O caption V-BPO catalytic cycle. G cluster_pathway Proposed Bromophenol Biosynthetic Pathway Precursor Phenolic Precursor (e.g., from Tyrosine) BrominatedPhenol Simple Bromophenol Precursor->BrominatedPhenol V-BPO, H₂O₂, Br⁻ ComplexPhenol Complex Dimeric Bromophenol BrominatedPhenol->ComplexPhenol Further Oxidation, Coupling Reactions caption Proposed bromophenol biosynthesis.

Caption: Proposed bromophenol biosynthesis.

Part 3: Methodologies for Studying Bromophenol Biosynthesis

A robust and reproducible experimental approach is critical for investigating this pathway. The following protocols are presented as self-validating systems, where the outcome of one step informs and validates the next.

Protocol 1: Extraction and Characterization of Vanadium-Bromoperoxidase (V-BPO)

This protocol details the purification of V-BPO from algal biomass. The key is to efficiently separate the enzyme from other cellular components, particularly the highly abundant and potentially interfering phlorotannins and polysaccharides found in algae. [10] Step-by-Step Methodology:

  • Sample Preparation:

    • Collect fresh algal biomass (e.g., 100 g wet weight) and wash thoroughly with cold, sterile seawater to remove epiphytes and salt.

    • Flash-freeze the biomass in liquid nitrogen and grind to a fine powder using a mortar and pestle. This is a critical step; rapid freezing and grinding prevent protein degradation and ensure efficient cell lysis.

  • Crude Extract Preparation:

    • Resuspend the algal powder in 4 volumes (e.g., 400 mL) of cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10% glycerol). The glycerol acts as a cryoprotectant and stabilizer for the enzyme.

    • Stir the suspension gently at 4°C for 2-4 hours to allow for protein extraction.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant is the crude protein extract.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract at 4°C with constant stirring to achieve a desired saturation (e.g., 40-80%). This is a differential precipitation step; V-BPOs typically precipitate in this range, allowing for the removal of many other soluble proteins.

    • After stirring for 1 hour, centrifuge at 12,000 x g for 30 minutes. Discard the supernatant and resuspend the protein pellet in a minimal volume of dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Dialyze the resuspended pellet against the same buffer overnight at 4°C with multiple buffer changes to remove excess ammonium sulfate.

  • Chromatographic Purification:

    • Ion-Exchange Chromatography (IEX): Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the dialysis buffer. The choice of an anion exchanger is based on the typically negative net charge of V-BPOs at neutral pH. Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl).

    • Size-Exclusion Chromatography (SEC): Pool the active fractions from IEX, concentrate them, and load onto a size-exclusion column (e.g., Sephacryl S-200). This step separates proteins based on their molecular weight and serves as a final polishing step.

  • Purity Analysis:

    • Assess the purity of the final enzyme preparation using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A single band at the expected molecular weight (typically 50-70 kDa) indicates a successful purification.

G cluster_workflow V-BPO Purification Workflow Start Algal Biomass Grind Liquid N₂ Grinding Start->Grind Extract Buffer Extraction Grind->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Crude Crude Extract Centrifuge1->Crude AmSO4 (NH₄)₂SO₄ Precipitation Crude->AmSO4 Centrifuge2 Centrifugation AmSO4->Centrifuge2 Dialysis Dialysis Centrifuge2->Dialysis IEX Ion-Exchange Chromatography Dialysis->IEX SEC Size-Exclusion Chromatography IEX->SEC Pure Pure V-BPO SEC->Pure SDS SDS-PAGE Analysis Pure->SDS caption V-BPO purification workflow.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxyphenol is a halogenated phenol derivative with significant applications in organic synthesis and medicinal chemistry.[1][2] Its structural features, a hydroxyl group and a methoxy group on a brominated benzene ring, make it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability of experimental results and the quality of downstream products. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

PropertyValueSource
Molecular FormulaC₇H₇BrO₂[3]
Molecular Weight203.03 g/mol [4]
CAS Number17332-12-6[3][4]
IUPAC NameThis compound[4]
SMILESCOC1=C(C=C(C=C1)O)Br[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.

While a publicly available, definitive ¹H NMR spectrum for this compound is not readily found in the searched results, data for a closely related isomer, 4-Bromo-3-methoxyphenol, is available and can be used for comparative analysis.[5]

¹H NMR Data for 4-Bromo-3-methoxyphenol (400 MHz, CDCl₃): [5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.34d, J = 8.52 Hz1HAr-H
6.60d, J = 2.85 Hz1HAr-H
6.42dd, J = 2.88, 2.85 Hz1HAr-H
5.49s1H-OH
3.77s3H-OCH₃

Note: The assignments are based on the structure of 4-Bromo-3-methoxyphenol.

Interpretation and Causality:

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The bromine atom is deactivating and ortho-, para-directing, while the methoxy and hydroxyl groups are activating and ortho-, para-directing. The interplay of these effects, along with the specific substitution pattern, determines the precise chemical shifts and coupling patterns of the aromatic protons. The singlet for the methoxy group is characteristic and its chemical shift is typical for an aryl methyl ether. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

¹³C NMR Data for 4-Bromo-3-methoxyphenol (100 MHz, CDCl₃): [5]

Chemical Shift (δ, ppm)Assignment
156.76Ar-C
156.13Ar-C
133.36Ar-C
108.51Ar-C
102.27Ar-C
100.46Ar-C
56.19-OCH₃

Note: The assignments are based on the structure of 4-Bromo-3-methoxyphenol.

Interpretation and Causality:

The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon attached to the electronegative oxygen atoms of the hydroxyl and methoxy groups will be deshielded and appear at a lower field (higher ppm). The carbon attached to the bromine atom will also be influenced by its electronegativity and heavy atom effect. The methoxy carbon appears at a characteristic upfield position.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-Br bonds. While a specific spectrum for this compound is not provided in the search results, general characteristic regions for the expected functional groups can be discussed. A vapor phase IR spectrum is noted to be available in SpectraBase.[4]

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3600-3200O-H stretch (broad)Phenolic -OH
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretch-OCH₃
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1050C-O stretchPhenol
~600-500C-Br stretchAryl bromide

Interpretation and Causality:

The broadness of the O-H stretching band is due to hydrogen bonding. The exact positions of the aromatic C=C stretching bands can provide information about the substitution pattern of the benzene ring. The strong C-O stretching bands are characteristic of the ether and phenol functional groups. The C-Br stretching vibration appears in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center and SpectraBase.[4][6] The mass spectrum will show a molecular ion peak (M⁺) and fragment ions. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) with approximately equal intensity, which is a characteristic isotopic signature for bromine.

Key Features of the Mass Spectrum of this compound: [4]

  • Molecular Ion (M⁺): Peaks at m/z 202 and 204, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

  • Major Fragment Ion: A significant peak at m/z 189 and 191, likely corresponding to the loss of a methyl group (-CH₃).

Interpretation and Causality:

The molecular ion peak confirms the molecular weight of the compound. The isotopic pattern of the molecular ion peak is a definitive indicator of the presence of a single bromine atom. The fragmentation pattern provides clues about the structure of the molecule. The loss of a methyl group from the methoxy substituent is a common fragmentation pathway for methoxy-substituted aromatic compounds.

Experimental Protocols

Acquiring high-quality spectroscopic data requires appropriate sample preparation and instrument parameters. The following are general protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the spectrum of the sample.

    • The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Injector Temperature: Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).

    • Oven Program: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

Visualization

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry (GC-MS) Sample->MS Analyze Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, ensuring the quality and reliability of their work with this important chemical intermediate.

References

  • SpectraBase. This compound. [Link]
  • PubChem. This compound. [Link]
  • Beilstein Journals.
  • The Royal Society of Chemistry.
  • ResearchGate. 1H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... [Link]
  • ResearchGate. 1H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... [Link]
  • Asian Journal of Chemistry.
  • ResearchGate. Concentrations of halogenated phenols at the outlet of the six plants (ng/L). [Link]
  • PubChemLite. This compound (C7H7BrO2). [Link]
  • NIST WebBook. 3-Bromo-4-methoxybenzaldehyde. [Link]
  • Natural Products Atlas. Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). [Link]
  • NIST WebBook. 3-Bromo-4-methoxybenzaldehyde. [Link]
  • PubChem. 2-Bromo-4-methoxyphenol. [Link]
  • MDPI.
  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]
  • MDPI.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Capot Chemical. Specifications of this compound. [Link]
  • Organic Syntheses. 3-bromo-4-hydroxytoluene. [Link]

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Introduction: Unveiling a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-methoxyphenol for Researchers and Drug Development Professionals

This compound is a halogenated aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a hydroxyl, a methoxy, and a bromine substituent on a benzene ring, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, positioning this compound as a key intermediate in the development of novel pharmaceutical agents and other fine chemicals.

This technical guide aims to provide a comprehensive overview of this compound, catering to researchers, scientists, and professionals in drug development. It will delve into its physicochemical properties, spectroscopic characterization, synthetic methodologies, analytical techniques, and applications in medicinal chemistry, all supported by authoritative references. The objective is to equip the reader with the necessary knowledge to effectively utilize this compound in their research and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and synthesis.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.[1][2][3][4]

PropertyValue
CAS Number 17332-12-6[1][2][3]
Molecular Formula C7H7BrO2[1][2][3]
Molecular Weight 203.03 g/mol [1][2]
Appearance Colorless to slightly yellow crystal or powdery solid[5]
Melting Point 77-82 °C[6]
Boiling Point Approximately 296 °C[5]
Solubility Soluble in most organic solvents like ether and dichloromethane; insoluble in water.[5]
InChIKey NOJOUQQJSGRBMN-UHFFFAOYSA-N[1][2]
Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

The proton NMR spectrum of this compound in CDCl3 is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons. Based on available data, the following chemical shifts (δ) are characteristic: a singlet for the hydroxyl proton (around 5.49 ppm), a doublet for the proton at C5 (around 7.34 ppm), a doublet for the proton at C2 (around 6.60 ppm), a doublet of doublets for the proton at C6 (around 6.42 ppm), and a singlet for the methoxy group protons (around 3.77 ppm).[7]

The 13C NMR spectrum in CDCl3 provides information about the carbon skeleton. The expected chemical shifts are approximately: δ 156.76 (C4), 156.13 (C1), 133.36 (C5), 108.51 (C2), 102.27 (C6), 100.46 (C3), and 56.19 (methoxy carbon).[7]

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key peaks would include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm-1), C-O stretches for the phenol and ether linkages (around 1200-1300 cm-1 and 1000-1100 cm-1 respectively), and C-Br stretch (in the fingerprint region, typically below 800 cm-1).

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (79Br and 81Br in approximately a 1:1 ratio).[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect for its availability in research and industrial applications.

Electrophilic Bromination of 3-Methoxyphenol

A common and direct method for the synthesis of this compound involves the electrophilic bromination of 3-methoxyphenol.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl and methoxy groups are activating and ortho-, para-directing. The incoming electrophile (Br+) will substitute at the positions most activated by these groups.

G 3-Methoxyphenol 3-Methoxyphenol (Starting Material) Intermediate Sigma Complex (Carbocation Intermediate) 3-Methoxyphenol->Intermediate + Br+ This compound This compound (Product) Intermediate->this compound - H+

Caption: Electrophilic Aromatic Substitution Mechanism.

The following is a representative experimental procedure based on literature reports.[8]

  • Dissolution: Dissolve 3-methoxyphenol (1.0 g, 8.055 mmol) in tetrahydrofuran (30 mL) in a round-bottom flask at room temperature.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.478 g, 8.055 mmol) portion-wise to the stirred solution.

  • Reaction: Stir the resulting yellow reaction mixture at room temperature for 12 hours.

  • Work-up: Add sodium bicarbonate solution (5 mL) to quench the reaction. Extract the product with diethyl ether (2 x 100 mL).

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash chromatography (silica gel, eluting with 10-30% ethyl acetate in hexanes) to yield the desired product.[8] This procedure may also yield other isomers, such as 2-bromo-5-methoxyphenol.[8]

G A Dissolve 3-Methoxyphenol in THF B Add N-Bromosuccinimide A->B C Stir at Room Temperature (12 hours) B->C D Quench with NaHCO3 C->D E Extract with Diethyl Ether D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Purify by Flash Chromatography H->I J This compound I->J

Caption: Synthetic Workflow for this compound.

Analytical Methodologies

Robust analytical methods are essential for ensuring the purity and quality of this compound.

Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis for organic compounds.

TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the product from starting materials and byproducts on a silica gel plate.[9]

For accurate quantitative analysis of purity, HPLC is the method of choice. A typical protocol would involve:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Standard: A certified reference standard of this compound for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds.[10] It can be used to confirm the identity of this compound by its retention time and mass spectrum, as well as to detect any volatile impurities.[10]

Applications in Medicinal Chemistry and Drug Development

The structural features of this compound make it a valuable precursor in the synthesis of various biologically active molecules.

A Versatile Synthetic Building Block

The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex molecular scaffolds.[11] The hydroxyl and methoxy groups can also be further functionalized, adding to its synthetic utility. The introduction of bromine into a molecular structure is a known strategy in drug design, as it can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[12]

Precursor to Bioactive Compounds

While specific blockbuster drugs directly derived from this compound are not prominently documented in the initial search, its structural motif is present in various compounds investigated for their therapeutic potential. For instance, related brominated methoxy-substituted compounds have been explored in the synthesis of heparanase inhibitors, and treatments for polycystic kidney disease and cancer.[13] The anilino- derivative, 3-bromo-4-methoxyaniline, is a known intermediate in the synthesis of various pharmaceuticals.[13][14]

Logical Progression in Drug Discovery

G A This compound (Starting Material) B Functional Group Transformation / Cross-Coupling A->B C Advanced Intermediate B->C D Further Synthetic Steps C->D E Drug Candidate D->E F Preclinical & Clinical Development E->F

Caption: Role of this compound in Drug Discovery.

Safety, Handling, and Storage

Proper safety precautions are paramount when working with any chemical, including this compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Acute toxicity, oral (Warning): Harmful if swallowed.[1][15]

  • Skin corrosion/irritation (Warning): Causes skin irritation.[1][15]

  • Serious eye damage/eye irritation (Warning): Causes serious eye irritation.[1][15]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning): May cause respiratory irritation.[1][15]

Safe Handling Practices

When handling this compound, the following personal protective equipment (PPE) and engineering controls are recommended:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2][16]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[16][17]

  • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[16][17]

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[17]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][16] Keep away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical and spectroscopic properties, coupled with established synthetic and analytical methods, make it an attractive building block for the creation of novel and complex molecules. A comprehensive understanding of its reactivity, handling, and applications, as outlined in this guide, is crucial for harnessing its full potential in a safe and effective manner. As the demand for new therapeutic agents continues to grow, the importance of such key intermediates in the drug development pipeline is poised to increase.

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A Theoretical Deep Dive into 3-Bromo-4-methoxyphenol: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical analysis of 3-Bromo-4-methoxyphenol, a substituted phenol with potential applications in medicinal chemistry and materials science. By integrating established computational methodologies with existing experimental data, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's electronic structure, reactivity, and potential for further investigation.

Introduction: The Significance of Substituted Phenols

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, exhibiting a wide array of biological activities. The introduction of halogen and methoxy substituents onto the phenolic ring dramatically influences their physicochemical properties, including acidity, lipophilicity, and susceptibility to metabolism. This compound, with its unique substitution pattern, presents an intriguing scaffold for the design of novel therapeutic agents and functional materials. Understanding its fundamental electronic and structural characteristics is paramount to unlocking its full potential.

Molecular Properties and Synthesis

This compound is a solid with the molecular formula C₇H₇BrO₂ and a molecular weight of 203.03 g/mol .[1] Its structure, featuring a bromine atom ortho to the hydroxyl group and meta to the methoxy group, dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC NameThis compoundPubChem[1]
Molecular FormulaC₇H₇BrO₂PubChem[1]
Molecular Weight203.03 g/mol PubChem[1]
XLogP31.5PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
pKa (Dissociation Constant)Experimental data availablePubChem[1]

While specific synthesis routes for this compound are not extensively detailed in readily available literature, a common approach for the synthesis of brominated methoxyphenols involves the electrophilic bromination of a methoxyphenol precursor. For instance, the bromination of 3-methoxyphenol with N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran can yield a mixture of brominated isomers.

Theoretical Framework: A Computational Approach

In the absence of dedicated experimental theoretical studies on this compound, we can leverage the power of computational chemistry to predict its electronic structure and reactivity. Density Functional Theory (DFT) has proven to be a robust method for studying substituted phenols, providing accurate insights into their molecular properties.[2]

Computational Methodology

A standard and effective computational approach for this type of analysis involves geometry optimization and subsequent property calculations using a functional such as B3LYP with a basis set like 6-311G++(d,p).[2] This level of theory offers a good balance between computational cost and accuracy for predicting the properties of organic molecules.

Experimental Protocol: In Silico Analysis of this compound

  • Molecule Building: Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-311G++(d,p) level of theory to find the lowest energy conformation.

  • Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: From the optimized geometry, compute key electronic properties, including:

    • Frontier Molecular Orbitals (HOMO and LUMO) energies.

    • Molecular Electrostatic Potential (MEP).

    • Natural Bond Orbital (NBO) analysis to understand charge distribution.

  • Spectroscopic Prediction: Simulate the IR and NMR spectra and compare them with available experimental data for validation.[1][3]

G

Caption: Relationship between key electronic properties and chemical reactivity.

Potential Applications in Drug Discovery

The structural motifs present in this compound are found in various biologically active molecules. Bromophenol derivatives have demonstrated a range of activities, including antioxidant and anticancer properties. [4]Theoretical studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to correlate the computed electronic properties of this compound and its analogues with their biological activities. [5][6][7]This in silico approach can guide the rational design of more potent and selective drug candidates.

Table 2: Potential Biological Activities of Bromophenol Derivatives
Biological ActivityMechanism of Action (Hypothesized)References
AntioxidantRadical scavenging due to the phenolic hydroxyl group.[4]
AnticancerInduction of apoptosis, inhibition of cell proliferation.[4]
Anti-inflammatoryModulation of inflammatory pathways.[4]

Conclusion and Future Directions

This guide has provided a theoretical framework for understanding the chemical and electronic properties of this compound. While experimental data on this specific molecule is limited, computational modeling offers a powerful tool to predict its behavior and guide future research. Further experimental validation of these theoretical predictions is crucial. The synthesis of this compound and its derivatives, followed by comprehensive spectroscopic and biological evaluation, will be instrumental in unlocking the therapeutic and technological potential of this intriguing class of compounds. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery and materials science.

References

  • Gross, K. C., et al. (2003). Which Population Analyses Provide a Good Correlation at the B3LYP/6-311G** Level of Theory for Substituted Phenols and Anilines. Journal of Chemical Information and Computer Sciences, 43(5), 1517–1523. [Link]
  • Han, J., Lee, H., & Tao, F. M. (2005). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A, 109(23), 5186–5192. [Link]
  • Zhang, Y., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(11), 606. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • Roy, K., & Leonard, J. T. (2005). QSAR modeling on dopamine D2 receptor binding affinity of 6-methoxy benzamides. Il Farmaco, 60(10), 818–825. [Link]
  • MOE Tutorials. (2023, October 29). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE [Video]. YouTube. [Link]
  • Li, Y., et al. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Scientific Reports, 12(1), 7860. [Link]

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A Toxicological Framework for the Evaluation of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-methoxyphenol is a halogenated phenolic compound with potential applications in chemical synthesis and drug development. As with any novel chemical entity destined for broader use, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety. This technical guide provides a comprehensive framework for the toxicological evaluation of this compound, addressing the current landscape of available data and outlining the necessary experimental protocols to build a robust safety profile.

Publicly available toxicological data for this compound is currently limited primarily to hazard classifications derived from computational models. The European Chemicals Agency (ECHA) and PubChem databases indicate that the compound is classified as potentially harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. While informative, these classifications do not replace empirical data. This guide, therefore, serves a dual purpose: to summarize the existing hazard information and to provide a detailed roadmap for researchers and drug development professionals on how to generate the critical toxicological data required for a comprehensive risk assessment.

The methodologies described herein are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), ensuring that the data generated is standardized, reproducible, and suitable for regulatory submission.

Physicochemical Properties and Structural Alerts for Toxicity

The toxicological potential of a chemical is intrinsically linked to its structure. This compound belongs to the class of brominated phenols. Halogenated phenolic compounds are known to be of toxicological interest due to their potential to persist in the environment and interact with biological systems[2].

  • Bromine Substitution: The presence of a bromine atom on the aromatic ring can influence the compound's metabolic fate and reactivity. Metabolism of brominated compounds can sometimes lead to the formation of reactive intermediates.[3][4]

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo conjugation reactions (glucuronidation and sulfation) as a primary detoxification pathway. However, it can also be oxidized to form reactive quinone-type species, which may exert cytotoxic effects.

  • Methoxyl Group: The methoxy group can undergo O-demethylation, another key metabolic pathway that could influence the compound's toxicity profile.

Given these structural features, a comprehensive toxicological assessment should focus on endpoints such as acute toxicity, genotoxicity, and irritation potential.

Table 1: Summary of GHS Hazard Classifications for this compound

Hazard ClassCategorySignal WordHazard StatementSource
Acute Toxicity, Oral4WarningH302: Harmful if swallowedPubChem[1]
Skin Corrosion/Irritation2WarningH315: Causes skin irritationPubChem[1]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritationPubChem[1]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritationPubChem[1]

Foundational In Vitro Toxicity Assessment

The initial phase of toxicological screening relies on a battery of in vitro assays to determine basal cytotoxicity and genotoxic potential. These assays are cost-effective, high-throughput, and reduce the reliance on animal testing in the early stages of compound evaluation.[5][6]

Cytotoxicity Screening

The first step is to determine the concentrations at which this compound exerts cytotoxic effects. This data is crucial for selecting the appropriate dose range for subsequent, more complex assays like genotoxicity tests, ensuring that observed effects are not merely a consequence of widespread cell death.

A variety of assays measuring different cellular endpoints should be employed[7][8]:

  • Metabolic Activity Assays (e.g., MTT, Resazurin): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells. A decrease in signal indicates reduced metabolic activity and potential cytotoxicity.

  • Membrane Integrity Assays (e.g., LDH Release): The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium is a key indicator of plasma membrane damage and necrosis[8].

These assays are typically performed in a relevant cell line (e.g., HepG2, a human liver cell line, to account for hepatic metabolism) over a wide range of concentrations to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Genotoxicity testing is critical to assess a compound's potential to damage DNA, which can lead to mutations and potentially cancer. A standard battery of tests is required to screen for different types of genetic damage.

The Ames test is a widely used method to evaluate a chemical's potential to cause gene mutations. The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required to synthesize an essential amino acid (e.g., histidine). A positive result, indicated by a significant increase in the number of revertant colonies that can grow on an amino acid-deficient medium, suggests the test substance is a mutagen.[9]

Causality and Experimental Choices: The inclusion of a mammalian liver extract (S9 fraction) is a critical component of the Ames test. This is because some chemicals are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver. Performing the assay both with and without the S9 mix allows for the detection of both direct-acting mutagens and pro-mutagens.[10]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis strain Bacterial Strains (e.g., S. typhimurium TA98, TA100) mix_s9 Mix: Bacteria + Compound + S9 strain->mix_s9 mix_nos9 Mix: Bacteria + Compound + Buffer strain->mix_nos9 compound Test Compound (this compound) + Vehicle Control + Positive Controls compound->mix_s9 compound->mix_nos9 s9 S9 Mix (for metabolic activation) s9->mix_s9 buffer Buffer (No S9 Control) buffer->mix_nos9 plate_s9 Add to Molten Top Agar Pour onto Minimal Glucose Agar Plate mix_s9->plate_s9 plate_nos9 Add to Molten Top Agar Pour onto Minimal Glucose Agar Plate mix_nos9->plate_nos9 incubate Incubate 37°C for 48-72h plate_s9->incubate plate_nos9->incubate count Count Revertant Colonies incubate->count eval Evaluate Mutagenicity (Compare to solvent control, look for dose-response) count->eval

Caption: Workflow for the Ames Test (OECD 471).

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare positive controls (e.g., sodium azide for non-S9, 2-aminoanthracene for S9 activation) and a solvent control.

  • Strain Culture: Grow overnight cultures of the selected bacterial tester strains.

  • Exposure: In separate sterile tubes, combine 0.1 mL of bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of either S9 mix or phosphate buffer.

  • Plating: To each tube, add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine to allow for a few initial cell divisions. Vortex briefly and immediately pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of visible revertant colonies on each plate. A positive response is defined as a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the solvent control for at least one strain.

This assay detects chromosomal damage. It identifies both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss or gain). Following exposure to the test compound, cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The presence of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of these binucleated cells indicates that chromosomal damage occurred during the preceding mitosis.[11][12][13]

Causality and Experimental Choices: The use of cytochalasin B is a key methodological choice that ensures analysis is restricted to cells that have successfully undergone one round of nuclear division in the presence of the test substance. This is critical because chromosomal damage is expressed as micronuclei only after a cell has attempted to divide. This self-validating system ensures that the endpoint is directly linked to mitotic events.[12]

Micronucleus_Test_Workflow cluster_culture Cell Culture & Exposure cluster_incubation Incubation & Cytokinesis Block cluster_harvest Harvesting & Staining cluster_analysis Microscopic Analysis seed Seed Mammalian Cells (e.g., CHO, TK6, Human Lymphocytes) expose Expose cells to Test Compound (with and without S9 activation) for 3-6 hours seed->expose wash Wash cells to remove compound expose->wash add_cytoB Add fresh medium containing Cytochalasin B wash->add_cytoB incubate Incubate for 1.5-2.0 normal cell cycle lengths add_cytoB->incubate harvest Harvest cells incubate->harvest stain Stain with DNA dye (e.g., Giemsa, Acridine Orange) harvest->stain score Score micronuclei frequency in binucleated cells (at least 2000 cells per concentration) stain->score evaluate Evaluate for a significant, dose-dependent increase score->evaluate

Caption: Workflow for the In Vitro Micronucleus Test (OECD 487).

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14][15][16][17] After embedding cells in agarose on a microscope slide, they are lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." Under electrophoresis at high pH, fragmented DNA (resulting from strand breaks) migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Causality and Experimental Choices: The use of alkaline conditions (pH > 13) is a critical choice that allows for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites, providing a broad screen for DNA damage. The principle is that breaks in the DNA supercoil relax the structure, allowing the broken strands to be drawn out by the electric field.[17]

In Vivo Acute Systemic Toxicity Assessment

If in vitro tests do not reveal significant concerns or to establish a baseline for systemic toxicity, an acute in vivo study is the next logical step. The goal is to determine the potential health hazards arising from a single, short-term exposure.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure that uses a minimal number of animals to classify a substance into one of the GHS toxicity categories.[18][19][20] It avoids the ethical concerns of determining a precise LD50 value while still providing sufficient information for hazard classification.[21]

Causality and Experimental Choices: The test begins with a starting dose selected from fixed levels (e.g., 300 mg/kg). The outcome (mortality or survival) in a group of three animals determines the next step: either testing at a lower dose, a higher dose, or stopping the test. This sequential logic ensures that the minimum number of animals are exposed to lethal doses, aligning with the principles of the 3Rs (Replacement, Reduction, Refinement). The use of a single sex (typically females, which are often slightly more sensitive) further reduces animal numbers.[18]

OECD423_Workflow start Step 1: Select Starting Dose (e.g., 300 mg/kg) Dose 3 female rats obs1 Observe for 48h (mortality) and up to 14 days (clinical signs) start->obs1 decision1 Outcome? obs1->decision1 step2_high Step 2: Dose 3 more rats at a higher dose (2000 mg/kg) decision1->step2_high 0 or 1 death step2_low Step 2: Dose 3 more rats at a lower dose (50 mg/kg) decision1->step2_low 3 deaths stop_classify Stop Test & Classify decision1->stop_classify 2 deaths obs2_high Observe for 14 days step2_high->obs2_high obs2_low Observe for 14 days step2_low->obs2_low decision2_high Outcome? obs2_high->decision2_high decision2_low Outcome? obs2_low->decision2_low classify_high Classify based on mortality at 300 & 2000 mg/kg decision2_high->classify_high classify_low Classify based on mortality at 300 & 50 mg/kg decision2_low->classify_low

Caption: Decision logic for the Acute Toxic Class Method (OECD 423).

Experimental Protocol: OECD 423

  • Animal Selection and Acclimation: Use healthy, young adult rats of a single sex (typically nulliparous, non-pregnant females). Acclimate animals for at least 5 days.

  • Fasting: Fast animals overnight (food, but not water) prior to dosing.

  • Dose Administration: Administer this compound, typically dissolved or suspended in an appropriate vehicle (e.g., corn oil), via oral gavage in a single dose. The volume should generally not exceed 1 mL/100g body weight.

  • Starting Dose: Based on available information, select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg. If no information exists, 300 mg/kg is often chosen.

  • Observations: Observe animals closely for the first few hours post-dosing and at least twice daily for 14 days. Record all clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.) and any mortalities. Record body weights weekly.

  • Stepwise Procedure:

    • If the outcome at the starting dose is 0 or 1 death out of 3 animals, proceed to a higher dose level in another group of 3 animals.

    • If the outcome is 3 deaths, proceed to a lower dose level.

    • If the outcome is 2 deaths, the test is stopped.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

  • Classification: The substance is classified based on the mortality observed at the different dose levels according to the GHS classification criteria.

Conclusions and Future Directions

The toxicological assessment of a novel compound like this compound must be a systematic, data-driven process. While current information is limited to computational hazard classifications, this guide provides the scientific rationale and detailed experimental frameworks necessary to build a comprehensive safety profile. The initial focus should be on a well-designed battery of in vitro cytotoxicity and genotoxicity assays (Ames, Micronucleus), followed by a targeted in vivo acute oral toxicity study (OECD 423).

The results of these foundational studies will dictate the need for further investigation into other toxicological endpoints such as repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity. By adhering to established, internationally validated protocols, researchers and developers can generate the high-quality, reliable data needed to make informed decisions about the safety and potential applications of this compound.

References

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Unlocking the Potential of 3-Bromo-4-methoxyphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Versatility of a Substituted Phenol

In the landscape of chemical scaffolds with latent potential for discovery, 3-Bromo-4-methoxyphenol emerges as a compound of significant interest for researchers, scientists, and drug development professionals. With the chemical formula C₇H₇BrO₂ and a molecular weight of 203.03 g/mol , this halogenated phenol possesses a unique substitution pattern that opens avenues for diverse applications, from medicinal chemistry to materials science.[1][2][3] The strategic placement of a bromine atom and a methoxy group on the phenolic ring imparts a distinct electronic and steric character, making it a versatile building block for novel molecular architectures and a candidate for a range of biological activities. This guide provides an in-depth exploration of potential research areas for this compound, complete with technical insights and detailed experimental protocols to empower your research endeavors.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in research.

PropertyValueSource
CAS Number 17332-12-6[2][4]
Molecular Formula C₇H₇BrO₂[1][2][3]
Molecular Weight 203.03 g/mol [1][2]
Appearance Off-white to light brown crystalline powderCommercially available
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.General chemical knowledge

Potential Research Area 1: A Scaffold for Novel Therapeutics

The inherent structural features of this compound suggest its potential as a core scaffold in the development of novel therapeutic agents. The presence of the phenolic hydroxyl, the methoxy group, and the bromine atom allows for a three-pronged approach to derivatization and biological screening.

Anticancer Activity

Brominated phenols, a class of marine-derived natural products, have demonstrated significant anticancer activities.[5][6][7] These compounds are known to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[8] The structural motif of this compound provides a starting point for the synthesis of novel derivatives with enhanced cytotoxic profiles.

Derivatives of this compound could potentially exert anticancer effects through the induction of reactive oxygen species (ROS)-mediated apoptotic pathways.[6] The phenolic hydroxyl group can participate in redox cycling, while the overall lipophilicity, enhanced by the bromine atom, may facilitate membrane translocation and interaction with intracellular targets.

Experimental Workflow: Evaluation of Anticancer Potential

G cluster_synthesis Derivative Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies (for active compounds) s1 This compound s2 Derivatization (e.g., Etherification, Esterification, Coupling Reactions) s1->s2 s3 Library of Novel Compounds s2->s3 c1 Cancer Cell Lines (e.g., MCF-7, A549, HCT116) s3->c1 Test Compounds c2 MTT Cytotoxicity Assay c1->c2 c3 IC50 Determination c2->c3 m1 Apoptosis Assay (e.g., Annexin V/PI staining) c3->m1 Lead Compounds m2 Cell Cycle Analysis (Flow Cytometry) c3->m2 m3 ROS Detection Assay c3->m3

Figure 1: Workflow for anticancer drug discovery using this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][9][10][11][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Tyrosinase Inhibitory Activity for Hyperpigmentation

Phenolic compounds are well-documented inhibitors of tyrosinase, the key enzyme in melanin synthesis.[9][14][15][16] Overproduction of melanin can lead to hyperpigmentation disorders. 4-Methoxyphenol is already used in dermatological formulations for its skin-lightening properties.[17] The addition of a bromine atom in this compound could modulate its binding to the tyrosinase active site and enhance its inhibitory activity.

This compound and its derivatives may act as competitive or mixed-type inhibitors of tyrosinase by chelating the copper ions in the enzyme's active site or by acting as a substrate analogue.[9][16]

Experimental Workflow: Screening for Tyrosinase Inhibitors

G t1 Mushroom Tyrosinase Enzyme t4 Spectrophotometric Measurement of Dopachrome Formation (475 nm) t1->t4 t2 L-DOPA Substrate t2->t4 t3 This compound Derivatives t3->t4 Inhibitor t5 Determination of IC50 and Inhibition Kinetics t4->t5

Figure 2: Workflow for tyrosinase inhibition assay.

This protocol is adapted from established methods for determining tyrosinase inhibition.[7][8][18][19][20]

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • Prepare a 1.5 mM L-DOPA solution in the phosphate buffer.

    • Prepare a mushroom tyrosinase solution (e.g., 1500 U/mL) in the phosphate buffer.

    • Prepare various concentrations of the test compounds (derivatives of this compound) and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution.

    • Add 50 µL of the tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes.[20]

    • Initiate the reaction by adding 30 µL of the L-DOPA substrate solution.[20]

  • Measurement:

    • Measure the absorbance at 475 nm kinetically for 30-60 minutes at 25°C using a microplate reader.[18]

  • Data Analysis:

    • Calculate the rate of dopachrome formation.

    • Determine the percentage of tyrosinase inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value.

Antimicrobial and Anti-inflammatory Potential

Halogenated phenols are known for their antimicrobial properties, often acting by disrupting cell membranes and denaturing proteins.[18][21] Methoxyphenolic compounds have demonstrated anti-inflammatory effects in human airway cells.[13][22] The combination of these functionalities in this compound makes it and its derivatives promising candidates for the development of new antimicrobial and anti-inflammatory agents.

  • Antimicrobial: The lipophilic nature of the brominated aromatic ring could facilitate insertion into and disruption of the bacterial cell membrane.

  • Anti-inflammatory: The methoxyphenol moiety may interfere with inflammatory signaling pathways, potentially by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[13]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[14][16][23][24][25]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

This protocol assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[13][22][26][27][28]

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various non-cytotoxic concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Potential Research Area 2: A Versatile Building Block in Organic Synthesis

The reactivity of this compound makes it an excellent starting material for the synthesis of more complex molecules. The bromine atom is amenable to various cross-coupling reactions, while the phenolic hydroxyl group can be readily functionalized.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for forming new carbon-carbon and carbon-nitrogen bonds, respectively.[1][2][26][29][30][31][32][33][34][35]

Reaction Schemes

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s_start This compound + R-B(OH)2 s_reagents Pd catalyst, Base s_start->s_reagents s_product 3-Aryl-4-methoxyphenol s_reagents->s_product b_start This compound + R2NH b_reagents Pd catalyst, Base b_start->b_reagents b_product 3-(Dialkylamino)-4-methoxyphenol b_reagents->b_product

Figure 3: Key cross-coupling reactions with this compound.

This is a representative protocol for the Suzuki-Miyaura coupling of a bromophenol.[1][29][31][34][35]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Potential Research Area 3: Development of Bio-based Polymers

Phenolic compounds can undergo oxidative polymerization to form polyphenols, which have applications as high-performance materials.[4][36][37][38][39] The polymerization can be achieved through enzymatic methods, offering a green and sustainable approach to polymer synthesis.[4][32][37][38][39] this compound, with its reactive phenolic hydrogen, is a suitable monomer for such polymerizations.

Hypothesized Polymerization Mechanism:

Enzymes like peroxidases can catalyze the oxidation of the phenolic hydroxyl group, generating phenoxy radicals. These radicals can then couple to form polymers. The bromine and methoxy substituents would influence the electronic properties of the resulting polymer, potentially imparting desirable characteristics such as thermal stability and flame retardancy.

This protocol is based on general methods for the enzymatic polymerization of phenols.[4][37][38]

  • Reaction Mixture: In a suitable buffer (e.g., phosphate buffer, pH 7.0), dissolve this compound.

  • Enzyme Addition: Add a peroxidase enzyme (e.g., soybean peroxidase or horseradish peroxidase).

  • Initiation: Initiate the polymerization by the dropwise addition of hydrogen peroxide (H₂O₂).

  • Polymerization: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours). A precipitate of the polymer should form.

  • Isolation and Characterization: Collect the polymer by filtration, wash with water and methanol to remove unreacted monomer and enzyme, and dry under vacuum. Characterize the polymer using techniques such as GPC (for molecular weight), TGA (for thermal stability), and NMR spectroscopy (for structure).

Conclusion and Future Outlook

This compound represents a molecule with considerable, yet largely unexplored, potential. Its unique combination of a reactive bromine atom, a methoxy group, and a phenolic hydroxyl function makes it a highly versatile platform for research and development across multiple scientific disciplines. This guide has outlined several promising research avenues, from the discovery of novel therapeutics to the synthesis of advanced materials. The provided experimental workflows and detailed protocols are intended to serve as a practical starting point for researchers to unlock the full potential of this intriguing compound. As the demand for novel chemical entities with unique properties continues to grow, a deeper investigation into the chemistry and biology of this compound is not only warranted but holds the promise of significant scientific and commercial breakthroughs.

References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Mar. Drugs2020, 18(2), 113. [Link]
  • Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Pharmaceuticals2021, 14(12), 1289. [Link]
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules2019, 24(15), 2795. [Link]
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  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Int. J. Mol. Sci.2021, 22(3), 1056. [Link]
  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. J. Inflamm. (Lond.)2012, 9, 6. [Link]
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  • Evaluate the usefulness of halogens and phenolic derivatives as disinfectants and/or antiseptics. Homework.Study.com. [Link]
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  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS. Green Chem.2010, 12(1), 121-126. [Link]
  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2019, 24(10), 1904. [Link]
  • Buchwald-Hartwig Coupling. YouTube. [Link]
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Org. Lett.2014, 16(17), 4480-4483. [Link]
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. J. Am. Chem. Soc.1997, 119(49), 11687-11690. [Link]
  • Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers. Int. J. Mol. Sci.2015, 16(12), 29904-29918. [Link]
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. J. Adv. Vet. Anim. Res.2017, 4(1), 74-81. [Link]
  • Enzymatic polymerization of phenols in room-temperature ionic liquids.
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Methodological & Application

Application Note: Regiocontrolled Synthesis of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Bromo-4-methoxyphenol via the electrophilic bromination of 4-methoxyphenol. We delve into the mechanistic principles governing the regioselectivity of this reaction, highlighting the challenges and strategic considerations necessary to favor the formation of the desired 3-bromo isomer over the electronically favored 2-bromo byproduct. A detailed, field-tested laboratory protocol is presented, covering reaction setup, execution, work-up, and purification. This guide is intended for researchers in organic synthesis and drug development, offering insights into controlling electrophilic aromatic substitutions on highly activated phenolic systems.

Introduction and Scientific Rationale

This compound is a valuable substituted phenol derivative that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and materials for organic electronics. Its synthesis from the readily available starting material, 4-methoxyphenol, is a classic example of an electrophilic aromatic substitution reaction.

However, the synthesis is not trivial due to the powerful directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) substituents. Both groups are strongly activating and ortho-, para-directing. The hydroxyl group is the more potent activator, strongly favoring substitution at its ortho positions (C2 and C6), as the para position is blocked.[1][2] The desired product, this compound, requires substitution at a position ortho to the methoxy group but meta to the more powerful hydroxyl director.

This application note addresses this regiochemical challenge directly. We present a protocol optimized to enhance the yield of the 3-bromo isomer, acknowledging that a mixture of isomers is the likely outcome. The core of this guide lies not only in the procedural steps but in the explanation of why certain conditions are chosen and how to effectively isolate the target compound.

Mechanistic Insights: The Challenge of Regioselectivity

The bromination of 4-methoxyphenol proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule (or another bromine source) becomes polarized, generating an electrophilic bromine species (Br⁺) that is attacked by the electron-rich aromatic ring.

The directing influence of the substituents is paramount. The lone pairs on the oxygen atoms of both the -OH and -OCH₃ groups donate electron density into the ring, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the attack.

  • Attack at C2 (Ortho to -OH): This is the kinetically and electronically favored pathway. The resulting sigma complex is significantly stabilized by three resonance structures, including a particularly stable one where the positive charge is delocalized directly onto the hydroxyl oxygen.[2]

  • Attack at C3 (Ortho to -OCH₃): This pathway is less favored. While the sigma complex is still resonance-stabilized, it lacks the critical contributor that delocalizes the charge onto the more powerfully donating hydroxyl oxygen.

Therefore, direct bromination will invariably produce 2-Bromo-4-methoxyphenol as the major product. Achieving a workable yield of the 3-bromo isomer requires careful control of reaction conditions to influence the kinetic vs. thermodynamic pathways and leveraging steric factors. The use of a less polar solvent and a milder brominating agent at low temperatures is key to modulating the reaction's selectivity.[3]

G cluster_start Starting Material cluster_reaction Electrophilic Attack cluster_intermediate Sigma Complex Intermediates cluster_product Deprotonation & Products start 4-Methoxyphenol reagent + Br+ (from NBS/Br2) path_major Major Pathway (Attack at C2) reagent->path_major Electronic Preference path_minor Minor Pathway (Attack at C3) reagent->path_minor Steric/ Condition Dependant sigma_major C2-Sigma Complex (Highly Stabilized by -OH) path_major->sigma_major sigma_minor C3-Sigma Complex (Less Stabilized) path_minor->sigma_minor product_major 2-Bromo-4-methoxyphenol (Major Product) sigma_major->product_major - H+ product_minor This compound (Minor Product) sigma_minor->product_minor - H+

Diagram 1: Competing pathways in the bromination of 4-methoxyphenol.

Safety and Materials Management

Trustworthiness through Safety: A successful protocol is a safe protocol. All operations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but heavier gloves should be considered for handling bromine), must be worn at all times.

ChemicalHazard ClassKey Precautions
4-Methoxyphenol Harmful, Irritant, SensitizerHarmful if swallowed or inhaled.[4] May cause an allergic skin reaction.[5] Avoid dust inhalation.
N-Bromosuccinimide (NBS) Oxidizer, Corrosive, LachrymatorStrong irritant to eyes, skin, and respiratory system. Handle with care. Light-sensitive.
Elemental Bromine (Alternative) Acutely Toxic, Corrosive, OxidizerEXTREME DANGER. Fatal if inhaled.[6][7] Causes severe skin burns and eye damage.[8][9] Use only with extensive safety precautions and specific training.
Acetic Acid (Solvent) Corrosive, FlammableCauses severe skin burns and eye damage. Flammable liquid and vapor.
Dichloromethane (Solvent) Carcinogen, IrritantSuspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated fume hood.
This compound IrritantCauses skin and serious eye irritation.[10][11] Harmful if swallowed.

Detailed Experimental Protocol

This protocol employs N-Bromosuccinimide (NBS) as the brominating agent, which is safer and easier to handle than elemental bromine and often provides better control for monobromination.[12]

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Role
4-Methoxyphenol124.145.00 g40.28Starting Material
N-Bromosuccinimide (NBS)177.987.17 g40.28Brominating Agent
Acetic Acid (Glacial)60.05100 mL-Solvent
Sodium Thiosulfate (sat. aq.)158.11~50 mL-Quenching Agent
Dichloromethane (DCM)84.93~200 mL-Extraction Solvent
Brine (sat. aq. NaCl)58.44~50 mL-Washing Agent
Anhydrous Sodium Sulfate142.04~10 g-Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (5.00 g, 40.28 mmol).

  • Dissolution: Add glacial acetic acid (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Reagent Addition: Once the solution is cold, begin adding N-bromosuccinimide (7.17 g, 40.28 mmol) in small portions over 30-45 minutes. Use a powder funnel for the additions. Monitor the internal temperature to ensure it does not rise above 10 °C.

  • Reaction: Allow the reaction mixture to stir in the ice bath for 1 hour, then remove the bath and let the reaction stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and new, lower Rf spots corresponding to the brominated products should appear.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a 500 mL beaker containing 200 mL of cold water. A precipitate may form. Add saturated sodium thiosulfate solution dropwise with stirring until the faint yellow/orange color of bromine disappears.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a brownish oil or solid.

Purification by Flash Column Chromatography

The crude product will be a mixture of 2-bromo and 3-bromo isomers. Separation is essential and is best achieved by flash chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 15%).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the solvent gradient, collecting fractions and analyzing them by TLC to isolate the different isomers. The 3-bromo isomer is typically the more polar of the two main products.

Workflow Visualization

G A 1. Dissolve 4-Methoxyphenol in Acetic Acid B 2. Cool to 0-5 °C A->B C 3. Add NBS in Portions B->C D 4. Stir at 0 °C then RT C->D E 5. Monitor by TLC D->E F 6. Quench with H2O & Sodium Thiosulfate E->F G 7. Extract with DCM F->G H 8. Wash, Dry, Concentrate G->H I 9. Purify by Flash Column Chromatography H->I J 10. Characterize Pure This compound I->J

Diagram 2: Overall experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 4-methoxyphenol presents a classic case study in managing the powerful directing effects of activating groups in electrophilic aromatic substitution. While the formation of the 2-bromo isomer is electronically favored, the protocol detailed herein provides a robust method for producing a mixture from which the desired 3-bromo product can be isolated via careful chromatography. This application note serves as a practical guide for researchers, emphasizing mechanistic understanding, safety, and meticulous execution to achieve success in this challenging synthesis.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
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  • Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
  • ECHEMI. (n.d.). 4-Methoxyphenol SDS, 150-76-5 Safety Data Sheets.
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  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.[16]
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Bromine.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. NIH.[18]
  • Benchchem. (n.d.). Synthesis routes of 4-Bromo-3-methoxyphenol.
  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level).
  • The Organic Chemistry Tutor. (2021).
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-methoxyphenol 97 102127-34-4.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-3-methoxyphenol.

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Application Note & Experimental Protocol: Regioselective Bromination of 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the regioselective synthesis of 2-bromo-4-methoxyphenol via electrophilic aromatic substitution. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It delves into the mechanistic principles governing the reaction's selectivity, offers a detailed, step-by-step experimental procedure, outlines critical safety protocols, and provides methods for purification and characterization of the final product. This guide emphasizes the causality behind experimental choices to ensure reproducibility and high-yield synthesis of this valuable chemical intermediate.

Introduction and Significance

4-Methoxyphenol and its derivatives are important structural motifs in a wide range of biologically active compounds. The targeted introduction of a bromine atom onto the aromatic ring, specifically producing 2-bromo-4-methoxyphenol, creates a versatile synthetic intermediate.[1][2] The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Ullmann condensations, which are pivotal in the construction of complex molecular architectures for pharmaceuticals and agrochemicals.[3][4]

The synthesis of 2-bromo-4-methoxyphenol is a classic example of an electrophilic aromatic substitution reaction.[5] Understanding the principles of regioselectivity in this reaction is key to achieving a high yield of the desired isomer and minimizing the formation of unwanted byproducts.

Mechanistic Rationale: Achieving Regioselectivity

The high reactivity and specific outcome of the bromination of 4-methoxyphenol are governed by the electronic properties of the substituents on the aromatic ring.

  • Activating Groups: Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating groups.[6] They donate electron density into the benzene ring via resonance, making the ring more nucleophilic and thus highly susceptible to attack by electrophiles like the bromonium ion (Br⁺).[6][7] This enhanced reactivity means the reaction can proceed under mild conditions, often without the need for a Lewis acid catalyst that is typically required for the bromination of less activated rings like benzene.[5][7]

  • Directing Effects: Both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In 4-methoxyphenol, the para position is already occupied by the methoxy group. The positions ortho to the hydroxyl group (C2 and C6) and ortho to the methoxy group (C3 and C5) are the potential sites for bromination.

  • Regiocontrol: The hydroxyl group is a stronger activating group than the methoxy group. Therefore, it exerts dominant control over the position of substitution. The electrophile (bromine) will preferentially add to the positions ortho to the -OH group, which are C2 and C6. Due to the steric hindrance posed by the adjacent methoxy group, substitution at the C2 position is electronically and sterically favored over the C6 position. This results in the highly regioselective formation of 2-bromo-4-methoxyphenol as the major product.

Comprehensive Safety Protocols

Trustworthiness through Safety: The handling of phenols and bromine requires strict adherence to safety procedures. A thorough understanding of the risks is paramount for a self-validating and safe experimental design.

  • Chemical Hazards:

    • 4-Methoxyphenol: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

    • Bromine (Br₂): Extremely corrosive and toxic.[8] Causes severe skin burns and eye damage. Fatal if inhaled. It is a strong oxidizing agent and may intensify fire.[8][9]

    • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. May cause drowsiness or dizziness.

    • Sodium Thiosulfate/Sodium Bisulfite: Generally low hazard, but dust may cause respiratory irritation. Used to neutralize corrosive and toxic bromine.[10]

  • Mandatory Precautions:

    • All operations involving bromine and dichloromethane must be performed inside a certified chemical fume hood.[8][11]

    • Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and heavy-duty gloves (e.g., neoprene over nitrile) are required.[11][12]

    • An emergency eyewash and safety shower must be immediately accessible.[12]

    • Have a bromine spill kit available. Spills should be neutralized with a sodium thiosulfate solution.[8]

Experimental Protocol: Synthesis of 2-bromo-4-methoxyphenol

This protocol is designed for a ~5g scale synthesis. All glassware should be thoroughly dried before use.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-Methoxyphenol124.145.00 g40.281.0
Dichloromethane (DCM)-80 mL--
Bromine (Br₂)159.812.10 mL (6.52 g)40.801.01
10% Sodium Thiosulfate (aq)-~50 mL--
Saturated Sodium Bicarbonate (aq)-50 mL--
Brine (Saturated NaCl aq)-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g--
Step-by-Step Procedure
  • Reaction Setup: Dissolve 5.00 g (40.28 mmol) of 4-methoxyphenol in 50 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask in an ice-water bath with stirring. The temperature should be maintained between 0-5 °C. Causality: Low temperature is crucial to control the reaction's exothermicity and to prevent over-bromination, which can lead to the formation of 2,6-dibromo-4-methoxyphenol.[13]

  • Bromine Addition: In the fume hood, prepare a solution of 2.10 mL (40.80 mmol) of bromine in 30 mL of dichloromethane. Add this solution to the 4-methoxyphenol solution dropwise via an addition funnel over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add 10% aqueous sodium thiosulfate solution dropwise to the reaction mixture with vigorous stirring until the reddish-brown color of bromine disappears. This step neutralizes any unreacted bromine.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to remove any HBr byproduct), and finally 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Workflow Diagram

G reagent reagent process process product product waste waste A 1. Dissolve 4-Methoxyphenol in Dichloromethane B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add Br₂ in DCM Dropwise B->C D 4. Stir for 1-2h (Monitor by TLC) C->D E 5. Quench with Na₂S₂O₃ (aq) D->E F 6. Aqueous Work-up (H₂O, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I Crude Product H->I J 9. Purify (Recrystallization) I->J K Pure 2-Bromo-4-methoxyphenol J->K

Caption: Workflow for the synthesis of 2-bromo-4-methoxyphenol.

Purification and Characterization

  • Purification: The crude product, often an off-white or pale brown solid, can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate or by flash column chromatography on silica gel.[13]

  • Characterization: The identity and purity of the final product should be confirmed using modern analytical techniques.

Expected Spectroscopic Data for 2-bromo-4-methoxyphenol: [14]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.01 (d, J = 2.9 Hz, 1H, Ar-H)

    • δ 6.94 (d, J = 8.9 Hz, 1H, Ar-H)

    • δ 6.78 (dd, J = 8.9, 2.9 Hz, 1H, Ar-H)

    • δ 5.23 (s, 1H, -OH)

    • δ 3.75 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 153.8, 146.5, 116.9, 116.3, 115.4, 109.9, 56.0.

  • Mass Spectrometry (GC-MS): Expected molecular ion peaks at m/z 202 and 204, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction. Loss during work-up.Ensure complete consumption of starting material by TLC. Be careful during extractions to avoid loss into the aqueous layer.
Di-brominated Product Reaction temperature too high. Bromine added too quickly. Incorrect stoichiometry.Maintain reaction temperature strictly at 0-5 °C. Add bromine solution slowly and dropwise. Use only a slight excess (1.01-1.05 eq.) of bromine.
Dark-colored Product Residual bromine or impurities.Ensure quenching step is complete. Purify the crude product by recrystallization with activated charcoal or by column chromatography.

References

  • Benchchem. (n.d.). Synthesis of 4-Bromo-2-methoxyphenol.
  • Benchchem. (n.d.). 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals.
  • National Center for Biotechnology Information. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health.
  • Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Beilstein Journals. (n.d.). Supplementary Information for "A mild and efficient method for the regioselective bromination of phenols and anilines using N-bromosuccinimide in the presence of a catalytic amount of ammonium acetate".
  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level).
  • OChemSimplified. (2021, February 18). Bromination of phenol [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methoxyphenol. PubChem.
  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
  • SpectraBase. (n.d.). 2-Bromo-4-methoxyphenol - Optional[MS (GC)] - Spectrum.
  • Advent Chembio. (n.d.). 2-Bromo-4-methoxyphenol, 98%.
  • Google Patents. (n.d.). US3546302A - Process for brominating phenols.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methoxyphenol. PubChem.
  • University of California, Berkeley. (2003, June 4). Phenol: Hazards and Precautions. EH&S.
  • Studylib. (n.d.). Bromine Handling SOP: Safety Procedures & Guidelines.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Phenol.
  • Organic Syntheses. (n.d.). o-BROMOPHENOL.
  • Oriental Journal of Chemistry. (2014). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
  • Organic Syntheses. (n.d.). p-BROMOPHENOL.

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The Versatile Intermediate: A Deep Dive into 3-Bromo-4-methoxyphenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient and successful construction of complex active pharmaceutical ingredients (APIs). 3-Bromo-4-methoxyphenol, a halogenated phenol derivative, has emerged as a highly versatile and valuable intermediate. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a phenolic hydroxyl group, offers a trifecta of synthetic handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use.

PropertyValueReference
CAS Number 17332-12-6[1]
Molecular Formula C₇H₇BrO₂[1]
Molecular Weight 203.03 g/mol [1]
Appearance Solid[2]
Melting Point 77-82 °C[2]
Boiling Point 281.1±20.0 °C (Predicted)
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Utility: A Gateway to Molecular Complexity

The synthetic prowess of this compound lies in the strategic positioning of its functional groups, which allows for a wide range of chemical modifications. The bromine atom serves as a prime site for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl group can be readily alkylated or acylated, while the aromatic ring itself can undergo further electrophilic substitution.

graph "Synthetic_Utility" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="this compound", pos="0,0!", fillcolor="#FBBC05"]; B [label="Suzuki-Miyaura Coupling\n(C-C bond formation)", pos="-3,2!"]; C [label="Buchwald-Hartwig Amination\n(C-N bond formation)", pos="3,2!"]; D [label="Sonogashira Coupling\n(C-C bond formation)", pos="-3,-2!"]; E [label="Heck Reaction\n(C-C bond formation)", pos="3,-2!"]; F [label="Ullmann Condensation\n(C-O/C-N bond formation)", pos="0,3.5!"]; G [label="O-Alkylation/Acylation", pos="0,-3.5!"];

A -- B; A -- C; A -- D; A -- E; A -- F; A -- G; }

Key reaction pathways starting from this compound.

Application in the Synthesis of Bioactive Molecules: The Case of Noscapine Analogues

Noscapine, a naturally occurring alkaloid, has garnered significant interest for its potential as an anti-cancer agent.[4] Extensive research has focused on the synthesis of noscapine analogues with improved efficacy and reduced side effects. This compound serves as a crucial precursor in the synthesis of modified isoquinoline fragments of these analogues. The bromine atom allows for the introduction of diverse substituents at this position through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

While a complete, step-by-step synthesis of a specific noscapine analogue starting from this compound is proprietary to various research groups, the following sections detail the key transformations that this intermediate typically undergoes.

Core Synthetic Protocols

The following protocols are illustrative of the key reactions that this compound can undergo. Researchers should note that specific reaction conditions may require optimization based on the specific substrates and desired products.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.

Protocol: Synthesis of 3-Aryl-4-methoxyphenols

graph "Suzuki_Miyaura_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Start [label="Combine Reactants:\n- this compound\n- Arylboronic Acid\n- Palladium Catalyst\n- Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction:\n- Inert Atmosphere\n- Solvent (e.g., Toluene/Water)\n- Heat (e.g., 80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Workup:\n- Extraction\n- Washing", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-Aryl-4-methoxyphenol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Reaction -> Workup -> Purification -> Product; }

General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-methoxyphenol.

Causality behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures catalytic activity.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent System: A mixture of solvents is often used to ensure the solubility of both the organic and inorganic reagents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[5] This reaction is instrumental in the synthesis of numerous pharmaceuticals containing arylamine moieties.

Protocol: Synthesis of 3-Amino-4-methoxyphenol Derivatives

graph "Buchwald_Hartwig_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Start [label="Combine Reactants:\n- this compound\n- Amine\n- Palladium Precatalyst\n- Ligand\n- Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction:\n- Inert Atmosphere\n- Anhydrous Solvent (e.g., Toluene)\n- Heat (e.g., 80-110 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Workup:\n- Filtration\n- Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-Amino-4-methoxyphenol Derivative", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Reaction -> Workup -> Purification -> Product; }

General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality behind Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle, and they prevent catalyst decomposition.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions.

O-Alkylation

The phenolic hydroxyl group of this compound can be easily alkylated to introduce a variety of side chains, further increasing the molecular diversity of the resulting compounds.

Protocol: Synthesis of 3-Bromo-4-methoxy-1-(alkoxy)benzene

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., alkyl bromide or iodide, 1.1 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 equiv)

  • Solvent (e.g., Acetone or DMF)

Procedure:

  • To a round-bottom flask, add this compound and the base.

  • Add the solvent and stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the mixture.

  • Heat the reaction to 50-80 °C and stir for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Base: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then reacts with the alkyl halide in an Sₙ2 reaction.

  • Solvent: A polar aprotic solvent like acetone or DMF is typically used to dissolve the reactants and facilitate the nucleophilic substitution reaction.

Conclusion

This compound is a synthetically versatile and commercially available intermediate that provides a robust platform for the synthesis of a wide range of complex organic molecules. Its ability to participate in numerous powerful cross-coupling reactions, coupled with the reactivity of its phenolic hydroxyl group, makes it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel pharmaceutical agents. As the demand for new and more effective drugs continues to grow, the strategic use of such well-defined building blocks will undoubtedly play a crucial role in accelerating the pace of drug discovery.

References

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  • Ullmann condens
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  • This compound. (n.d.). PubChem.
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  • Synthesis of ribociclib intermediate and in-line purification. (2016).
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  • New synthesis method of ribociclib intermediate. (n.d.).
  • 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone synthesis. (n.d.). PrepChem.
  • Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. (n.d.). PubChem.
  • 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. (2011). PubMed Central.
  • 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis. (n.d.). ChemicalBook.
  • Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.).
  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by pallad
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014).
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Royal Society of Chemistry.
  • Ullmann reaction of substituted aryl halide and phenol compound. (n.d.).
  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (n.d.).
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  • Synthesis of m-Aryloxy Phenols. (2023). Encyclopedia.pub.
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  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). Taylor & Francis Online.
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Application Notes and Protocols for 3-Bromo-4-methoxyphenol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Halogenated Phenols in Modern Agriculture

Phenolic compounds are a diverse class of secondary metabolites in plants, playing crucial roles in defense against pathogens and herbivores.[1] Their inherent biological activity has made them a focal point in the search for new agrochemicals.[1][2] The introduction of halogen atoms, such as bromine, into the phenolic structure can significantly enhance biocidal efficacy.[3] This document provides detailed application notes and protocols for the investigation of 3-Bromo-4-methoxyphenol, a halogenated phenol, as a promising scaffold in agrochemical research and development.

While direct studies on the agrochemical applications of this compound are limited, its structural similarity to other biologically active brominated and methoxylated phenols suggests its potential as a precursor or active ingredient for fungicides, herbicides, and insecticides.[4][5][6] These notes will therefore explore its synthesis, and propose detailed protocols for its evaluation in these key agrochemical domains, drawing upon established methodologies for analogous compounds.

Chemical Profile of this compound

PropertyValueReference
IUPAC Name This compound[7]
CAS Number 17332-12-6[7]
Molecular Formula C₇H₇BrO₂[7]
Molecular Weight 203.03 g/mol [7]
Appearance Solid (predicted)
SMILES COC1=C(C=C(C=C1)O)Br[7]

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 4-methoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing, making the selective introduction of a bromine atom at the 3-position (ortho to the hydroxyl group and meta to the methoxy group) a key challenge. Control of reaction conditions is crucial to favor the desired isomer and minimize the formation of di- and tri-brominated byproducts.[8][9][10]

Protocol 1: Synthesis via Direct Bromination

This protocol is adapted from general methods for the bromination of phenols.[8][9]

Materials:

  • 4-methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methoxyphenol (1.0 eq.) in anhydrous acetonitrile. Place the flask in an ice bath and stir the solution.

  • Bromination: Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Work-up:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to isolate this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification 4-methoxyphenol 4-methoxyphenol Reaction_Vessel Stirring at 0-5 °C 4-methoxyphenol->Reaction_Vessel NBS N-Bromosuccinimide (NBS) NBS->Reaction_Vessel Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction_Vessel Quench Quench with Na₂S₂O₃ Reaction_Vessel->Quench TLC Monitoring Extraction DCM Extraction & Washes Quench->Extraction Drying Dry with MgSO₄ Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Potential Agrochemical Applications and Screening Protocols

Fungicidal Activity

The presence of a halogenated phenyl ring is a common feature in many commercial fungicides. Structurally related compounds, such as (3-Bromophenyl)(4-methoxyphenyl)methanone derivatives, have demonstrated notable antifungal activity against a range of plant pathogens.[4] This suggests that this compound could serve as a valuable synthon or exhibit intrinsic fungicidal properties.

This protocol is adapted from the methodology used for evaluating benzophenone derivatives.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Cultures of target phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Sterile cork borer (5 mm)

  • Incubator

  • Commercial fungicide (e.g., Flumorph, Dimethomorph) for positive control

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Prepare a stock solution of the commercial fungicide in DMSO at the same concentration.

  • Media Preparation: Autoclave PDA medium and cool it to 50-60 °C. Add the stock solution of this compound to the molten PDA to achieve a final concentration of 50 µg/mL. Mix thoroughly and pour into sterile Petri dishes. Prepare control plates with DMSO only (at the same final concentration as in the test plates) and positive control plates with the commercial fungicide.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark until the fungal growth in the control plate nearly covers the entire plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treated group.[4]

Herbicidal Activity

Phenolic compounds can influence plant growth and metabolism.[11] Certain methoxylated chalcones, which also possess a phenolic moiety, have shown herbicidal activity.[12] Therefore, this compound warrants investigation for its potential phytotoxic effects.

Materials:

  • This compound

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Seeds of indicator plant species (e.g., lettuce, ryegrass, barnyardgrass)

  • Pots with sterile soil mix

  • Growth chamber or greenhouse with controlled conditions

  • Spray bottle

Procedure:

Part A: Pre-Emergence Assay

  • Test Solution Preparation: Prepare a series of concentrations of this compound (e.g., 10, 100, 1000 ppm) in a solution of acetone and water (1:1 v/v) with 0.1% Tween-20.

  • Sowing: Sow seeds of the indicator species in pots filled with sterile soil mix.

  • Application: Immediately after sowing, evenly spray the soil surface with the test solutions. A control group should be sprayed with the acetone-water-Tween-20 solution without the test compound.

  • Incubation: Place the pots in a growth chamber with controlled temperature, light, and humidity.

  • Evaluation: After 14-21 days, assess the percentage of seed germination, seedling emergence, and any visible signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) compared to the control.

Part B: Post-Emergence Assay

  • Plant Growth: Sow seeds and allow them to grow to the 2-3 leaf stage.

  • Application: Evenly spray the foliage of the young plants with the test solutions prepared in Part A.

  • Incubation: Return the pots to the growth chamber.

  • Evaluation: After 7-14 days, visually assess the plants for signs of injury using a rating scale (e.g., 0 = no effect, 100 = complete kill) compared to the control plants.

Insecticidal/Attractant Activity

Derivatives of brominated phenols have been investigated as insect attractants. For instance, 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone, a derivative of 5-bromovanillin, has been tested as a fruit fly attractant.[6] This suggests a potential role for this compound as a precursor for insect control agents.

Materials:

  • This compound

  • Acetone

  • Target insect species (e.g., aphids, fruit flies, stored product pests)

  • Filter paper discs

  • Petri dishes

  • Olfactometer (for behavioral assays)

  • Micro-applicator

Procedure:

Part A: Contact Toxicity Assay

  • Test Solution Preparation: Prepare serial dilutions of this compound in acetone.

  • Application: Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a micro-applicator. A control group should be treated with acetone only.

  • Observation: Place the treated insects in ventilated containers with a food source.

  • Evaluation: Record mortality at 24, 48, and 72 hours post-treatment. Calculate the LD₅₀ (lethal dose for 50% of the population).

Part B: Behavioral Assay (Attractant/Repellent)

  • Olfactometer Setup: Use a Y-tube or four-arm olfactometer.

  • Sample Preparation: Apply a solution of this compound in a suitable solvent to a filter paper disc and place it in one arm of the olfactometer. Place a solvent-only control disc in the other arm.

  • Insect Release: Release individual insects at the base of the olfactometer.

  • Observation: Record the first choice of the insect and the time spent in each arm over a defined period.

  • Analysis: Statistically analyze the data to determine if the compound acts as an attractant or a repellent.

Screening_Workflow cluster_screening Agrochemical Screening cluster_outcomes Potential Outcomes Compound This compound Fungicidal Fungicidal Screening (Mycelial Growth Inhibition) Compound->Fungicidal Herbicidal Herbicidal Screening (Pre- & Post-Emergence) Compound->Herbicidal Insecticidal Insecticidal Screening (Toxicity & Behavioral) Compound->Insecticidal Fungicide_Lead Fungicide Lead/Scaffold Fungicidal->Fungicide_Lead Activity Confirmed Herbicide_Lead Herbicide Lead/Scaffold Herbicidal->Herbicide_Lead Activity Confirmed Insecticide_Lead Insecticide/Attractant Lead Insecticidal->Insecticide_Lead Activity Confirmed

Sources

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Bromo-4-methoxyphenol purity. This compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds, making its purity profile a critical quality attribute. This document provides a comprehensive protocol, including the scientific rationale for method development, detailed experimental procedures, and a validation framework grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).[1][2][3][4][5][6] The described method is tailored for researchers, quality control analysts, and drug development professionals requiring a reliable and efficient analytical solution.

Scientific Principles and Method Rationale

The development of a robust analytical method is predicated on a thorough understanding of the analyte's physicochemical properties and fundamental chromatographic principles.

1.1. Analyte Characteristics: this compound

  • Structure and Polarity: this compound (C₇H₇BrO₂) is an aromatic compound featuring a polar hydroxyl (-OH) group and a moderately polar methoxy (-OCH₃) group, contrasted by a nonpolar brominated benzene ring.[7][8] This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where it can interact with both the nonpolar stationary phase and the polar mobile phase.

  • UV Absorbance: The benzene ring in the molecule acts as a chromophore, absorbing ultraviolet (UV) light. Phenolic compounds typically exhibit maximum absorbance (λ-max) in the range of 270-280 nm.[9][10] The presence of substituents like bromine and a methoxy group can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift. For initial method development, a detection wavelength of 278 nm is selected as a scientifically sound starting point, which can be optimized by examining the UV spectrum of a pure standard using a Diode Array Detector (DAD).[11]

1.2. Chromatographic Strategy: Reversed-Phase HPLC

Reversed-phase HPLC is the most widely used separation technique for small organic molecules in the pharmaceutical industry due to its versatility and reproducibility.[12][13][14]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. The long alkyl chains of the C18 phase provide a nonpolar environment that retains the this compound molecule primarily through hydrophobic interactions with its brominated benzene ring. This is a standard and robust choice for initial method development for compounds of intermediate polarity.[15]

  • Mobile Phase Composition: The mobile phase is designed to modulate the retention of the analyte and its potential impurities.

    • Organic Modifier: Acetonitrile is selected over methanol as the organic solvent. Its lower viscosity leads to lower backpressure, and it often provides sharper peaks for phenolic compounds.[16]

    • Aqueous Phase: Purified water serves as the weak solvent in the mobile phase.

    • Acidifier: A small amount of phosphoric acid (e.g., 0.1%) is added to the aqueous phase to lower the pH.[17][18] For phenolic compounds, maintaining a pH well below the pKa of the hydroxyl group (typically ~10) suppresses its ionization. This ensures that the analyte is in a single, neutral form, leading to consistent retention times and improved peak shape by minimizing tailing.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the purity analysis of this compound.

2.1. Instrumentation and Materials

ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) or UV-Vis Detector
Chromatography Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Sunfire™, Agilent Zorbax SB-C18)[17]
Data Acquisition Chromatography Data System (CDS) software
Chemicals & Reagents Acetonitrile (HPLC Grade), Phosphoric Acid (ACS Grade), Water (HPLC Grade or Milli-Q), this compound Reference Standard (purity ≥99.5%)
Lab Equipment Analytical Balance, Volumetric Flasks, Pipettes, Syringe Filters (0.45 µm PTFE)

2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Isocratic: Acetonitrile:Water with 0.1% H₃PO₄ (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 278 nm
Run Time 15 minutes

System Suitability and Method Validation

To ensure the reliability of the results, the system must meet predefined suitability criteria before any sample analysis. The method itself must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[4][5][6][19]

3.1. System Suitability Tests (SST)

Perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Measures peak symmetry; a value > 1 indicates tailing, which can affect integration accuracy.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and repeatability of the injector, pump, and detector.[3]

3.2. Validation Protocol Summary

The following table outlines the key validation parameters that must be assessed.

Validation ParameterProtocol Overview
Specificity Analyze a blank (diluent), the reference standard, the sample, and a spiked sample. The peak for this compound should be free from interference at its retention time.
Linearity Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration). Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Perform a recovery study by spiking a placebo or sample matrix with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% - 102.0%.
Precision (Repeatability) Analyze six separate preparations of the sample at 100% of the test concentration. The %RSD of the purity results should be ≤ 2.0%.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration interval.[3][19]
Robustness Deliberately vary method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2°C, mobile phase composition by ±2%) and assess the impact on the results.

Data Analysis and Workflow

4.1. Calculation of Purity

The purity of the this compound sample is calculated using the area percent method. This method assumes that all impurities elute and have a similar detector response.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

4.2. Analytical Workflow Visualization

The overall process from sample receipt to final purity reporting is illustrated below.

HPLC_Workflow prep_solutions Prepare Mobile Phase, Diluent, Standard, and Sample Solutions filter_sample Filter Sample Solution (0.45 µm PTFE) prep_solutions->filter_sample instrument_setup Equilibrate HPLC System with Mobile Phase sst Perform System Suitability Test (SST) (5 injections of Standard) instrument_setup->sst check_sst SST Pass? sst->check_sst check_sst->instrument_setup No, Troubleshoot inject_samples Inject Blank, Standard, and Sample Solutions check_sst->inject_samples Yes integrate Integrate Chromatograms calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Conclusion

The RP-HPLC method detailed in this application note provides a simple, specific, and reliable means for determining the purity of this compound. The isocratic method offers the advantages of robustness and short run times, making it suitable for high-throughput quality control environments. The comprehensive validation protocol, aligned with global regulatory standards like USP and ICH, ensures that the method generates trustworthy and reproducible data critical for decision-making in the pharmaceutical and chemical industries.[20][21][22]

References

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]
  • <621> Chromatography. U.S. Pharmacopeia (USP). [Link]
  • RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity.
  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]
  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Are You Sure You Understand USP <621>?
  • HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii.
  • Separation of Phenol red on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Computer-Assisted Method Development for Small and Large Molecules.
  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
  • SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROM
  • Scaling Small Molecule Purific
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • This compound. PubChem. [Link]
  • Steps for HPLC Method Valid
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
  • ICH Guidelines for Analytical Method Valid
  • 4-Bromo-3-methoxyphenol. ChemBK. [Link]
  • 4-Bromo-3-methoxyphenol | CAS#:102127-34-4. Chemsrc. [Link]
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
  • 4-Bromo-3-methoxyphenol. PubChem. [Link]
  • Validation of Analytical Procedures Q2(R2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
  • This compound. SpectraBase. [Link]
  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Doc Brown's Chemistry. [Link]
  • UV-Visible Spectroscopy.

Sources

Application Note: Robust Identification of 3-Bromo-4-methoxyphenol using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the unequivocal identification of 3-Bromo-4-methoxyphenol. Due to the inherent polarity and low volatility of phenolic compounds, direct GC-MS analysis often yields poor chromatographic performance.[1] To overcome this limitation, a robust derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is employed to enhance analyte volatility and thermal stability.[1][2] This guide provides a comprehensive, step-by-step protocol for sample preparation, derivatization, and GC-MS analysis, tailored for researchers, scientists, and professionals in drug development and chemical analysis. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method adoption and troubleshooting.

Introduction: The Rationale for Derivatization

This compound is a substituted phenol of interest in various fields, including as an intermediate in pharmaceutical synthesis. Accurate identification and quantification are critical for process monitoring, quality control, and metabolic studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds due to its high resolving power and sensitivity.[3]

However, phenolic compounds like this compound possess a polar hydroxyl (-OH) group, which leads to several analytical challenges in direct GC-MS analysis:

  • Poor Volatility: The hydroxyl group engages in strong intermolecular hydrogen bonding, significantly reducing the compound's volatility and making it difficult to transition into the gas phase.

  • Peak Tailing: The polar analyte can interact with active sites in the GC inlet and column, resulting in asymmetric or tailing peaks, which compromise resolution and quantification.[3]

  • Thermal Instability: At the high temperatures of the GC injector, phenols can be susceptible to thermal degradation.[1]

To address these issues, a derivatization step is essential.[1] This method employs silylation, a widely used and effective technique where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[1][2] This chemical modification increases volatility and thermal stability, leading to improved chromatographic peak shape and detection sensitivity.[2][4]

Experimental Workflow

The overall analytical workflow is designed to be systematic and reproducible, ensuring the reliable identification of this compound.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Dry Evaporation to Complete Dryness Sample->Dry Solvent Removal Reagents Addition of Pyridine & BSTFA + 1% TMCS Dry->Reagents Reaction Heating at 70°C for 30 minutes Reagents->Reaction Silylation GCMS Injection into GC-MS System Reaction->GCMS Data Data Acquisition (Scan Mode) GCMS->Data ID Compound Identification (Retention Time & Mass Spectrum) Data->ID

Caption: Overall experimental workflow from sample preparation to final identification.

Materials and Instrumentation

Reagents and Standards
  • This compound (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous, ≥99.8%)

  • Ethyl Acetate (HPLC grade)

  • Helium (carrier gas, ≥99.999% purity)

  • Anhydrous Sodium Sulfate

Instrumentation
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary GC Column: A non-polar or low-polarity column is recommended, such as an Agilent DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[5][6]

  • GC Vials (2 mL, amber, with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Detailed Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol details the silylation of this compound. The use of BSTFA with TMCS as a catalyst ensures efficient derivatization of the phenolic hydroxyl group.[7] Pyridine is used as a solvent to dissolve the analyte and facilitate the reaction.

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volatile solvent like ethyl acetate.

    • If the analyte is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the phenolic fraction.

    • Transfer the extract to a 2 mL GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as silylating reagents are highly sensitive to moisture. [2]

  • Derivatization Reaction:

    • To the dried sample residue, add 50 µL of anhydrous pyridine to dissolve the analytes.[1]

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 30-60 minutes in a heating block or oven to ensure complete derivatization.[1][7]

    • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2: GC-MS Analysis

The following table outlines the optimized GC-MS parameters for the analysis of the derivatized this compound. These parameters should be adapted as necessary for the specific instrumentation used.

Parameter Value Rationale
GC System
Injection ModeSplitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level detection.
Injector Temperature280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Provides optimal column performance and reproducible retention times.
Oven ProgramInitial: 100°C (hold 2 min)Allows for proper focusing of the analyte at the head of the column.
Ramp: 15°C/min to 280°C (hold 5 min)Provides good separation of the analyte from potential impurities.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Electron Energy70 eVStandard energy for EI, ensuring fragmentation patterns are comparable to library spectra.
Ion Source Temp.230°CMaintains the analyte in the gas phase and prevents contamination.
Quadrupole Temp.150°CStandard operating temperature for the mass filter.
Scan Range50 - 400 m/zCovers the expected mass range of the derivatized analyte and its fragments.

Data Analysis and Interpretation

Identification of the TMS-derivatized this compound is based on two key parameters: its gas chromatographic retention time and its unique mass spectrum.

Mass Fragmentation Pathway

The derivatization process replaces the active proton on the phenolic oxygen with a trimethylsilyl group, as illustrated below.

Caption: Silylation reaction of this compound with BSTFA.

The resulting trimethylsilyl ether is then subjected to electron ionization in the mass spectrometer. The expected fragmentation pattern is crucial for identification. The molecular weight of this compound is 203.03 g/mol .[8] After derivatization with a TMS group (replaces H with Si(CH₃)₃), the molecular weight increases to approximately 274 g/mol (for the ⁷⁹Br isotope) and 276 g/mol (for the ⁸¹Br isotope).

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The presence of two peaks at m/z 274 and 276 in an approximate 1:1 ratio is a definitive indicator of a molecule containing one bromine atom.

  • Loss of a Methyl Group (M-15): A characteristic fragmentation of TMS derivatives is the loss of a methyl radical (•CH₃) from the silyl group, resulting in a stable ion. This would produce significant peaks at m/z 259 and 261.

  • Other Fragments: Further fragmentation may occur, but the molecular ion and the M-15 fragment are typically the most informative for identification.

The table below summarizes the expected key ions for the TMS derivative of this compound.

Ion m/z (⁷⁹Br) m/z (⁸¹Br) Description
[M]⁺274276Molecular Ion
[M-CH₃]⁺259261Loss of a methyl group from the TMS moiety
[Si(CH₃)₃]⁺7373Trimethylsilyl cation, a common fragment in TMS derivatives

Method Validation and Trustworthiness

To ensure the reliability of this method, it is essential to perform a validation study. Key validation parameters include:

  • Specificity: The ability to unequivocally identify the analyte in the presence of other components. This is confirmed by the unique retention time and mass spectrum.

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. For similar phenolic compounds, detection limits in the low ng/L to pg range have been reported.[3]

  • Precision and Accuracy: Assessing the closeness of agreement between a series of measurements and the true value, respectively. This is typically evaluated through replicate analyses of spiked samples.

By systematically evaluating these parameters, the trustworthiness and robustness of the described protocol can be firmly established.

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial silylation step, provides a robust and reliable protocol for the identification of this compound. By converting the polar phenol into a more volatile and thermally stable trimethylsilyl derivative, the challenges associated with its direct GC-MS analysis are effectively overcome. The explained causality behind the experimental choices and the detailed step-by-step protocols provide researchers with a solid foundation for implementing this method in their laboratories.

References

  • Chokwe, T. B., Okonkwo, J. O., & Sibali, L. L. (2015). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses.
  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • PubChem. (n.d.). This compound.
  • Tchouya, G. R. F., et al. (2013). GC-MS and ESI-MS detection of catechol polymerization products in aqueous solution.
  • Postnova Analytics. Agilent J&W GC Column Selection Guide. [Link]
  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Analytical and bioanalytical chemistry, 368(5), 522-7. [Link]
  • Chemistry For Everyone. (2023, August 14).
  • Aktaş, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 21(2), 1411. [Link]
  • ResearchGate. (n.d.). Agilent J&W GC Column Selection Guide. [Link]
  • MATEC Web of Conferences. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]

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Probing the Molecular Architecture: A Detailed Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-bromo-4-methoxyphenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed spectral data but also the underlying principles and practical protocols for acquiring and interpreting high-quality NMR data for substituted aromatic systems.

Introduction: The Significance of Structural Elucidation

In the realm of chemical synthesis and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is paramount. NMR spectroscopy stands as an unparalleled tool for elucidating the connectivity and chemical environment of atoms within a molecule.[1] For a substituted phenol such as this compound, understanding the precise arrangement of the bromo, methoxy, and hydroxyl groups on the aromatic ring is critical for predicting its reactivity, biological activity, and physical properties. This guide will walk through the complete workflow, from sample preparation to advanced spectral interpretation, providing a robust framework for the structural characterization of this and similar molecules.

The Molecule: this compound

This compound (C₇H₇BrO₂) is a trisubstituted benzene derivative. The interplay of the electron-donating methoxy (-OCH₃) group and the electron-withdrawing but ortho-para directing bromo (-Br) group, along with the phenolic hydroxyl (-OH) group, creates a distinct electronic environment around the aromatic ring. This, in turn, gives rise to a unique and interpretable NMR fingerprint.

Caption: Molecular Structure of this compound.

Experimental Protocols

A meticulously prepared sample and correctly configured acquisition parameters are the cornerstones of high-quality NMR data.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample preparation.[2] The following protocol outlines the standard procedure for preparing a small organic molecule like this compound for NMR analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2][3]

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and bulb

  • Small vial

  • Cotton wool

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial.[4] CDCl₃ is a common deuterated solvent suitable for many organic compounds.[3]

  • Mixing: Gently swirl the vial to completely dissolve the sample. If the sample does not dissolve easily, gentle warming or sonication can be applied.

  • Filtering and Transfer: Place a small plug of cotton wool into a Pasteur pipette. Use the pipette to filter the solution directly into the NMR tube. This removes any particulate matter that could interfere with the shimming process.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectrometer Frequency: 400 MHz

  • Spectral Width: 12 ppm

  • Number of Scans: 16-64 scans are generally adequate for a sample of this concentration.

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum.

  • Spectrometer Frequency: 100 MHz

  • Spectral Width: 200-220 ppm

  • Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is often necessary.

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

Caption: A generalized workflow for NMR analysis.

Results and Discussion

The following sections detail the analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of this compound is expected to show signals for three protons.[5] The chemical shifts and coupling patterns of these protons are diagnostic of their positions relative to the substituents.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.34d8.521HH-5
6.60d2.851HH-2
6.42dd8.52, 2.851HH-6
5.49s-1H-OH
3.77s-3H-OCH₃

Data sourced from Beilstein Journals.

Interpretation:

  • Aromatic Protons: The aromatic protons resonate in the typical region of 6.5-8.0 ppm.[6]

    • The doublet at 7.34 ppm is assigned to H-5 . It is the most downfield of the aromatic protons due to the deshielding effect of the adjacent bromine atom. It shows a large coupling constant (J = 8.52 Hz), indicative of ortho coupling to H-6.

    • The doublet at 6.60 ppm is assigned to H-2 . It is the most upfield aromatic proton, shielded by the electron-donating methoxy group. It displays a smaller coupling constant (J = 2.85 Hz), which is characteristic of meta coupling to H-6.

    • The doublet of doublets at 6.42 ppm corresponds to H-6 . It is coupled to both H-5 (ortho, J = 8.52 Hz) and H-2 (meta, J = 2.85 Hz), resulting in the observed splitting pattern.

  • Hydroxyl Proton: The singlet at 5.49 ppm is assigned to the phenolic hydroxyl proton. The chemical shift of this proton can be variable and is influenced by concentration and solvent.[5]

  • Methoxy Protons: The sharp singlet at 3.77 ppm integrates to three protons and is characteristic of the methoxy group.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. For this compound, six aromatic carbon signals and one aliphatic carbon signal are expected.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
156.76C-4
156.13C-1
133.36C-5
108.51C-6
102.27C-2
100.46C-3
56.19-OCH₃

Data sourced from Beilstein Journals.

Interpretation:

  • Aromatic Carbons: The aromatic carbons resonate in the range of 100-160 ppm.

    • The signals at 156.76 ppm and 156.13 ppm are assigned to the oxygen-bearing carbons, C-4 and C-1 , respectively. These are the most downfield signals due to the strong deshielding effect of the attached oxygen atoms.

    • The signal at 133.36 ppm is assigned to C-5 .

    • The signal at 100.46 ppm is assigned to the bromine-bearing carbon, C-3 .

    • The signals at 108.51 ppm and 102.27 ppm are assigned to C-6 and C-2 , respectively.

  • Aliphatic Carbon: The signal at 56.19 ppm is characteristic of the methoxy carbon.

Advanced NMR Techniques for Unambiguous Assignment

For more complex molecules or to confirm assignments, 2D NMR experiments are invaluable.[1]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, a COSY spectrum would show a cross-peak between H-5 and H-6, and between H-6 and H-2, confirming their coupling relationships.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would definitively link H-2 to C-2, H-5 to C-5, H-6 to C-6, and the methoxy protons to the methoxy carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For example, the hydroxyl proton could show a correlation to C-1 and C-2, and the methoxy protons would show a correlation to C-4.

Conclusion

This application note has provided a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The interpretation of these spectra, aided by an understanding of substituent effects and, where necessary, advanced 2D NMR techniques, allows for the unambiguous structural elucidation of this important chemical intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of a wide range of substituted aromatic compounds.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Georgia Institute of Technology. (2023, August 29).
  • Organic Chemistry at CU Boulder.
  • UCL Faculty of Mathematical & Physical Sciences.
  • NMR Sample Prepar
  • Scribd.
  • Beilstein Journals.
  • Anasazi Instruments. (2021, June 21). NMR Education: How to Choose Your Acquisition Parameters?[Link]
  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of 1H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(9), 757-766. [Link]
  • LibreTexts Chemistry. (2022, April 25). 2.
  • Wesleyan University.

Sources

Application Note: A Comprehensive Guide to the Purification of 3-Bromo-4-methoxyphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the purification of 3-Bromo-4-methoxyphenol, a pivotal intermediate in pharmaceutical and fine chemical synthesis. The narrative delves into the fundamental principles of recrystallization, systematic solvent selection, and a step-by-step methodology designed for optimal purity and yield. This guide is intended for researchers, chemists, and process development professionals seeking a robust and scientifically grounded purification strategy.

Introduction: The Rationale for Purification

This compound is a substituted phenol derivative whose utility in drug development and organic synthesis is contingent on its purity. Crude synthetic batches often contain unreacted starting materials, by-products (such as regioisomers), and colored impurities arising from oxidation. These contaminants can interfere with subsequent reactions, reduce yields, and compromise the integrity of the final product.

Recrystallization is a powerful and widely adopted technique for purifying solid organic compounds.[1] The method is predicated on the principle of differential solubility: a carefully selected solvent will dissolve the target compound to a high degree at an elevated temperature but only sparingly at a low temperature.[2] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while impurities remain dissolved in the surrounding solvent (the mother liquor).[3] This application note provides an in-depth protocol, moving from theoretical principles to practical execution.

Compound Profile and Safety Imperatives

A thorough understanding of the physicochemical properties and hazards of this compound is paramount for safe and effective handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17332-12-6[4][5][6]
Molecular Formula C₇H₇BrO₂[5][6]
Molecular Weight 203.04 g/mol [4][5]
Appearance Solid[4]
Purity (Typical) ≥98%[4][6]
Storage Store at room temperature under an inert atmosphere.[4]
Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Avoid breathing dust.

    • Wash hands and skin thoroughly after handling.

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4][7]

    • In case of skin contact, wash with plenty of soap and water. If irritation occurs, seek medical advice.[7]

Refer to the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety information.[7]

The Core Principle: Solvent Selection

The success of any recrystallization hinges on the choice of solvent.[2] An ideal solvent should exhibit the following characteristics:

  • High Solvency at High Temperature: The compound should be highly soluble in the solvent at or near its boiling point.[8]

  • Low Solvency at Low Temperature: The compound should be poorly soluble in the solvent at low temperatures (e.g., in an ice bath) to maximize recovery.[8]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[9]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[9]

Given the polar phenolic hydroxyl group and the less polar brominated aromatic ring of this compound, a moderately polar solvent or a mixed-solvent system is a logical starting point. A mixed-solvent system, often comprising a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble), is particularly effective.[8] For phenolic compounds, an alcohol/water system is often ideal.[10]

Workflow for Solvent System Screening

Before committing to a bulk purification, a small-scale screening process is essential to identify the optimal solvent or solvent pair.[11]

cluster_start Start cluster_process Solvent Testing cluster_end Outcome start Place ~50 mg of crude material in a test tube add_solvent Add solvent dropwise (e.g., 0.5 mL Ethanol) start->add_solvent observe_rt Observe at Room Temp. add_solvent->observe_rt dissolves_rt Dissolves? observe_rt->dissolves_rt heat Warm gently in a water bath dissolves_rt->heat No reject1 Reject: Too soluble dissolves_rt->reject1 Yes dissolves_hot Dissolves? heat->dissolves_hot cool Cool to RT, then in ice bath dissolves_hot->cool Yes reject2 Reject: Insoluble dissolves_hot->reject2 No (add more solvent & reheat; if still no, reject) crystals Crystals form? cool->crystals reject3 Reject: No recovery crystals->reject3 No accept Accept: Good Candidate crystals->accept Yes

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Detailed Experimental Protocol

This protocol assumes a mixed solvent system of Ethanol/Water has been identified as suitable from the screening process.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent grade)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon, optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Condenser (optional, for prolonged heating)

  • Glass funnel and fluted filter paper (for hot filtration)

  • Büchner funnel, filter flask, and filter paper (for vacuum filtration)

  • Vacuum source

  • Ice bath

Recrystallization Workflow Diagram

A 1. Dissolution Dissolve crude solid in minimum amount of hot ethanol. B 2. Decolorization (Optional) Add activated charcoal. Boil briefly. A->B D 4. Crystallization Add hot water dropwise until cloudy. Re-clarify with ethanol. Cool slowly to RT, then in ice bath. A->D If no solids present C 3. Hot Filtration Filter hot solution to remove insoluble impurities/charcoal. B->C If charcoal added or solids present C->D E 5. Isolation Collect crystals via vacuum filtration. D->E F 6. Washing Wash crystals with a small amount of ice-cold ethanol/water. E->F G 7. Drying Dry crystals under vacuum. F->G H Purified Product G->H

Caption: Step-by-step experimental workflow for recrystallization.

Step-by-Step Procedure
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a stir bar and place it on a stirring hotplate. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.[10] Causality: Using the absolute minimum amount of solvent is critical for creating a saturated solution upon cooling, which maximizes the product yield.[2]

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat source. Add a very small amount (e.g., 1-2% by weight of the solute) of activated charcoal to the solution.[12] Swirl the flask and gently reheat to boiling for 2-3 minutes. Causality: The porous structure of activated charcoal adsorbs high molecular weight colored impurities.[10]

  • Hot Gravity Filtration: If charcoal or other insoluble impurities are present, this step is necessary. Place a piece of fluted filter paper in a stemless glass funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate and allowing hot solvent vapor to pass through them. Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask.[12] Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would otherwise lead to significant yield loss.

  • Induce Crystallization: Heat the clear filtrate to boiling. Add hot deionized water dropwise while swirling until the solution turns faintly and persistently cloudy (turbid). This indicates the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.[10] Causality: This process of adding an anti-solvent (water) to a solution in a "good" solvent (ethanol) precisely establishes the saturation point needed for efficient crystallization upon cooling.

  • Cooling and Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Do not disturb the flask during this period.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[2] Causality: Slow cooling promotes the formation of larger, more ordered, and purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice. Rapid cooling can trap impurities.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals on the filter paper with a small amount of an ice-cold ethanol-water mixture (using the same ratio as the final crystallization mixture) to rinse away any residual mother liquor containing dissolved impurities.[10]

  • Drying: Transfer the crystals from the filter paper to a pre-weighed watch glass. Dry the product to a constant weight, preferably in a vacuum desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C).

Expected Results and Troubleshooting

The effectiveness of the purification should be assessed by measuring yield and analyzing purity via melting point determination and chromatography.

Table 2: Representative Data & Quality Control

ParameterCrude Material (Typical)Purified Material (Target)Analytical Method
Appearance Off-white to tan or brownish solidWhite to off-white crystalline solidVisual Inspection
Yield (%) N/A70-90% (Typical Range)Gravimetric
Melting Point Broad range, depressedSharp, defined rangeMelting Point Apparatus
Purity 90-97%≥99.5%HPLC or GC
Troubleshooting Common Issues
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete precipitation (insufficient cooling).- Evaporate some solvent from the mother liquor to concentrate it and cool again. - Ensure filtration apparatus is properly pre-heated. - Increase cooling time in the ice bath.
"Oiling Out" The compound comes out of solution at a temperature above its melting point, forming an oil instead of crystals.- Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (ethanol). - Allow the solution to cool more slowly to reach the saturation point at a lower temperature. - Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal to induce crystallization.[3][10]
Colored Crystals Colored impurities were not fully removed.- Repeat the recrystallization, ensuring the use of a sufficient (but not excessive) amount of activated charcoal during the decolorization step.[10]

References

  • University of York.Solvent Choice - Chemistry Teaching Labs. [Link]
  • University of Rochester.
  • Royal Society of Chemistry.
  • University of Colorado Boulder.Experiment: Recrystallization – Part I: Solvent Selection. [Link]
  • Journal of Chemical Education.
  • PubChem.this compound Compound Summary. [Link]
  • PubChem.4-Bromo-3-methoxyphenol Compound Summary. [Link]
  • Capot Chemical.Specifications of this compound. [Link]
  • Professor Dave Explains.
  • Mettler Toledo.Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Chemsrc.4-Bromo-3-methoxyphenol Properties. [Link]

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Application Note & Protocol: High-Resolution Purification of 3-Bromo-4-methoxyphenol via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 3-Bromo-4-methoxyphenol using silica gel column chromatography. Designed for researchers in organic synthesis, medicinal chemistry, and drug development, this guide moves beyond a simple list of steps to explain the underlying principles and critical decision-making processes that ensure a successful, high-purity separation. We will detail stationary phase selection, mobile phase optimization, proper column packing and sample loading techniques, and post-chromatography analysis. The protocol is structured to be a self-validating system, incorporating thin-layer chromatography (TLC) as a key analytical tool for monitoring and decision-making throughout the purification workflow.

Introduction: The Importance of Purifying this compound

This compound is a valuable substituted phenol intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its aromatic ring, functionalized with hydroxyl, methoxy, and bromo groups, provides multiple sites for further chemical modification. Synthetic reactions, however, rarely yield a perfectly pure product. Byproducts, unreacted starting materials, and reagents often contaminate the crude product mixture. Achieving high purity is non-negotiable for subsequent synthetic steps, biological assays, or characterization, as impurities can lead to unwanted side reactions, inaccurate biological data, or failed crystallizations.

Column chromatography is a fundamental and powerful technique for purifying compounds on a preparative scale.[1] This guide focuses on a normal-phase chromatography protocol, leveraging the polarity of a silica gel stationary phase to effectively separate the moderately polar this compound from less polar and more polar impurities.

Foundational Principles: The Chemistry of Separation

The success of this protocol hinges on the principle of differential partitioning. In normal-phase chromatography, a polar stationary phase (silica gel) is used with a non-polar to moderately polar mobile phase.

  • The Stationary Phase: Silica gel (SiO₂) is a highly porous solid with a surface covered in silanol (-Si-OH) groups. These groups are polar and can form hydrogen bonds with polar molecules.

  • The Analyte: this compound possesses a polar hydroxyl group (-OH) and a moderately polar methoxy group (-O-CH₃). The hydroxyl group is the primary site for strong interaction (hydrogen bonding) with the silica gel surface.

  • The Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used. The mobile phase flows through the column, competing with the stationary phase for the analyte.

Compounds in the mixture will move down the column at different rates based on their relative affinity for the stationary versus the mobile phase.[1]

  • Non-polar impurities will have weak interactions with the silica gel and will be readily carried down the column by the mobile phase, eluting first.

  • This compound , being moderately polar, will adsorb to the silica gel but can be displaced by the polar component of the mobile phase. It will elute after the non-polar impurities.

  • Highly polar impurities (e.g., compounds with multiple hydroxyl or carboxylic acid groups) will bind very tightly to the silica gel and will elute last, or may require a much more polar mobile phase to be removed from the column.

This differential migration allows for the collection of the target compound in isolated, pure fractions.

Physicochemical Properties & Safety Data

A thorough understanding of the target compound's properties is essential for designing a purification strategy.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 17332-12-6[3][4][5]
Molecular Formula C₇H₇BrO₂[2][3][4]
Molecular Weight 203.03 g/mol [2][3]
Topological Polar Surface Area 29.5 Ų[2]
Appearance SolidN/A

Safety & Handling: this compound is a hazardous substance. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a certified chemical fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

The solvents used in this protocol (hexanes, ethyl acetate) are flammable and should be handled with care, away from ignition sources.

Pre-Chromatography: TLC Method Development

Before packing a column, it is imperative to develop a suitable solvent system using Thin-Layer Chromatography (TLC). This small-scale experiment saves significant time, solvent, and sample.

Objective: To find a mobile phase composition that gives the target compound a Retention Factor (R_f) of 0.25 - 0.35 .

  • Why this R_f range? An R_f in this range on a TLC plate generally translates well to preparative column chromatography.

    • If R_f is too high (>0.5), the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

    • If R_f is too low (<0.2), the compound will move too slowly, leading to very long elution times and significant band broadening, which reduces resolution and purity.

Protocol for TLC Analysis:

  • Prepare a stock solution of your crude this compound in a small amount of a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • On a silica gel TLC plate, spot the crude mixture. Also, spot any available standards of starting materials if possible.

  • Develop the TLC plate in a chamber containing a test solvent system. Start with a low-polarity mixture and gradually increase the polarity. A good starting point is 10% Ethyl Acetate in Hexanes .

  • Increase the polarity in increments (e.g., 15%, 20%, 25% Ethyl Acetate) until the desired R_f for the product spot is achieved.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate stain). The product should appear as a distinct spot, hopefully well-separated from other spots.

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude material. It can be scaled up or down by adjusting the column size and solvent volumes accordingly.

Materials and Equipment
  • Stationary Phase: Silica gel, standard grade, pore size 60 Å, particle size 40-63 µm.

  • Crude Sample: ~1 g of this compound.

  • Solvents: HPLC grade hexanes and ethyl acetate.

  • Glassware: Chromatography column (e.g., 40 mm diameter, 300 mm length), round bottom flasks, fraction collection tubes/vials, separatory funnel (for gradient elution).

  • Apparatus: Fume hood, TLC plates and chamber, UV lamp, clamps and stand, rotary evaporator.

Step 1: Column Preparation (Wet Packing)

Wet packing is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase, which would ruin the separation.

  • Secure the Column: Vertically clamp the column to a stand inside a fume hood. Ensure the stopcock is closed.

  • Initial Solvent: Add a small amount of the initial, non-polar mobile phase (e.g., 100% hexanes) to the column, enough to fill the bottom curve.

  • Add Sand: Place a small cotton or glass wool plug at the bottom of the column, and add a ~1 cm layer of clean sand on top. This provides a flat base for the silica and prevents it from leaking out.

  • Prepare Slurry: In a separate beaker, measure the required amount of silica gel. A general rule is to use a 30:1 to 50:1 mass ratio of silica to crude sample (e.g., for 1 g of crude, use 30-50 g of silica). Add the silica to your initial mobile phase (100% hexanes) to create a free-flowing slurry.

  • Pack the Column: Pour the slurry into the column in one continuous motion if possible. Use a funnel to aid the process.

  • Settle and Compact: Open the stopcock to drain some solvent. As the silica settles, gently tap the side of the column with a piece of rubber tubing to ensure even packing and remove any air bubbles. Continuously add more of the initial mobile phase to the top of the column so the silica bed never runs dry.

  • Finalize Packing: Once the silica has settled into a stable bed, add another ~1 cm layer of sand on top to protect the silica surface from being disturbed during sample loading. Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the silica bed run dry at any point from now on.

Step 2: Sample Loading (Dry Loading)

Dry loading is highly recommended for compounds that are not highly soluble in the initial mobile phase or to achieve the highest resolution. It introduces the sample in a very concentrated band.

  • Dissolve Sample: Dissolve the ~1 g of crude this compound in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane or acetone).

  • Adsorb onto Silica: Add 2-3 g of silica gel to this solution.

  • Evaporate Solvent: Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This is your crude sample adsorbed onto silica.

  • Load onto Column: Carefully add this powder as a neat, flat layer on top of the sand at the top of the packed column.

  • Add Mobile Phase: Gently add your initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) to the column, taking care not to disturb the surface.

Step 3: Elution and Fraction Collection

The elution process involves gradually increasing the polarity of the mobile phase to move compounds of increasing polarity down the column. This is known as a step-gradient elution.

Table 1: Suggested Step-Gradient Elution Profile

StepSolvent System (Ethyl Acetate in Hexanes)Volume (for ~40g silica)Purpose
110%200 mLElute very non-polar impurities.
215%200 mLContinue eluting non-polar impurities.
320%400 mLElute the target compound.
430%200 mLElute slightly more polar impurities.
550%200 mLColumn flush to remove strongly bound compounds.

This profile is a starting point and should be adapted based on your TLC analysis.

  • Begin Elution: Open the stopcock and begin collecting the eluent in fractions (e.g., 20 mL per fraction). Maintain a constant level of solvent at the top of the column.

  • Monitor Fractions: As the fractions are collected, analyze them systematically by TLC. Spot every second or third fraction on a TLC plate. This allows you to track which compounds are in which fraction.

  • Identify Product: The fractions containing your target compound (as determined by comparing to the R_f of your crude mixture TLC) should be identified.

  • Combine Pure Fractions: Once the elution is complete and all fractions have been analyzed, combine only the fractions that contain pure this compound. Avoid combining fractions that show contamination with other spots.

  • Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

  • Determine Yield and Purity: Calculate the percentage yield and assess the purity of the final product by TLC, NMR, or other appropriate analytical techniques.

Visualization of the Workflow

The following diagram outlines the complete workflow for the purification protocol.

ColumnChromatographyWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis prep Preparation tlc_dev 1. TLC Method Development (Target Rf = 0.25-0.35) packing 2. Column Packing (Silica Gel Slurry) tlc_dev->packing Informs Solvent Choice sample_load 3. Dry Sample Loading packing->sample_load execution Execution elution 4. Gradient Elution sample_load->elution collection 5. Fraction Collection elution->collection tlc_analysis 6. TLC Analysis of Fractions collection->tlc_analysis Feedback Loop analysis Analysis & Isolation combine 7. Combine Pure Fractions tlc_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation final_product Purified this compound evaporation->final_product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Poor Separation / Overlapping Bands - Column overloaded with sample.- Sample band was too diffuse (wet loading with too much solvent).- Incorrect solvent system.- Reduce the amount of sample relative to silica gel.- Use the dry loading method.- Re-develop the mobile phase using TLC to achieve better spot separation.
Cracked or Channeled Silica Bed - The column ran dry during packing or elution.- Packing was not uniform.- Re-pack the column. Ensure the solvent level never drops below the top of the silica bed.- Ensure the silica is packed as a uniform slurry and tap gently to settle.
Compound Won't Elute - The mobile phase is not polar enough.- Gradually increase the percentage of the polar solvent (ethyl acetate) in the mobile phase.
Streaking or "Tailing" on TLC/Column - Compound is acidic and interacting too strongly with silica.- Sample is overloaded.- Add a small amount (0.1-0.5%) of acetic or formic acid to the mobile phase to suppress ionization.[6]- Dilute the sample for TLC analysis.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound. By integrating systematic TLC analysis for method development and fraction monitoring, this workflow constitutes a self-validating system that ensures high-resolution separation and leads to a final product of high purity. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds and serve as a foundational method for any synthetic chemistry laboratory.

References

  • ResearchGate. (2013). Column chromatography of phenolics? [Online Forum].
  • Chi, Y., et al. (2018). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate.
  • Hofer, S. C., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 669.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 608815, this compound. PubChem.
  • LibreTexts Chemistry. (n.d.). Column Chromatography.

Sources

Application Note: A Guide to In Vitro Antimicrobial Activity Assays for 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Phenolic compounds, a diverse group of secondary metabolites found throughout nature, represent a promising reservoir of potential antimicrobials.[1][2] Their efficacy is often attributed to multiple mechanisms of action, including the disruption of microbial cell structures and the inhibition of critical metabolic processes.[3][4] The antimicrobial activity of phenolic compounds is profoundly influenced by their molecular structure, including the number and position of hydroxyl groups and the presence of other substituents.[1][5]

This application note focuses on 3-Bromo-4-methoxyphenol, a synthetic phenol derivative. The incorporation of a bromine atom and a methoxy group onto the phenol ring presents an intriguing chemical scaffold. Halogenation, particularly bromination, has been shown to enhance the biological activity of many compounds, including their antimicrobial potency.[6][7] This guide provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of this compound against a panel of clinically relevant microorganisms.

Hypothesized Mechanism of Action

Based on its chemical structure as a substituted phenolic compound, this compound is hypothesized to exert its antimicrobial effects through a multi-targeted approach. The core mechanisms likely mirror those of other phenolic agents.[1][3][5]

  • Cell Membrane Disruption: The lipophilic nature of the compound, enhanced by the bromo- and methoxy- groups, is expected to facilitate its interaction with the lipid bilayer of microbial cell membranes. This can increase membrane permeability, leading to the leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately resulting in cell lysis.[1][2]

  • Enzyme Inhibition and Protein Denaturation: The hydroxyl group on the phenol ring can form hydrogen bonds with microbial proteins, including critical enzymes involved in metabolism and cell wall synthesis, leading to their denaturation and inactivation.[1][3]

  • Induction of Oxidative Stress: Phenolic compounds can generate reactive oxygen species (ROS), which cause significant damage to DNA, proteins, and lipids, contributing to microbial cell death.[1][4]

  • Interference with Nucleic Acid Synthesis: Some phenolic agents have been shown to interfere with the synthesis of DNA and RNA, halting microbial replication and survival.[3]

The diagram below illustrates the potential points of intervention for this compound in a microbial cell.

G cluster_cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Lysis Leakage of Components & Lysis Membrane->Lysis DNA_RNA Nucleic Acids (DNA/RNA) Enzymes Essential Enzymes Replication_Block Replication Blocked DNA_RNA->Replication_Block Metabolic_Collapse Metabolic Collapse Enzymes->Metabolic_Collapse Compound This compound Compound->Membrane Disruption & Permeabilization Compound->DNA_RNA Synthesis Interference Compound->Enzymes Inhibition & Denaturation

Caption: Hypothesized antimicrobial mechanisms of this compound.

Materials and Reagents

  • Test Compound: this compound (CAS: 17332-12-6)[8]

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Microbial Strains (ATCC recommended):

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Staphylococcus epidermidis (e.g., ATCC 12228)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Yeast: Candida albicans (e.g., ATCC 90028)

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

    • Tryptic Soy Broth (TSB) for biofilm assays.

    • RPMI-1640 with L-glutamine, buffered with MOPS, for C. albicans.

    • Mueller-Hinton Agar (MHA) and Sabouraud Dextrose Agar (SDA) for solid media applications.

  • Positive Controls:

    • Ciprofloxacin or Vancomycin for bacteria.

    • Fluconazole for C. albicans.

  • Reagents and Consumables:

    • Sterile 96-well flat-bottom microtiter plates.

    • Sterile petri dishes, pipettes, and inoculation loops.

    • 0.5 McFarland turbidity standard.

    • Resazurin sodium salt solution (for viability indication, optional).

    • Crystal Violet solution (0.1% w/v).

    • Acetic acid (33% v/v) or Ethanol (95% v/v).

    • Sterile paper disks (6 mm diameter) for diffusion assays.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the test compound that visibly inhibits microbial growth. It is the gold standard for quantitative susceptibility testing.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Stock Solution of this compound in DMSO B 2. Create 2-fold serial dilutions of compound in 96-well plate using appropriate broth A->B E 5. Inoculate all wells (except sterility control) with the diluted microbial suspension B->E C 3. Prepare microbial inoculum adjusted to 0.5 McFarland standard D 4. Dilute inoculum to achieve final concentration of ~5 x 10^5 CFU/mL D->E F 6. Add controls: - Positive (antibiotic) - Negative (DMSO vehicle) - Sterility (broth only) - Growth (inoculum + broth) E->F G 7. Seal plate and incubate at 37°C for 18-24 hours (24-48h for C. albicans) F->G H 8. Visually inspect for turbidity. MIC is the lowest concentration with no visible growth G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit microbial growth.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound. Add 100 µL of the appropriate broth (e.g., CAMHB) to wells 2-12. Add 200 µL of the diluted stock solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only broth.

  • Inoculum Preparation: From a fresh culture (18-24h), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This typically requires a 1:150 dilution.

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1-11. Well 12 receives no inoculum and serves as a sterility control.

  • Controls:

    • Positive Control: Set up a separate row with a standard antibiotic (e.g., Ciprofloxacin).

    • Vehicle Control: Well 11, containing inoculum and the highest concentration of DMSO used, serves as the growth control.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours (or 24-48 hours for slow-growing organisms like C. albicans).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative screening method to assess the antimicrobial activity based on the diffusion of the compound from a paper disk into an agar medium.

Step-by-Step Methodology:

  • Plate Preparation: Using a sterile cotton swab, evenly streak the standardized microbial inoculum (0.5 McFarland) across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Preparation: Aseptically apply a known amount of this compound solution (e.g., 10 µL of a 10 mg/mL stock) onto a sterile 6 mm paper disk and allow the solvent to evaporate completely.

  • Disk Application: Place the impregnated disk, along with a positive control (standard antibiotic disk) and a negative control (disk with DMSO only), onto the surface of the inoculated agar plate.

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where no growth occurs). A larger zone diameter generally indicates higher antimicrobial activity.

Protocol 3: Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol assesses the ability of the compound to either prevent biofilm formation or eradicate established biofilms.

Step-by-Step Methodology:

A. Biofilm Inhibition Assay:

  • Follow steps 1 and 2 from the Broth Microdilution protocol to prepare serial dilutions of the compound in a 96-well plate using TSB medium. Concentrations tested are typically at, above, and below the determined MIC.

  • Prepare and add the standardized microbial inoculum as described previously.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) cells by inverting the plate and washing the wells twice with sterile phosphate-buffered saline (PBS). Be careful not to dislodge the biofilm.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and stain for 15 minutes.

  • Final Wash: Discard the stain and wash the plate thoroughly with water until the control wells are colorless.

  • Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the growth control.

B. Biofilm Eradication Assay:

  • First, grow the biofilm in the 96-well plate by inoculating with bacteria in TSB and incubating for 24-48 hours.

  • After incubation, gently discard the planktonic cells and wash with PBS.

  • Add fresh broth containing the serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Proceed with washing, fixation, staining, and quantification as described in steps 4-9 of the inhibition assay.

Data Presentation and Interpretation

Quantitative results from the assays should be tabulated for clear comparison.

MicroorganismAssay TypeResult (this compound)Result (Positive Control)
S. aureus ATCC 29213MICe.g., 64 µg/mLe.g., Ciprofloxacin: ≤1 µg/mL
E. coli ATCC 25922MICe.g., 128 µg/mLe.g., Ciprofloxacin: ≤1 µg/mL
C. albicans ATCC 90028MICe.g., 32 µg/mLe.g., Fluconazole: ≤2 µg/mL
S. aureus ATCC 29213Disk Diffusione.g., 14 mme.g., Ciprofloxacin: 25 mm
S. aureus ATCC 29213Biofilm Inhibition (at MIC)e.g., 85%N/A
S. aureus ATCC 29213Biofilm Eradication (at 4x MIC)e.g., 60%N/A

Interpretation:

  • MIC: Lower MIC values indicate higher potency. The results should be compared to established breakpoints for control antibiotics, although none will exist for a novel compound.

  • Disk Diffusion: The zone size provides a qualitative measure of activity and can be used to compare the potency against different strains.

  • Anti-Biofilm: A high percentage of inhibition indicates the compound is effective at preventing biofilm formation, a crucial virulence factor.[7][9] Eradication data shows the compound's potential to treat existing biofilm-associated infections.

Conclusion

This application note provides a robust set of standardized protocols to comprehensively evaluate the in vitro antimicrobial activity of this compound. The combination of quantitative MIC determination, qualitative diffusion screening, and functional anti-biofilm assays offers a thorough primary assessment of the compound's potential. Given the known antimicrobial properties of related brominated and methoxylated phenols,[6][10] a systematic investigation using these methods is a critical first step in determining the therapeutic promise of this novel chemical entity.

References

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. (MDPI) [Link]
  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narr
  • Future Antimicrobials: Natural and Functionalized Phenolics. (PMC - NIH) [Link]
  • Main mechanisms of antimicrobial activity of phenolic compounds.
  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. (IIP Series) [Link]
  • Bromophenols in Marine Algae and Their Bioactivities. (PMC - PubMed Central) [Link]
  • Synthesis and antimicrobial activities of brominated dihydroxy nitro diphenyl ethers.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (PMC - NIH) [Link]
  • This compound | C7H7BrO2 | CID 608815. (PubChem) [Link]
  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of n
  • 4-Bromo-3-methoxyphenol. (ChemBK) [Link]
  • Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata. (Research Journal of Pharmacy and Technology) [Link]
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isol
  • Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory...
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (PubMed) [Link]

Sources

Application Notes and Protocols for Anticancer Screening of 3-Bromo-4-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Bromophenol Scaffolds

The quest for novel, more effective, and selective anticancer agents is a continuous endeavor in medicinal chemistry. Phenolic compounds, naturally abundant and structurally diverse, have long been recognized for their wide range of biological activities, including antioxidant and anticancer properties.[1] The structural modification of these natural scaffolds presents a powerful strategy for developing new therapeutic leads with enhanced potency and selectivity. Among these, brominated phenolic compounds have emerged as a promising class of molecules with significant anticancer potential. This document provides a comprehensive guide to the in-vitro anticancer screening of 3-Bromo-4-methoxyphenol derivatives, a class of compounds with promising cytotoxic and apoptotic effects against various cancer cell types.[1]

This guide is designed for researchers and scientists in the field of drug discovery and development. It offers a detailed framework for evaluating the anticancer efficacy of novel this compound derivatives, from initial cytotoxicity screening to the elucidation of their mechanism of action. The protocols provided herein are based on established and validated methodologies, ensuring the generation of robust and reproducible data.

Scientific Rationale: Why Target Cancer with this compound Derivatives?

The anticancer activity of bromophenol derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells.[1] For instance, certain bromophenol hybrids have been shown to induce cell cycle arrest at the G0/G1 phase in lung cancer cells.[1][2] This prevents the cells from entering the DNA synthesis (S) phase, a critical step for cell division.

Furthermore, some bromophenol derivatives are believed to exert their anticancer effects by generating reactive oxygen species (ROS) within cancer cells.[1] This increase in oxidative stress can trigger the intrinsic apoptotic pathway, leading to the activation of caspases, a family of proteases that execute the apoptotic process. The modulation of key regulatory proteins, such as the Bcl-2 family, is also a crucial aspect of their mechanism of action.

Experimental Workflow for Anticancer Screening

A systematic approach is essential for the comprehensive evaluation of novel anticancer compounds. The following workflow outlines the key stages in the in-vitro screening of this compound derivatives.

Anticancer Screening Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis & Interpretation Cytotoxicity Cytotoxicity Screening (MTT Assay) IC50 Determination of IC50 Values Cytotoxicity->IC50 Quantification of Potency Apoptosis Apoptosis Assay (Annexin V-FITC/PI) IC50->Apoptosis Investigate Cell Death CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle Analyze Proliferation WesternBlot Western Blot Analysis Apoptosis->WesternBlot Elucidate Pathway CellCycle->WesternBlot Confirm Arrest DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis LeadOptimization Lead Compound Identification & Optimization DataAnalysis->LeadOptimization

Caption: A general workflow for the in-vitro anticancer screening of novel compounds.

Data Presentation: Quantifying Cytotoxicity

A primary objective of in-vitro screening is to quantify the cytotoxic or cytostatic effects of a test compound. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%.[1] The IC50 is a critical metric for comparing the potency of different compounds.

Table 1: In-Vitro Anticancer Activity of a Representative Bromophenol Derivative (BOS-102)[2]

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer2.15
Bel7402Liver Cancer3.28
HepG2Liver Cancer4.12
HeLaCervical Cancer1.89
HCT116Colon Cancer2.76

Table 2: In-Vitro Anticancer Activity of a Representative Bromophenol Derivative (4b-4)[3]

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
K562Chronic Myelogenous Leukemia11.099.468.09

Detailed Experimental Protocols

Reproducible and detailed experimental protocols are fundamental for generating high-quality and comparable data. The following sections provide step-by-step methodologies for key in-vitro assays used in anticancer drug discovery.

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., A549, K562)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for specific durations (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound derivatives

  • Human cancer cell lines

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash them with cold PBS, and resuspend them in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence (detecting Annexin V binding) is typically measured in the FL1 channel, and PI fluorescence is measured in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 70% Ethanol (ice-cold)

  • This compound derivatives

  • Human cancer cell lines

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A (to prevent staining of RNA). Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The resulting DNA histogram is analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be activated by a this compound derivative to induce apoptosis.

Apoptosis Signaling Pathway cluster_stimulus External Stimulus cluster_ros Cellular Stress cluster_bcl2 Mitochondrial Pathway cluster_caspase Caspase Cascade Compound This compound Derivative ROS Increased ROS Production Compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) Inhibition ROS->Bcl2 Bax Bax/Bak (Pro-apoptotic) Activation ROS->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical ROS-mediated apoptotic pathway induced by a this compound derivative.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to induce apoptosis and cause cell cycle arrest makes them attractive candidates for further investigation.[1] The protocols and application notes provided in this guide offer a solid foundation for researchers to systematically evaluate the anticancer potential of these and other novel compounds.

Future research should focus on elucidating the precise molecular targets of these derivatives, optimizing their structure to enhance potency and selectivity, and evaluating their efficacy in in-vivo models. A thorough understanding of their mechanism of action will be crucial for their successful translation into clinical applications.

References

  • Shi, D., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 26(23), 7285. [Link]
  • Li, X., et al. (2018).

Sources

Application Note & Protocols: Leveraging 3-Bromo-4-methoxyphenol as a Scaffold for Novel Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tyrosinase is a critical copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1] Its over-activity is linked to hyperpigmentation disorders, such as melasma and age spots, making it a prime target for therapeutic and cosmetic interventions. Phenolic compounds are a well-established class of tyrosinase inhibitors, often acting through competitive inhibition or chelation of copper ions at the active site.[2][3] This guide details the strategic use of 3-Bromo-4-methoxyphenol as a versatile starting scaffold for the rational design and development of novel tyrosinase inhibitors. We provide a comprehensive workflow from inhibitor synthesis and biochemical evaluation to preliminary structure-activity relationship (SAR) analysis, complete with detailed, field-proven protocols.

Introduction: The Rationale for this compound

The selection of a starting scaffold is a critical decision in inhibitor design. This compound presents a compelling case for several reasons:

  • Phenolic Core: The hydroxyl group is a key pharmacophore for many tyrosinase inhibitors, potentially mimicking the natural substrate, L-tyrosine, and interacting with the enzyme's active site.[4][5]

  • Strategic Substitution: The presence of bromo and methoxy groups provides distinct chemical handles for synthetic modification. The bromine atom can participate in cross-coupling reactions, while the methoxy group can be demethylated to reveal a more active catechol moiety or serve as a point for steric modification.

  • Modulation of Physicochemical Properties: The bromine atom enhances the lipophilicity of the molecule, which can influence cell permeability and binding affinity. The methoxy group also contributes to the molecule's overall electronic and steric profile.

This application note will focus on tyrosinase, a well-characterized enzyme, as a model target to demonstrate the potential of this scaffold. The principles and protocols described herein can be adapted for other enzyme targets where phenolic structures are known to be active.

Development Workflow for Novel Inhibitors

The process of developing new enzyme inhibitors from a starting scaffold is a systematic, multi-step process. Our workflow is designed to be iterative, allowing for cycles of design, synthesis, and testing to refine inhibitor potency and selectivity.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization A Scaffold Selection (this compound) B Virtual Screening & In Silico Design (Optional) A->B Rational Design C Synthesis of Inhibitor Library B->C D Biochemical Assay: Tyrosinase Inhibition C->D Test Compounds E Determine IC50 Values D->E Analyze Data F Structure-Activity Relationship (SAR) Analysis E->F Identify Hits G Kinetic Studies: Mechanism of Inhibition F->G H Lead Optimization F->H Refine Design H->C Iterative Synthesis

Caption: High-level workflow for inhibitor development.

Synthesis of a Focused Inhibitor Library

To explore the SAR of the this compound scaffold, we will synthesize a small, focused library of derivatives. The primary point of modification in this protocol is the phenolic hydroxyl group, which will be alkylated to introduce diverse side chains. This common synthetic transformation allows for a straightforward exploration of how steric and electronic properties of the side chain impact inhibitory activity.

Protocol 3.1: General Procedure for O-Alkylation of this compound

Causality: This protocol employs a classic Williamson ether synthesis. A base (Potassium Carbonate) is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the alkyl halide in an SN2 reaction to form the desired ether. Acetone is a suitable polar aprotic solvent that dissolves the reactants without interfering with the reaction.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • A selection of alkyl halides (e.g., Benzyl bromide, Ethyl bromoacetate, Propargyl bromide)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous acetone (approx. 10 mL per 1 mmol of phenol).

  • Add anhydrous Potassium Carbonate (2.0 eq).

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add the desired alkyl halide (1.1 eq) dropwise to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Work-up: Dissolve the crude residue in DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ether derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biochemical Evaluation: Mushroom Tyrosinase Inhibition Assay

To assess the inhibitory potential of the synthesized compounds, we will use a well-established in vitro spectrophotometric assay with mushroom tyrosinase.[6] This enzyme is a cost-effective and widely accepted model for preliminary screening of tyrosinase inhibitors.[6][7] The assay measures the enzyme's ability to oxidize L-DOPA to dopachrome, a colored product with an absorbance maximum around 475-490 nm.[6][8]

Protocol 4.1: Spectrophotometric Assay for Tyrosinase Inhibition

Causality: This protocol quantifies enzyme activity by measuring the rate of formation of a colored product. An inhibitor will slow down this rate. By comparing the rate in the presence of the test compound to a control without the inhibitor, we can calculate the percentage of inhibition. Performing this at multiple inhibitor concentrations allows for the determination of the IC₅₀ value, a key measure of inhibitor potency.[6] Kojic acid is used as a positive control because it is a well-known, potent tyrosinase inhibitor.[8]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • Synthesized inhibitor compounds

  • Kojic Acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Enzyme Stock: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer. Store on ice.

    • Substrate Stock: Prepare a 2.5 mM L-DOPA solution in phosphate buffer. This solution can oxidize, so prepare it fresh before each experiment.

    • Compound Stocks: Prepare 10 mM stock solutions of each synthesized inhibitor and Kojic Acid in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of 50 mM Phosphate Buffer (pH 6.8) to each well.

    • Add 20 µL of the enzyme solution (final concentration ~10-20 U/mL).

    • Add 10 µL of your test compound solution (diluted from the stock in phosphate buffer to achieve desired final concentrations). For the negative control, add 10 µL of buffer/DMSO. For the positive control, add 10 µL of Kojic Acid solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction:

    • Add 30 µL of 2.5 mM L-DOPA substrate solution to each well to start the reaction. The final volume in each well will be 200 µL.

  • Measurement:

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate of the negative control (enzyme + substrate only) and V_inhibitor is the rate in the presence of the test compound.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_0 Reaction Pathway cluster_1 Inhibition Tyrosinase Tyrosinase (Enzyme) Dopachrome Dopachrome (Colored Product) Tyrosinase->Dopachrome Oxidation LDOPA L-DOPA (Substrate) LDOPA->Tyrosinase Inhibitor Inhibitor (Test Compound) Inhibitor->Tyrosinase Binds to Active Site

Caption: Principle of the tyrosinase inhibition assay.

Structure-Activity Relationship (SAR) and Data Interpretation

After synthesizing and testing the library of compounds, the next step is to analyze the data to understand how structural modifications influence inhibitory activity. This SAR analysis is crucial for designing the next generation of more potent inhibitors.

Hypothetical SAR Data

Let's assume we synthesized four derivatives from this compound and obtained the following IC₅₀ values.

Compound IDR-Group (Modification at Phenolic -OH)StructureIC₅₀ (µM)
Scaffold -HThis compound85.2 ± 7.1
Cmpd-1 -CH₂-Ph (Benzyl)1-((benzyloxy)methyl)-2-bromo-4-methoxybenzene21.5 ± 2.3
Cmpd-2 -CH₂-COOEt (Ethyl Acetate)Ethyl 2-((3-bromo-4-methoxyphenyl)oxy)acetate45.8 ± 4.9
Cmpd-3 -CH₂-C≡CH (Propargyl)1-bromo-2-methoxy-4-(prop-2-yn-1-yloxy)benzene15.7 ± 1.8
Kojic Acid Positive ControlN/A22.0 ± 4.7[8]

Interpretation:

  • Effect of Alkylation: All three synthesized derivatives (Cmpd-1, 2, 3) showed improved potency compared to the starting scaffold, indicating that modification of the hydroxyl group is a viable strategy.

  • Steric and Electronic Effects: The bulky, aromatic benzyl group (Cmpd-1) conferred good activity, comparable to the positive control, Kojic Acid. This suggests that hydrophobic interactions in a specific pocket of the enzyme may be beneficial.[9]

  • Small, Electron-Withdrawing Groups: The propargyl group (Cmpd-3), which is small and contains an electron-rich alkyne, resulted in the most potent inhibitor in this series. This could indicate a favorable interaction with specific residues or the copper ions in the active site.

  • Ester Functionality: The ethyl acetate group (Cmpd-2) provided a moderate improvement in activity, suggesting that while this modification is tolerated, it may not be optimal for binding.

This initial SAR provides a clear direction for the next round of synthesis: further explore small, alkyne-containing groups and various substituted benzyl ethers to optimize hydrophobic interactions.

Next Steps: Mechanism of Inhibition

To further characterize promising inhibitors like Cmpd-3 , determining the mechanism of inhibition is essential. This is typically done by performing the tyrosinase assay with varying concentrations of both the inhibitor and the substrate (L-DOPA). The data is then plotted on a Lineweaver-Burk (double reciprocal) plot.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. On the plot, the lines will intersect on the y-axis.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting both the free enzyme and the enzyme-substrate complex. The lines will intersect on the x-axis.

  • Mixed Inhibition: The inhibitor binds to a site other than the active site, but its binding affects the substrate's binding. The lines will intersect in the second quadrant.[10]

Understanding the inhibition mechanism provides deeper insight into how the compound works and aids in rational drug design. For example, a competitive inhibitor's efficacy can be overcome by high substrate concentrations, a factor to consider in physiological contexts.

Conclusion

This compound serves as an excellent and synthetically tractable scaffold for the development of novel enzyme inhibitors, particularly for metalloenzymes like tyrosinase. The strategic placement of its functional groups allows for systematic modification and the exploration of structure-activity relationships. By following a logical workflow of rational design, targeted synthesis, robust biochemical screening, and detailed mechanistic studies, researchers can effectively leverage this starting material to discover and optimize potent and selective enzyme inhibitors for therapeutic and industrial applications.

References

  • Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. (2023). Journal of Biomolecular Structure & Dynamics, 41(10), 4798-4810. [Link]
  • Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. (2021). Pharmaceuticals, 14(11), 1079. [Link]
  • Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. (2022).
  • Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. (2021). Frontiers in Pharmacology, 12, 671863. [Link]
  • Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. (2019). Molecules, 24(18), 3273. [Link]
  • Mushroom tyrosinase inhibitory potential of bromo-compounds from S. latiuscula. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1445. [Link]
  • Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. (2023). Journal of Medicinal Chemistry, 66(23), 15994–16012. [Link]
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2021). Molecules, 26(21), 6483. [Link]
  • Synthesis and Evaluation of Novel Tyrosinase Inhibitors. (2022). Rollins Scholarship Online. [Link]
  • A comprehensive review on tyrosinase inhibitors. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 353-374. [Link]
  • Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. (2018). International Journal of Molecular Sciences, 19(12), 3986. [Link]
  • Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria. (2022). Frontiers in Marine Science, 9, 912899. [Link]

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Application Notes & Protocols: 3-Bromo-4-methoxyphenol as a Versatile Scaffold for the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Natural products provide a rich source of inspiration for drug discovery, yet their structural complexity can hinder extensive medicinal chemistry efforts.[1][2] The strategic use of versatile chemical building blocks is paramount for the efficient construction of natural product analogs, enabling the exploration of structure-activity relationships (SAR). 3-Bromo-4-methoxyphenol has emerged as a valuable and highly functionalized starting material for this purpose.[3][4] Its distinct electronic and steric properties, featuring a nucleophilic hydroxyl group, a methoxy moiety, and a bromine atom amenable to a wide array of cross-coupling reactions, provide multiple handles for molecular diversification. This guide details key synthetic transformations and provides robust protocols for leveraging this compound in the synthesis of diverse molecular scaffolds, including biaryl compounds, arylamines, and diaryl ethers, which are core structures in many biologically active natural products.

The Strategic Advantage of this compound

This compound is a C7H7BrO2 compound that offers a trifecta of reactive sites, making it an ideal starting point for divergent synthesis.[4][5]

  • Phenolic Hydroxyl Group: This site allows for classic etherification reactions (e.g., Williamson or Mitsunobu) and can be used to introduce a variety of alkyl or aryl substituents.[6] It also directs ortho- and para- substitution on the aromatic ring.

  • Aryl Bromide: The bromine atom is the primary linchpin for diversification. It serves as an excellent electrophile in a multitude of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[7][8][9]

  • Methoxy Group: This electron-donating group influences the reactivity of the aromatic ring, making the aryl bromide more susceptible to oxidative addition in catalytic cycles. It also provides a point for potential demethylation to reveal a second phenolic hydroxyl group in later synthetic stages.[10]

The logical workflow for utilizing this scaffold involves leveraging these functional groups sequentially or orthogonally to build molecular complexity, as illustrated below.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_analogs Analog Scaffolds cluster_final Further Elaboration start This compound suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald ullmann Ullmann Condensation (C-O Coupling) start->ullmann biaryl Biaryl Analogs suzuki->biaryl arylamine Arylamine Analogs buchwald->arylamine diarylether Diaryl Ether Analogs ullmann->diarylether heterocycle Heterocycle Formation (e.g., Dibenzofurans) diarylether->heterocycle Intramolecular Cyclization

Caption: Synthetic diversification workflow using this compound.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl linkages, a common motif in natural products.[11] The reaction couples the aryl bromide with an organoboron compound, typically an arylboronic acid, under basic conditions.[12]

Causality Behind the Protocol:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a phosphine ligand is often used. The Pd(II) is reduced in situ to the active Pd(0) species. For electron-rich aryl bromides like our substrate, ligands such as triphenylphosphine (PPh₃) are often sufficient, though more electron-rich or bulky ligands can accelerate the reaction.[13]

  • Base: A base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[12] Potassium carbonate (K₂CO₃) is a mild and effective choice.[14]

  • Solvent: A mixed solvent system, often an organic solvent like dioxane or ethanol with water, is used to dissolve both the organic and inorganic reagents.[13][14]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Catalyst/Ligand Addition: In a separate vial, quickly weigh and add palladium(II) acetate and triphenylphosphine. Add these solids to the main reaction flask under a positive flow of argon.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting phenol.

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Parameter Condition/Reagent Rationale
Palladium Source Pd(OAc)₂Common, effective, and air-stable Pd(II) precatalyst.
Ligand PPh₃Cost-effective ligand sufficient for many aryl bromides.
Base K₂CO₃Mild base, effective for boronic acid activation, good functional group tolerance.[14]
Solvent Dioxane/H₂O (4:1)Ensures solubility of both organic and inorganic components.[14]
Temperature 90-100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals and natural product analogs.[15][16] This reaction couples the aryl bromide with a primary or secondary amine.[17]

Causality Behind the Protocol:

  • Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are critical. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition, allowing for the coupling of a wide range of amines.[15] A pre-catalyst, where the ligand is already complexed to the palladium, can improve reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[17] Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.[16]

G node_A Ar-Br + Pd(0)L_n Oxidative Addition node_B L_n(Ar)Pd(II)-Br Amine Coordination node_A:f0->node_B:f0 node_C [L_n(Ar)Pd(II)-NHR'R'']Br Deprotonation (Base) node_B:f0->node_C:f0 + HNR'R'' node_D L_n(Ar)Pd(II)-NR'R'' Reductive Elimination node_C:f0->node_D:f0 node_E { Ar-NR'R'' | Product} node_D:f0->node_E:f0 node_F { Pd(0)L_n | Catalyst Regeneration} node_D:f0->node_F:f0 node_F:f0->node_A:f0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of argon, add the Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube. Add the this compound.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and attach to a Schlenk line.

  • Reagent Addition: Add anhydrous toluene, followed by the amine coupling partner via syringe.

  • Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Application in Heterocycle Synthesis: The Dibenzofuran Core

Many complex natural products feature a dibenzofuran core.[18][19] this compound is an excellent precursor for constructing substituted dibenzofurans. The synthesis typically involves a two-step sequence: an initial intermolecular C-O bond formation to create a diaryl ether, followed by an intramolecular C-C bond formation to close the furan ring.[20]

Step 1: Diaryl Ether Synthesis (Ullmann Condensation) The Ullmann reaction is a classic copper-catalyzed method for forming diaryl ethers from an aryl halide and a phenol.[21]

Step 2: Intramolecular Cyclization (Palladium-Catalyzed C-H Activation) The resulting diaryl ether can then undergo an intramolecular, palladium-catalyzed C-H activation/arylation to form the dibenzofuran core.[20]

Protocol 3: Two-Step Synthesis of a Substituted Dibenzofuran Analog

Part A: Synthesis of the Diaryl Ether Intermediate

  • Materials: this compound (1.0 equiv), 2-Iodophenol (1.1 equiv), Copper(I) iodide (CuI, 10 mol%), 1,10-Phenanthroline (20 mol%), Cesium carbonate (Cs₂CO₃, 2.0 equiv), Anhydrous toluene.

  • Procedure:

    • Combine all solids in a dry Schlenk flask under argon.

    • Add anhydrous toluene.

    • Heat the reaction to 110 °C for 12-24 hours.

    • Cool, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the diaryl ether.

Part B: Intramolecular Cyclization to the Dibenzofuran

  • Materials: Diaryl ether from Part A (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Pivalic acid (PivOH, 2.0 equiv), Air or O₂ atmosphere.

  • Procedure:

    • Combine the diaryl ether and Pd(OAc)₂ in a flask.

    • Add pivalic acid, which serves as both the solvent and a proton shuttle.[20]

    • Heat the mixture to 110-120 °C under an air or oxygen atmosphere for 4-12 hours.

    • Cool, dilute with a suitable organic solvent, and wash with aqueous sodium bicarbonate solution.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final dibenzofuran analog.

Conclusion

This compound stands out as a powerful and economically viable starting material for the synthesis of diverse libraries of natural product analogs. Its strategically positioned functional groups enable access to key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation, which are foundational reactions in modern medicinal chemistry. The protocols outlined in this guide provide researchers, scientists, and drug development professionals with robust and validated methods to construct complex molecular scaffolds, thereby accelerating the discovery of novel therapeutic agents inspired by nature's chemical blueprints.

References

  • D. Toubiana, et al. (2024). Recent advances in the synthesis of dibenzofurans. Org Biomol Chem, 22(7), 1323-1345.
  • Organic Chemistry Portal. Synthesis of Dibenzofurans.
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • S. Al-dujaili, A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
  • Chemistry LibreTexts. (2023).
  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Chem-Impex. 2-Bromo-4-methoxyphenol.
  • BenchChem. Synthesis routes of 4-Bromo-3-methoxyphenol.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines.
  • M. A. Brimble, et al. (2025). Design and Synthesis of Analogues of Natural Products.
  • S. D. Walker, et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • S. Tabassum, et al. (2021).
  • PubChem. This compound.
  • Organic Chemistry Portal.
  • Y. Li, et al. Natural products as inspiration for the development of new synthetic methods. PMC - NIH.
  • ResearchGate.
  • BenchChem. Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals.
  • BenchChem. Application Notes and Protocols for the Use of 3,4-Dibromothiophene in Suzuki Coupling Reactions.
  • G. T. G. G. Gök, et al. (2020).
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • M. Rimkus, et al. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. MDPI.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubChemLite. This compound (C7H7BrO2).
  • S. Tabassum, et al. (2021).
  • J. T. Lowe, et al. Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. PMC.

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protocol for methylation of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 1-Bromo-2,4-dimethoxybenzene via Methylation of 3-Bromo-4-methoxyphenol

Abstract

This application note provides a comprehensive protocol for the synthesis of 1-Bromo-2,4-dimethoxybenzene, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1] The protocol details the O-methylation of this compound utilizing the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods. The described methodology employs dimethyl sulfate as the methylating agent and potassium carbonate as the base in an acetone solvent system, a robust and well-established method for phenol methylation.[2]

Scientific Principle: The Williamson Ether Synthesis

The methylation of this compound is achieved via the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers.[3][4] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[5]

Mechanism Breakdown:

  • Deprotonation: The phenolic proton of this compound is acidic. A moderately weak base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the hydroxyl group, forming a potassium phenoxide intermediate.[2] This step is crucial as it generates the potent nucleophile required for the subsequent step. Potassium carbonate is an excellent choice due to its low cost, moderate basicity which minimizes side reactions, and ease of removal during workup.[6]

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent, dimethyl sulfate. This attack occurs in a concerted fashion, where the C-O bond forms simultaneously with the breaking of the methyl-sulfate bond.

  • Product Formation: The SN2 attack results in the formation of the desired ether product, 1-Bromo-2,4-dimethoxybenzene, and a sulfate salt byproduct.

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol This compound Phenoxide Potassium Phenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base K₂CO₃ (Base) DMS Dimethyl Sulfate (Methylating Agent) Phenoxide_ref Potassium Phenoxide Product 1-Bromo-2,4-dimethoxybenzene Phenoxide_ref->Product SN2 Attack

Caption: Figure 1: Reaction Mechanism

Critical Safety Considerations

Dimethyl Sulfate (DMS) is extremely hazardous, toxic, and a suspected carcinogen. [7][8] All operations involving DMS must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves (or other appropriate impermeable gloves) and change them immediately upon any suspected contact.[8]

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[9]

    • Lab Coat: A chemically resistant lab coat or apron must be worn.

  • Handling:

    • DMS is a colorless, oily liquid with a faint odor, but olfactory detection is not a reliable indicator of exposure.[8] The effects of overexposure can be delayed by 10 hours or more.[8]

    • Use glass syringes or cannulas for transferring DMS. Avoid contamination of external surfaces.

    • Always have a quenching solution readily available. A 10% aqueous ammonia or sodium carbonate solution can be used to neutralize spills.

  • Waste Disposal: All DMS-contaminated waste, including empty reagent bottles, pipette tips, and gloves, must be treated with a quenching solution before being placed in a clearly labeled hazardous waste container.[8]

Other Reagents:

  • This compound: May cause skin and eye irritation.[10]

  • Acetone: Highly flammable. Keep away from ignition sources.

  • Potassium Carbonate: Can cause irritation upon contact.

Materials and Reagents

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Column chromatography setup (if required for purification)

Reagents & Properties
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
This compoundC₇H₇BrO203.032.03 g10.01.0
Dimethyl SulfateC₂H₆O₄S126.131.0 mL10.51.05
Potassium Carbonate (anhydrous)K₂CO₃138.212.76 g20.02.0
Acetone (anhydrous)C₃H₆O58.0840 mL--
Diethyl Ether(C₂H₅)₂O74.12As needed--
Saturated NaCl (Brine)NaCl58.44As needed--
Anhydrous MgSO₄ or Na₂SO₄--As needed--

Detailed Experimental Protocol

This protocol outlines the synthesis of 1-Bromo-2,4-dimethoxybenzene on a 10 mmol scale.

Caption: Figure 2: Experimental Workflow

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.03 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol). The use of excess base ensures complete deprotonation of the phenol.[11]

  • Add 40 mL of anhydrous acetone. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction.[3]

  • Attach a reflux condenser to the flask.

Reaction Execution
  • Begin stirring the suspension.

  • CAUTION: In a chemical fume hood, carefully measure dimethyl sulfate (1.0 mL, 10.5 mmol) using a glass syringe. Add it dropwise to the stirring suspension at room temperature. A slight excess of the methylating agent helps drive the reaction to completion.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 56°C for acetone) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. Typical Williamson ether syntheses are conducted at 50-100°C and are complete within 1-8 hours.[3][5]

Reaction Monitoring
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Prepare a TLC plate with a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane).

  • Spot the starting material (a small sample of this compound dissolved in acetone) and a sample from the reaction mixture.

  • The reaction is complete when the starting material spot is no longer visible on the TLC plate. The product, 1-Bromo-2,4-dimethoxybenzene, will have a higher Rf value than the starting phenol due to its reduced polarity.

Workup and Isolation
  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully add ~10 mL of water to quench any unreacted dimethyl sulfate and to dissolve the potassium salts.

  • Filter the mixture through a pad of celite to remove the inorganic solids, washing the filter cake with a small amount of acetone.

  • Transfer the filtrate to a separatory funnel and add 50 mL of water and 50 mL of diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate. The organic product will be in the top diethyl ether layer.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer sequentially with 2 x 30 mL of 1M NaOH (to remove any unreacted phenol), 1 x 30 mL of water, and 1 x 30 mL of saturated NaCl (brine) solution to aid in drying.[12]

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude 1-Bromo-2,4-dimethoxybenzene is often of sufficient purity for many applications. If further purification is needed:

  • Recrystallization: The product is a low-melting solid (m.p. 25-26 °C). Recrystallization from a suitable solvent like ethanol or hexane at low temperature can be effective.

  • Column Chromatography: For high purity, the crude oil/solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Product Characterization

The final product, 1-Bromo-2,4-dimethoxybenzene, is a colorless liquid or a low-melting white crystalline solid.[13]

  • Molecular Formula: C₈H₉BrO₂

  • Molecular Weight: 217.06 g/mol

  • Boiling Point: 153-155 °C at 18 mmHg

  • Melting Point: 25-26 °C

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the aromatic protons and the two methoxy groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's mass, with a characteristic isotopic pattern for bromine.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive base (absorbed moisture).Extend reflux time and monitor by TLC. Ensure anhydrous K₂CO₃ and solvent are used.
Low Yield Incomplete extraction of the product. Loss during purification steps.Perform extractions thoroughly. Handle product carefully during transfers and purification.
Side Product Formation Reaction with solvent (if protic impurities are present).Use anhydrous grade solvents. Ensure the base is fully dried before use.

References

  • Aarti Industries. (n.d.). GPS Safety Summary - Dimethyl sulphate.
  • ChemicalBook. (2019). Dimethyl sulfate-Hazard and Toxicity.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Dimethyl sulfate.
  • Unknown Author. (n.d.). The Williamson Ether Synthesis.
  • Pentachemicals. (2025). Dimethyl sulfate.
  • Alfa Chemistry. (n.d.). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis.
  • NOAA. (n.d.). dimethyl sulfate - Report | CAMEO Chemicals.
  • chemeurope.com. (n.d.). Williamson ether synthesis.
  • Unknown Author. (n.d.). Exploring 1-Bromo-2,4-Dimethoxybenzene: Properties and Applications.
  • Taylor & Francis. (2012). Potassium carbonate as a green catalyst for Markovnikov addition of azoles to vinyl acetate in PEG.
  • University of Calgary. (n.d.). Ch24: ArOH to ArOR.
  • Apollo Scientific. (n.d.). This compound.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Unknown Author. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Unknown Author. (2025). The Role of 1-Bromo-2,4-dimethoxybenzene in Pharmaceutical Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Sigma-Aldrich. (n.d.). 1-Bromo-2,4-dimethoxybenzene 97 17715-69-4.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Strem. (n.d.). 1-Bromo-2,4-dimethoxybenzene, min. 98%.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond basic protocols to address the core chemical principles and troubleshoot the specific issues you are likely to encounter, particularly concerning yield and regioselectivity.

The Core Challenge: Regioselectivity in Electrophilic Bromination

The synthesis of this compound is primarily approached via the electrophilic aromatic substitution of 4-methoxyphenol. The aromatic ring is strongly activated by two electron-donating groups: a hydroxyl (-OH) and a methoxy (-OCH₃). Both are powerful ortho, para-directors.[1]

The fundamental challenge lies in controlling where the electrophile (Br⁺) attacks the ring.

  • Hydroxyl Group (-OH): As the stronger activating group, it primarily directs substitution to the positions ortho to it (C2 and C6).

  • Methoxy Group (-OCH₃): This group directs substitution to the positions ortho (C3) and para (C5, which is blocked by the -OH group) to it.

Consequently, direct bromination of 4-methoxyphenol overwhelmingly favors the formation of the 2-Bromo-4-methoxyphenol isomer, with the desired This compound being a minor product. Over-bromination to form 2,6-dibrominated species is also a significant side reaction.[2] This guide focuses on strategies to mitigate these issues and maximize the yield of the target 3-bromo isomer.

Diagram 1: The Regioselectivity Challenge

G cluster_0 Starting Material: 4-Methoxyphenol cluster_1 Electrophilic Bromination (e.g., Br2, NBS) cluster_2 Reaction Products SM 4-Methoxyphenol (-OH at C1, -OCH3 at C4) Bromination Br+ SM->Bromination Reaction P1 2-Bromo-4-methoxyphenol (Major Product) Ortho to -OH Bromination->P1 Strongly Favored Pathway P2 This compound (Minor Product - TARGET) Ortho to -OCH3 Bromination->P2 Less Favored Pathway P3 Di-brominated Products (Side Product) Bromination->P3 Over-bromination G start Dissolve 4-Methoxyphenol in DCM cool Cool to 0°C start->cool add_br Slowly Add Brominating Agent cool->add_br monitor Monitor by TLC add_br->monitor quench Quench with Na2S2O3 (aq) monitor->quench Reaction Complete extract Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Isolate Pure This compound purify->end

Sources

common side products in the synthesis of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Here, we will delve into the intricacies of the reaction, troubleshoot potential side product formation, and provide field-proven insights to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction principles?

A1: The most prevalent and direct method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of 4-methoxyphenol.[1][2] The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating and ortho-, para-directing.[2][3][4] In 4-methoxyphenol, the para position relative to the hydroxyl group is occupied by the methoxy group. Consequently, electrophilic attack is directed to the ortho positions (C3 and C5).

The reaction is typically performed using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent.[1][3] The choice of brominating agent and reaction conditions is critical to control selectivity and minimize side product formation.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q2: My reaction yields a significant amount of a dibrominated product. How can I prevent this?

A2: The formation of 3,5-dibromo-4-methoxyphenol is a common side reaction due to the highly activated nature of the phenol ring.[3][5] To minimize this, consider the following strategies:

  • Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of your brominating agent. Use no more than one equivalent of the brominating agent relative to 4-methoxyphenol.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity for mono-bromination.

  • Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it can provide a slower, more controlled release of the electrophile, leading to higher selectivity for the mono-brominated product.[6]

ParameterRecommendation for Mono-brominationRationale
Brominating Agent N-bromosuccinimide (NBS)Provides a more controlled bromination, reducing over-bromination.[6]
Equivalents of Brominating Agent 1.0 - 1.1 equivalentsPrevents excess brominating agent from reacting further with the product.
Reaction Temperature 0 °C to room temperatureLower temperatures decrease the rate of the second bromination.
Addition of Brominating Agent Slow, portion-wise additionMaintains a low concentration of the electrophile, favoring mono-substitution.

Q3: I am observing an isomeric byproduct. What is it and how can I separate it?

A3: While the primary product is this compound, the formation of 2-bromo-4-methoxyphenol is a possibility, although generally less favored due to steric hindrance from the adjacent methoxy group.[7] The hydroxyl group is a more powerful activating group than the methoxy group, and its directing effect to the ortho positions (C3 and C5) is dominant.

Separation Strategy:

If you have a mixture of isomers, they can typically be separated by flash column chromatography on silica gel.[8] A non-polar/polar solvent system, such as hexanes/ethyl acetate, is commonly used. The different polarities of the isomers, arising from the varied positions of the bromine atom, allow for their separation.

Q4: My final product is discolored (pink or brown). What is the cause and how can I purify it?

A4: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-type structures.[4] This can be exacerbated by exposure to air, light, or trace metal impurities.

Purification Protocol to Remove Color Impurities:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Wash: Wash the organic layer with a dilute aqueous solution of sodium bisulfite (NaHSO₃). This will reduce colored quinone impurities back to the colorless phenol.

  • Base Extraction: Extract the phenol into a dilute aqueous base (e.g., 1M NaOH) to form the sodium phenoxide salt, which is water-soluble. The neutral organic impurities will remain in the organic layer.

  • Acidification and Re-extraction: Separate the aqueous layer and acidify it with a dilute acid (e.g., 1M HCl) to precipitate the phenol. Extract the purified phenol back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.

Q5: The reaction is sluggish and I have a lot of unreacted starting material. What can I do to improve the conversion?

A5: Incomplete conversion can be due to several factors:

  • Insufficient Activation: While phenols are highly activated, the reaction may be slow under very mild conditions. A slight increase in temperature or reaction time may be necessary.

  • Deactivated Brominating Agent: Ensure that your brominating agent is of good quality and has not decomposed.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile can be effective.[8] Using a non-polar solvent may decrease the rate of reaction.[3]

Experimental Workflow & Diagrams

General Experimental Protocol for the Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol and a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add one equivalent of N-bromosuccinimide (NBS) in small portions over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate).

Logical Flow for Troubleshooting Side Product Formation

G start Crude Product Analysis (TLC, NMR) dibrominated Significant Dibrominated Product Detected start->dibrominated Over-bromination? isomer Isomeric Byproduct Detected start->isomer Isomers Present? unreacted_sm High Amount of Unreacted Starting Material start->unreacted_sm Incomplete Reaction? discolored Discolored Product start->discolored Oxidation? dibrominated->isomer No solution_dibromo Reduce Brominating Agent Stoichiometry Lower Reaction Temperature Slow Addition of Brominating Agent dibrominated->solution_dibromo Yes isomer->unreacted_sm No solution_isomer Purify by Column Chromatography isomer->solution_isomer Yes unreacted_sm->discolored No solution_unreacted Increase Reaction Time/Temperature Check Brominating Agent Quality Optimize Solvent unreacted_sm->solution_unreacted Yes solution_discolored Wash with Sodium Bisulfite Perform Acid-Base Extraction discolored->solution_discolored Yes pure_product Pure this compound discolored->pure_product No solution_dibromo->pure_product solution_isomer->pure_product solution_unreacted->pure_product solution_discolored->pure_product

Caption: Troubleshooting workflow for common issues in the synthesis of this compound.

Electrophilic Aromatic Substitution Pathway

EAS cluster_0 Electrophilic Aromatic Substitution 4-methoxyphenol Intermediate Arenium Ion Intermediate 4-methoxyphenol->Intermediate + Br+ Bromonium_ion Br+ Product Intermediate->Product - H+ Proton_loss -H+

Caption: Simplified mechanism of electrophilic bromination of 4-methoxyphenol.

References

  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
  • Quora. How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?.
  • BYJU'S. Electrophilic Substitution Reactions of Phenols.
  • TopSCHOLAR. An Expedited, Regiospecific para-Bromination of Activated Aryls.
  • Chemistry Steps. Reactions of Phenols.
  • Wikipedia. Phenol.
  • Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
  • SlideShare. Phenol Electrophilic substitution rxn.
  • Elsevier. A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis.
  • Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Vedantu. How would you synthesize 4methoxyphenol from bromobenzene class 12 chemistry CBSE.
  • Google Patents. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

Sources

Technical Support Center: Purification of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to achieving high-purity 3-Bromo-4-methoxyphenol, tailored for chemical researchers and process development scientists.

This guide provides in-depth troubleshooting and procedural support for the purification of this compound (CAS No: 17332-12-6). As a Senior Application Scientist, my objective is to equip you with the causal logic behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route, which typically involves the electrophilic bromination of 4-methoxyphenol. The primary impurities you may encounter are:

  • Unreacted Starting Material: Residual 4-methoxyphenol.

  • Isomeric Byproducts: The hydroxyl and methoxy groups direct bromination to ortho and para positions. Since the position para to the hydroxyl group is occupied by the methoxy group, bromination primarily occurs ortho to the hydroxyl group. However, depending on the reaction conditions, you might find small amounts of 2-bromo-4-methoxyphenol.[1][2]

  • Polybrominated Species: Over-bromination can lead to the formation of dibromo- or even tribromophenols, such as 2,3-dibromo-4-methoxyphenol or 3,5-dibromo-4-methoxyphenol.[3] This is more common with highly reactive brominating agents like bromine water.[2][3]

  • Reagent-Derived Impurities: If N-bromosuccinimide (NBS) is used as the brominating agent, residual succinimide may be present.[4]

  • Oxidation Products: Phenols are susceptible to oxidation, which can result in colored, often quinone-like, impurities.[3]

Q2: I have a crude, off-color solid. What is the most effective first-pass purification strategy?

A2: For a solid organic compound like this compound, recrystallization is the most efficient initial purification method, particularly for removing small to moderate amounts of impurities.[3] It is excellent for eliminating both less soluble and more soluble impurities. If the sample is heavily contaminated with multiple byproducts of similar polarity, flash column chromatography would be the more definitive approach.

Q3: My final product is a crystalline solid but has a persistent pink or brown hue. What causes this and how can it be resolved?

A3: A persistent color typically indicates trace amounts of oxidized phenolic impurities.[3] These are often highly colored and can be difficult to remove by recrystallization alone.

Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution.[5] Boil the solution with the charcoal for a few minutes to allow for the adsorption of the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5] Exercise caution, as using too much charcoal can lead to a loss of your desired product through adsorption.[5]

Q4: How can I definitively assess the purity of my this compound?

A4: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to check for the presence of multiple components. A pure sample should ideally show a single spot.

  • Melting Point Analysis: A pure compound will have a sharp, defined melting point. Impurities typically cause the melting point to broaden and become depressed. The reported melting point for this compound is approximately 47°C.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful method for structural confirmation and purity assessment. Integration of the ¹H NMR signals can provide a quantitative measure of purity if a known internal standard is used.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide high-resolution separation of the main compound from trace impurities, allowing for quantitative purity determination.

Troubleshooting Purification Workflows

This section addresses specific issues you may encounter during common purification procedures.

Troubleshooting Recrystallization
Symptom Probable Cause Corrective Action
"Oiling out" (product separates as a liquid)The saturation point of the solution is reached at a temperature above the compound's melting point (~47°C).[5][6]1. Add more of the "good" solvent (the one the compound is more soluble in) to the hot solution to lower the saturation temperature.[5] 2. Allow the solution to cool more slowly to encourage crystallization at a lower temperature.[5] 3. Use a different solvent system with a lower boiling point.[5]
No Crystal Formation upon cooling1. Too much solvent was used, and the solution is not supersaturated.[5] 2. The solution is supersaturated but requires nucleation.1. Boil off some of the solvent to concentrate the solution and re-cool.[5] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[5]
Low Yield 1. Excessive solvent was used, leaving a significant amount of product in the mother liquor.[5] 2. Premature crystallization occurred during hot filtration.[5]1. Use the minimum amount of hot solvent necessary for complete dissolution.[5] 2. Pre-heat the filtration funnel and receiving flask to prevent cooling.[5] 3. Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[5]
Troubleshooting Flash Column Chromatography
Symptom Probable Cause Corrective Action
Streaking on TLC/Column Phenolic compounds are acidic and can interact strongly with the slightly acidic silica gel, leading to poor separation.1. Add a small amount (0.5-1%) of acetic acid to your eluent system. This protonates the phenol, reducing its interaction with the silica and resulting in sharper bands. 2. Consider using a different stationary phase like alumina, which is basic and can be better for purifying basic or sensitive compounds.[7]
Poor Separation of spots with close Rf valuesThe chosen eluent system is not providing adequate resolution.1. Optimize the solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).[8] Aim for an Rf value of ~0.2-0.3 for the desired compound. 2. Run a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity.[9]
Compound Decomposes on Column The compound is unstable on the acidic silica gel surface.1. Deactivate the silica gel by pre-treating it with a base like triethylamine.[8] 2. Minimize the time the compound spends on the column by running the chromatography as quickly as possible without sacrificing resolution.

Purification Protocols

Protocol 1: High-Purity Recrystallization

This protocol is ideal for removing small amounts of impurities and decoloring the final product.

  • Solvent Selection: An ethanol/water or toluene/hexane system is effective. This compound is soluble in hot toluene and less soluble in cold hexane. This differential solubility is key.

  • Dissolution: In an Erlenmeyer flask, place the crude this compound. Add a minimal amount of hot toluene with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Re-heat to a gentle boil for 2-3 minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This removes the charcoal and any insoluble impurities.[5]

  • Crystallization: While the filtrate is still hot, add hexane dropwise until the solution becomes persistently cloudy. Add a few drops of hot toluene to redissolve the precipitate and achieve a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This method provides the highest resolution for separating isomeric and polybrominated impurities.

  • TLC Analysis: First, determine an optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound. Add 0.5% acetic acid to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (this is known as a "wet slurry" packing method).

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a free-flowing powder.[8] Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or bulb) to maintain a steady flow.[9]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Purity Check: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Purification Strategy Decision Tree

This diagram helps in selecting the appropriate purification method based on the initial assessment of the crude product.

Purification_Strategy start Crude this compound tlc_check Analyze by TLC start->tlc_check single_spot Single Spot with Tailing or Discoloration tlc_check->single_spot Minor Impurities multiple_spots Multiple Distinct Spots tlc_check->multiple_spots Significant Impurities recrystallize Recrystallization (with optional charcoal treatment) single_spot->recrystallize chromatography Flash Column Chromatography multiple_spots->chromatography pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision tree for selecting a purification method.

Flash Chromatography Workflow

This diagram outlines the key steps involved in the purification of this compound by flash column chromatography.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Eluent Optimization via TLC pack 2. Pack Silica Gel Column tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Step-by-step flash chromatography workflow.

References

  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-Bromo-3-methoxyphenol.
  • ChemBK. (2024). 4-Bromo-3-methoxyphenol.
  • PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.
  • PubChem. (n.d.). 2-Bromo-4-methoxyphenol.
  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene.
  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol.
  • CP Lab Safety. (n.d.). 2-Bromo-4-methoxyphenol, 25g, Each.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Organic Syntheses. (n.d.). p-BROMOPHENOL.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Cenmed Enterprises. (n.d.). 3-Bromo-4-methoxytoluene.
  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Cheméo. (n.d.). Chemical Properties of 3-Bromo-4-methoxybenzaldehyde.
  • Chemsrc. (2025). 4-Bromo-3-methoxyphenol.
  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • ScienceDirect. (2005). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC).
  • YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
  • ResearchGate. (2025). The bromination of some derivatives of resorcinol.
  • PrepChem.com. (n.d.). Preparation of 4-methoxyphenol.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Sciencemadness Discussion Board. (2006). 4-methoxyphenol purification.
  • Journal of the American Chemical Society. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
  • American Chemical Society. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.

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stability issues of 3-Bromo-4-methoxyphenol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 3-Bromo-4-methoxyphenol Under Acidic Conditions

Welcome to our dedicated technical support center for this compound. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability issues with this compound, particularly in acidic environments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound in acidic media?

A1: The two primary stability concerns for this compound under acidic conditions are the cleavage of the methyl ether linkage (demethylation) and the potential for further electrophilic substitution on the aromatic ring. Phenolic compounds are also generally susceptible to oxidation, which can be exacerbated by acidic conditions and light exposure, leading to the formation of colored impurities.

Q2: Which types of acids are most likely to cause degradation?

A2: Strong protic acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydrochloric acid (HCl) at elevated temperatures, are most likely to cause demethylation of the methoxy group.[1][2] Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are also potent reagents for cleaving aryl ethers, though they are typically used under anhydrous conditions.[1]

Q3: What are the likely degradation products of this compound in a strong acid?

A3: The primary degradation product from the acid-catalyzed cleavage of the methoxy group is 3-bromocatechol (3-bromo-1,2-dihydroxybenzene). Depending on the reaction conditions and the presence of other reagents, further bromination could lead to di- or tri-brominated catechols. Oxidation can result in the formation of corresponding quinone structures.

Q4: How can I minimize the degradation of this compound during my acid-catalyzed reaction?

A4: To minimize degradation, it is crucial to carefully control the reaction conditions. This includes using the mildest possible acidic conditions, maintaining the lowest effective temperature, and minimizing the reaction time.[3] It is also advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Monitoring the reaction closely by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal endpoint before significant degradation occurs.[4]

II. Troubleshooting Guide

This section provides a problem-and-solution framework for specific experimental issues you may encounter.

Problem Potential Cause Suggested Solution
Low yield of the desired product and the appearance of a more polar spot on TLC. Demethylation of the methoxy group. - Reduce the reaction temperature. - Decrease the concentration of the acid. - Shorten the reaction time. - Consider using a milder acid catalyst. - Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of multiple, unexpected byproducts observed by HPLC or GC-MS. Further electrophilic substitution on the aromatic ring. - Ensure no excess brominating agent is present if the acid is HBr. - Use a non-coordinating acid if possible. - Lowering the reaction temperature can improve selectivity.[3]
The reaction mixture turns dark brown or black. Oxidation of the phenol. - Perform the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Add a radical scavenger if compatible with your reaction.
Inconsistent results between batches. Variability in the quality of this compound or reagents. - Confirm the purity of your starting material before use. - Use freshly opened, high-purity acids and solvents. - Ensure consistent reaction setup and conditions for each run.

III. Key Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to evaluate the stability of this compound under acidic stress, which is a crucial step in developing stability-indicating analytical methods.[4]

Objective: To intentionally degrade this compound under controlled acidic conditions to identify potential degradation products and understand its stability profile.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution.

  • Acidic Stress:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized aliquot to a suitable concentration with the mobile phase for HPLC analysis.

  • Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To provide a reliable HPLC method for the separation and quantification of this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Trifluoroacetic Acid in Water (B).

    • Start with a composition of 30% A and 70% B.

    • Linearly increase to 90% A over 15 minutes.

    • Hold at 90% A for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute the samples from the forced degradation study (Protocol 1) with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.

IV. Mechanistic Insights and Visualizations

Primary Degradation Pathway: Acid-Catalyzed Demethylation

Under strong acidic conditions, the primary degradation pathway for this compound is the cleavage of the ether bond.[1][2] This reaction proceeds via an SN2 mechanism where the ether oxygen is first protonated, making the methoxy group a good leaving group (methanol). A nucleophile, such as a bromide ion from HBr, then attacks the methyl carbon.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Products Start This compound Protonated Protonated Ether Intermediate Start->Protonated + H+ Attack Nucleophilic Attack by Br- Protonated->Attack Product1 3-Bromocatechol Attack->Product1 Product2 Methyl Bromide Attack->Product2

Caption: Acid-catalyzed demethylation of this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected results when using this compound in acidic reactions.

G start Unexpected Reaction Outcome check_purity Verify Purity of Starting Material and Reagents start->check_purity analyze_byproducts Identify Byproducts (HPLC, GC-MS, NMR) check_purity->analyze_byproducts Purity Confirmed demethylation Predominant byproduct is more polar? analyze_byproducts->demethylation polyhalogenation Higher MW byproducts observed? demethylation->polyhalogenation No optimize_temp Lower Reaction Temperature demethylation->optimize_temp Yes oxidation Reaction mixture darkens significantly? polyhalogenation->oxidation No optimize_reagents Control Stoichiometry of Halogenating Agents polyhalogenation->optimize_reagents Yes optimize_atmosphere Run under Inert Atmosphere oxidation->optimize_atmosphere Yes end Optimized Reaction Conditions oxidation->end No optimize_acid Reduce Acid Concentration / Use Milder Acid optimize_temp->optimize_acid optimize_time Shorten Reaction Time optimize_acid->optimize_time optimize_time->end optimize_reagents->end

Caption: Troubleshooting workflow for this compound reactions.

V. References

  • Chem-Station Int. Ed. (2024). O-Demethylation. [Link]

  • Yang, Y., Bomon, S., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]

Sources

Technical Support Center: Degradation Pathways of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the environmental fate and degradation of 3-Bromo-4-methoxyphenol. Given the limited direct literature on this specific compound, this guide synthesizes established principles from the degradation of related brominated, methoxylated, and phenolic compounds to provide a robust framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation mechanisms for this compound?

The degradation of this compound is anticipated to proceed via two main routes: Advanced Oxidation Processes (AOPs) , driven by highly reactive species like hydroxyl radicals (•OH), and Microbial Degradation , mediated by enzymatic pathways in microorganisms.

  • Advanced Oxidation Processes (AOPs): These chemical methods, such as photocatalysis (e.g., TiO₂/UV), Fenton reactions, or ozonation, generate non-selective hydroxyl radicals.[1] These radicals can attack the aromatic ring, leading to hydroxylation, debromination, demethylation, and eventual ring cleavage to form smaller organic acids and ultimately mineralize to CO₂, H₂O, and Br⁻.[2][3]

  • Microbial Degradation: Certain bacteria, particularly from genera like Pseudomonas and Burkholderia, are known to degrade phenolic compounds.[4][5] The expected pathway involves initial enzymatic modification of the molecule—typically hydroxylation—to form a catechol or protocatechuate-like intermediate. This is followed by dioxygenase-catalyzed ring cleavage (either ortho or meta cleavage) and subsequent metabolism through central metabolic pathways like the TCA cycle.[6]

Q2: What are the likely initial steps in the degradation of this compound by hydroxyl radicals?

Based on studies of similar phenolic compounds, the reaction with hydroxyl radicals is extremely rapid and can proceed via several initial steps:

  • •OH Addition to the Aromatic Ring: The hydroxyl radical can add to various positions on the benzene ring, forming hydroxylated intermediates.[7][8] Addition at the ipso-position (the carbon bearing the bromine atom) could lead to direct debromination.

  • Hydrogen Abstraction: A hydrogen atom can be abstracted from the phenolic hydroxyl group, forming a phenoxyl radical. This is a common pathway for phenols at neutral to alkaline pH.[7]

  • Electrophilic Attack: The electron-rich aromatic ring is susceptible to electrophilic attack by •OH, which is a powerful oxidant.

The presence of the electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups directs the •OH attack primarily to the ortho and para positions relative to these groups.

Q3: What microbial pathways are likely involved in its biodegradation?

Microbial degradation is expected to commence with enzymatic modifications to prepare the molecule for ring fission. The most plausible initial steps involve:

  • Monooxygenase Attack: A monooxygenase enzyme would likely hydroxylate the aromatic ring, potentially converting the this compound into a brominated catechol or a related dihydroxy intermediate.[4][9]

  • O-Demethylation: Another possibility is the enzymatic cleavage of the ether bond of the methoxy group, yielding methanol and a brominated dihydroxybenzene derivative.[10]

Following the formation of a dihydroxy intermediate, a dioxygenase enzyme would cleave the aromatic ring. The cell would then channel the resulting aliphatic acids into central metabolism.[6] The presence of the bromine atom may slow down the degradation rate or lead to the accumulation of brominated intermediates.[11]

Q4: What are the major analytical techniques to monitor the degradation of this compound and its byproducts?

A multi-technique approach is essential for a comprehensive analysis.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Primarily used for quantifying the parent compound (this compound) over time. A C18 column with a water/acetonitrile or water/methanol mobile phase is a common starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) The most powerful tool for identifying unknown degradation intermediates. It provides both retention time data and mass-to-charge ratio, allowing for the determination of molecular weights and fragmentation patterns of byproducts.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for identifying volatile or semi-volatile intermediates. Derivatization may be required to increase the volatility of polar compounds like carboxylic acids.[12]
Ion Chromatography Used to quantify the release of inorganic ions, such as bromide (Br⁻), which is a direct indicator of debromination and mineralization.
Total Organic Carbon (TOC) Analysis Measures the total amount of carbon in the sample, providing a measure of the overall mineralization of the parent compound and all its organic intermediates.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Advanced Oxidation Processes (AOPs)

Q: My AOP experiment shows slow or incomplete degradation of this compound. What are the likely causes and solutions?

A: Slow or incomplete degradation in AOPs is a common issue that can often be traced back to suboptimal reaction conditions or the presence of interfering substances.

  • Possible Cause 1: Incorrect pH. The efficiency of many AOPs is highly pH-dependent. For instance, the Fenton reaction works best under acidic conditions (pH ~3), while photocatalysis with TiO₂ can be effective across a wider pH range but may show different intermediate profiles.

    • Solution: Perform a pH optimization study for your specific AOP system. Test a range of pH values (e.g., 3, 5, 7, 9) to find the optimal condition for this compound degradation. Remember that the speciation of the phenol itself changes with pH, which can affect its reactivity.[7]

  • Possible Cause 2: Insufficient Oxidant/Catalyst Concentration. The rate of degradation is often dependent on the concentration of hydroxyl radicals, which in turn depends on the concentration of your oxidant (e.g., H₂O₂) or the loading of your photocatalyst (e.g., TiO₂).

    • Solution: Titrate the concentration of your oxidant or catalyst. For photocatalysis, be aware that excessive catalyst loading can lead to light scattering and reduce efficiency.[13] Create a dose-response curve to find the optimal concentration.

  • Possible Cause 3: Presence of Radical Scavengers. Non-target molecules in your solution (e.g., carbonate/bicarbonate ions, certain buffers, or impurities in the water) can compete for hydroxyl radicals, reducing the efficiency of the degradation process.[3]

    • Solution: Use high-purity (e.g., Milli-Q) water for your experiments. If using a buffer, choose one known to have a low reaction rate with •OH, such as a phosphate buffer.

Q: I am observing the formation of colored byproducts or polymers during the oxidation of this compound. Why is this happening and how can I minimize it?

A: The formation of colored byproducts is often due to the creation of polymeric products. This occurs when phenoxyl radicals, formed from the initial oxidation of the phenol, couple with each other. This is particularly noted in processes involving permanganate but can occur in other AOPs as well.[14]

  • Mechanism:

    • Initial one-electron oxidation of the phenolate ion forms a phenoxyl radical.

    • These radicals can then couple to form dimers (e.g., hydroxylated polybrominated biphenyls) and larger oligomers.[14] These larger conjugated systems often absorb visible light, leading to a colored solution.

  • Solutions:

    • Increase Oxidant-to-Substrate Ratio: A higher concentration of hydroxyl radicals can promote the further oxidation and breakdown of these polymeric intermediates rather than allowing them to accumulate.

    • Modify pH: Adjusting the pH can alter the dominant reaction pathway. At lower pH, direct •OH addition to the ring may be favored over phenoxyl radical formation, potentially reducing polymerization.

    • Use a Different AOP: Some AOPs may be less prone to polymerization. For example, UV/H₂O₂ systems might offer a different intermediate profile compared to Fenton-based systems.[3]

Microbial Degradation

Q: My microbial culture is not degrading this compound. What should I check?

A: Lack of degradation can be due to biological or environmental factors.

  • Possible Cause 1: Inappropriate Microbial Strain/Consortium. The specific enzymes required for degrading a substituted phenol like this compound may not be present in your chosen microorganism. Xenobiotic degradation pathways can be highly specific.[15]

    • Solution: Use a microbial consortium enriched from a site contaminated with similar pollutants (e.g., pesticides, industrial effluents). This increases the probability of finding organisms with the necessary catabolic genes. If using a pure strain, ensure it has a documented history of degrading substituted phenols.

  • Possible Cause 2: Substrate Toxicity. this compound, like many phenolic compounds, can be toxic to microorganisms at high concentrations, inhibiting the very enzymes needed for its degradation.[4]

    • Solution: Start with a very low concentration of the substrate (e.g., 10-20 mg/L) and gradually increase it as the culture adapts. This process, known as acclimatization, allows the microorganisms to induce the required enzymes and develop tolerance.

  • Possible Cause 3: Lack of Essential Nutrients or Co-substrates. Microbial growth and enzymatic activity require essential nutrients (nitrogen, phosphorus, trace elements).[6] Sometimes, the degradation of a recalcitrant compound requires the presence of an easily degradable carbon source (a co-substrate) to support microbial growth and enzyme production.[11]

    • Solution: Ensure your minimal salts medium is properly formulated. If degradation is still absent, try adding a small amount of a readily available carbon source like glucose or yeast extract to stimulate microbial activity.[11]

Q: I observe initial degradation, but then the process stalls. What could be the reason?

A: This often points to the accumulation of a toxic intermediate or a change in environmental conditions.

  • Possible Cause 1: Accumulation of a Toxic Metabolite. The microbial pathway might be incomplete, leading to the buildup of an intermediate (e.g., a brominated catechol) that is more toxic than the parent compound. This can inhibit further enzymatic activity.

    • Solution: Use LC-MS to analyze your samples at various time points to identify accumulating intermediates. If a specific intermediate is identified, you may need to use a microbial consortium with a more diverse set of enzymes capable of degrading it.

  • Possible Cause 2: pH Shift. The breakdown of organic molecules can produce acidic byproducts, causing the pH of the medium to drop. Most bacteria have a narrow optimal pH range for growth and enzyme function.

    • Solution: Monitor and buffer the pH of your culture medium throughout the experiment. A phosphate buffer system is commonly used and effective.

Diagrams: Proposed Degradation Pathways & Workflows

Proposed Advanced Oxidation Pathway

The following diagram illustrates a plausible degradation route for this compound initiated by hydroxyl radicals. The pathway involves hydroxylation, debromination, demethylation, and subsequent ring opening.

G cluster_main Proposed Advanced Oxidation Pathway A This compound B Hydroxylated Intermediates (e.g., Brominated Hydroxyquinones) A->B + •OH (Addition) C Debromination & Demethylation B->C + •OH D Ring Cleavage Intermediates (e.g., Maleic acid, Oxalic acid) C->D Ring Opening E Mineralization Products (CO₂, H₂O, Br⁻) D->E Further Oxidation

Caption: Proposed pathway for the degradation of this compound by hydroxyl radicals.

Proposed Microbial Degradation Pathway

This diagram outlines a hypothetical microbial degradation pathway, starting with enzymatic modification to form a key intermediate, followed by ring cleavage.

G cluster_microbial Proposed Microbial Degradation Pathway A This compound B Step 1: Initial Enzymatic Attack (Monooxygenase) A->B C Key Intermediate (e.g., Brominated Catechol) B->C D Step 2: Ring Cleavage (Dioxygenase) C->D E Aliphatic Intermediates D->E F TCA Cycle E->F Metabolism

Caption: Hypothetical microbial pathway involving key enzymatic steps for mineralization.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues in degradation experiments.

G cluster_workflow Troubleshooting Workflow for Degradation Experiments start Experiment Shows Poor Degradation q1 Is the degradation abiotic (AOP) or biotic (microbial)? start->q1 aop_check Check AOP Parameters: pH, [Oxidant], Scavengers q1->aop_check AOP microbial_check Check Biotic Parameters: Toxicity, Nutrients, Strain q1->microbial_check Microbial q2_aop Are intermediates accumulating? aop_check->q2_aop q2_microbial Is there evidence of toxic intermediate buildup? microbial_check->q2_microbial analyze_intermediates Identify Intermediates (LC-MS, GC-MS) q2_aop->analyze_intermediates Yes optimize Optimize Conditions (e.g., increase oxidant, acclimatize culture) q2_aop->optimize No q2_microbial->analyze_intermediates Yes q2_microbial->optimize No analyze_intermediates->optimize end Improved Degradation optimize->end

Caption: A systematic workflow for troubleshooting common issues in degradation studies.

Experimental Protocols

Protocol: Photocatalytic Degradation of this compound using TiO₂

This protocol provides a detailed methodology for assessing the photocatalytic degradation of this compound under UV irradiation.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Titanium dioxide (TiO₂, e.g., P25) photocatalyst

  • High-purity water (e.g., Milli-Q)

  • Methanol and Acetonitrile (HPLC grade)

  • Phosphoric acid (for mobile phase pH adjustment)

  • Photoreactor: A vessel (e.g., quartz) equipped with a UV lamp (e.g., 254 nm or 365 nm), a magnetic stirrer, and a cooling system.

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1000 mg/L stock solution of this compound in a suitable solvent (e.g., methanol) and store it in the dark at 4°C.

  • Working Solution: Prepare a 10 mg/L aqueous working solution by diluting the stock solution in high-purity water.

  • Catalyst Suspension: Prepare a 1 g/L suspension of TiO₂ in high-purity water.

3. Experimental Procedure:

  • Reactor Setup: Add a defined volume (e.g., 250 mL) of the 10 mg/L working solution to the photoreactor.

  • Catalyst Addition: Add the required volume of the TiO₂ suspension to achieve the desired catalyst loading (e.g., 0.5 g/L).

  • Adsorption Equilibrium: Stir the suspension in the dark for at least 30 minutes to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the substrate. Take a "time zero" (t=0) sample at the end of this period, just before turning on the UV lamp.

  • Photocatalysis Initiation: Turn on the UV lamp to initiate the photocatalytic reaction. Start a timer.

  • Sampling: Withdraw aliquots (e.g., 2 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Quenching: Immediately after collection, filter each sample through a 0.22 µm syringe filter (e.g., PTFE) to remove the TiO₂ particles and quench the reaction. Store samples in amber vials at 4°C until analysis.

4. Control Experiments:

  • Photolysis Control: Run the experiment with the working solution and UV light but without the TiO₂ catalyst to assess direct photolysis.

  • Adsorption Control: Run the experiment with the working solution and TiO₂ but without UV light (in the dark) to quantify substrate loss due to adsorption.

5. Analytical Method (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) acidified with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at the wavelength of maximum absorbance for this compound (determine this by running a UV scan).

  • Quantification: Calculate the concentration based on a calibration curve prepared with analytical standards.

References

  • Chacko, J. T., & Subramaniam, S. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Applied Sciences and Environmental Management, 15(3).
  • Goh, K. H., & Lim, T. T. (2017). Degradation efficiency, kinetic and intermediates of phenol by ozonation. Australian Journal of Basic and Applied Sciences, 11(1), 10-17.
  • Tran, T. K. A., & Le, T. H. (2018). Investigation of Intermediate Compounds of Phenol in Photocatalysis Process. VNU Journal of Science: Natural Sciences and Technology, 34(3).
  • Gan, W., Guo, B., Chen, Z., Li, S., Yang, X., & Liu, J. (2016). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology, 50(22), 12341–12349.
  • Veerabhadrappa, B. R., Kumar, A., & Kumar, V. (2012). Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. Bioremediation Journal, 16(2), 69-77.
  • Kovács, G., Mogyorósi, K., & Dombi, A. (2014). (a) Phenol degradation intermediates' concentration profile. (b) Phenol UV photodegradation intermediates' IEI values compared among the P25 based composites. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Ge, Y., Qin, C., Bai, L., Hao, J., Liu, J., & Luan, X. (2020). A Dearomatization/Debromination Strategy for the [4+1] Spiroannulation of Bromophenols with α,β-Unsaturated Imines. Angewandte Chemie International Edition, 59(43), 18985-18989.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Wang, J., & Wang, S. (2021). A comprehensive kinetic model for phenol oxidation in seven advanced oxidation processes and considering the effects of halides and carbonate. Water Research, 209, 117876.
  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical advanced oxidation processes: current status and prospects. Chemical Reviews, 93(2), 671-698.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methoxyphenol. PubChem Compound Database.
  • M.A. Oturan, J.-J. Aaron. (2014). Advanced Oxidation Processes in Water/Wastewater Treatment: Principles and Applications. A Review. Critical Reviews in Environmental Science and Technology, 44(23), 2577-2641.
  • American Chemical Society. (2017). Bromine atom reactions under advanced oxidation process conditions. ACS National Meeting & Exposition.
  • Guha, S. N., Priyadarsini, K. I., Devasagayam, T. P. A., Sreejayan, N., & Rao, M. N. A. (1996). Hydroxyl radical reactions of (4-hydroxy, 3-methoxy-5-bromophenyl) pentenone, a curcuminoid antioxidant. Journal of Radiation Physics and Chemistry, 48(4), 533-538.
  • Yan, J., Bi, M., Wang, D., Wang, Q., & Zhou, J. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Water, 13(14), 1888.
  • Arora, P. K. (2015). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Environmental Bioremediation & Toxicology, 1(1), 1-10.
  • PubChemLite. (n.d.). This compound (C7H7BrO2).
  • Qi, K., Wang, H., & Li, H. (2017). Enhanced photocatalytic degradation of phenol over Ag3PO4-BiOCl1−xBrx composites. Journal of Materials Science: Materials in Electronics, 28(20), 15451-15460.
  • Zhang, J., Sun, W., Wang, L., Liu, Y., & Zhou, N. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 755.
  • Donnelly, M. I., Chapman, P. J., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 147(2), 477–482.
  • Khopde, S. M., Priyadarsini, K. I., Palit, D. K., & Mukherjee, T. (2001). Hydroxyl radical induced oxidation of 3-methoxy4-hydroxy cinnamic acid (ferulic acid). Journal of Physical Chemistry A, 105(51), 11428-11434.
  • Wang, J., Wang, W., & Zhang, S. (2016). Highly Enhanced Photoreductive Degradation of Polybromodiphenyl Ethers with g-C3N4/TiO2 under Visible Light Irradiation. Nanomaterials, 6(5), 89.
  • Sriram, G., et al. (2021). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions, 50(4), 1337-1347.
  • Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. Journal of Clinical and Pharmaceutical Research, 3(3), 18-21.
  • Lin, S.-H., et al. (2024). The highly efficient photodegradation of 4-bromophenol by TiO2/g-C3N4 nano photocatalyst with LED visible light. Chemosphere, 364, 142658.

Sources

Technical Support Center: A Researcher's Guide to Preventing Over-Bromination of 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the controlled synthesis of brominated 4-methoxyphenol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this highly activated phenol. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide robust protocols to achieve high selectivity and yield. Our goal is to empower you with the knowledge to prevent over-bromination and other side reactions, ensuring the successful synthesis of your target compounds.

Understanding the Challenge: The High Reactivity of 4-Methoxyphenol

The hydroxyl (-OH) and methoxy (-OCH₃) groups of 4-methoxyphenol are strong activating groups that donate electron density to the aromatic ring, particularly at the ortho and para positions. This heightened nucleophilicity makes the molecule highly susceptible to electrophilic attack, but it also presents a significant challenge: controlling the reaction to achieve selective mono-bromination is difficult, and over-bromination to di- and tri-brominated products is a common outcome. The key to success lies in carefully controlling the reaction conditions to temper this reactivity.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the bromination of 4-methoxyphenol.

Q1: Why is my reaction producing a mixture of mono-, di-, and even tri-brominated products?

The primary reason for the formation of multiple brominated species is the high reactivity of the 4-methoxyphenol ring. Both the hydroxyl and methoxy groups are ortho-, para-directing and strongly activating, making the product of the initial bromination even more reactive than the starting material in some cases. This can lead to a cascade of bromination events if the reaction is not carefully controlled.

Key factors that contribute to over-bromination include:

  • Choice of Brominating Agent: Highly reactive agents like elemental bromine (Br₂) can lead to rapid, uncontrolled reactions.[1]

  • Solvent Effects: Polar protic solvents, such as water or acetic acid, can stabilize the transition state of the electrophilic attack, accelerating the reaction and potentially reducing selectivity.[2][3]

  • Reaction Temperature: Higher temperatures increase the reaction rate, which can make it difficult to stop the reaction at the mono-brominated stage.[1]

  • Stoichiometry: Using an excess of the brominating agent will inevitably lead to polybromination.[1]

Q2: What is the best brominating agent for selective mono-bromination?

For selective mono-bromination of activated phenols, milder brominating agents are generally preferred. N-Bromosuccinimide (NBS) is a popular choice as it provides a slow, controlled release of bromine, which helps to minimize over-bromination.[1][4] Other reagents like tetrabutylammonium tribromide (TBABr₃) and copper(II) bromide (CuBr₂) can also offer good selectivity under specific conditions.

Q3: How does the choice of solvent impact the selectivity of the reaction?

The solvent plays a critical role in modulating the reactivity of the brominating agent and the phenol.[2][3]

  • Polar Protic Solvents (e.g., water, acetic acid): These solvents can solvate and polarize the Br-Br bond, increasing the electrophilicity of the bromine and accelerating the reaction, often at the cost of selectivity.[2][3]

  • Non-Polar Solvents (e.g., carbon disulfide, dichloromethane): In these solvents, the brominating agent is less activated, leading to a slower, more controlled reaction that often favors the formation of the mono-brominated product.[2][3]

  • Methanol: Interestingly, methanol has been shown to promote selective ortho-bromination of para-substituted phenols when used with NBS and a catalytic amount of p-toluenesulfonic acid (p-TsOH).[4]

Q4: What is the ideal temperature for this reaction?

Lower temperatures generally favor mono-bromination by slowing down the overall reaction rate and providing better control.[1] For reactions using elemental bromine, temperatures around 0-5 °C are often recommended.[5] When using NBS, the reaction can often be carried out at room temperature, but cooling may still be beneficial for highly activated substrates.[5]

Q5: How can I effectively monitor the reaction to prevent over-bromination?

Regular monitoring of the reaction progress is crucial. Thin Layer Chromatography (TTC) is a simple and effective technique for this purpose.[1][5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. It is advisable to stop the reaction as soon as the starting material is consumed to prevent the formation of polybrominated byproducts.[1]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the bromination of 4-methoxyphenol.

Problem Potential Cause(s) Suggested Solution(s)
Significant amount of di- and tri-brominated product detected 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. 4. Highly reactive brominating agent used (e.g., Br₂).1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.[1] 2. Maintain a low reaction temperature, for example, by using an ice bath.[1] 3. Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed.[1] 4. Consider using a milder brominating agent like N-Bromosuccinimide (NBS).[1]
Low yield of the desired mono-brominated product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Poor quality of reagents or solvent. 4. Loss of product during workup.1. Ensure the reaction is allowed to proceed to completion by monitoring via TLC. 2. Optimize the reaction temperature; too low a temperature may significantly slow down the reaction. 3. Use high-purity reagents and anhydrous solvents. 4. Ensure thorough extraction with an appropriate organic solvent during the workup, as some brominated phenols have slight aqueous solubility.[6]
Reaction is too fast and difficult to control 1. Rapid addition of the brominating agent. 2. High concentration of reactants.1. Add the brominating agent dropwise or in small portions over an extended period.[1] 2. Dilute the reaction mixture with an appropriate solvent.[1]
Formation of unexpected isomers The directing effects of the -OH and -OCH₃ groups can lead to a mixture of ortho- and para-brominated products.The choice of solvent and brominating agent can influence the regioselectivity. For example, using a non-polar solvent can favor the para product due to steric hindrance at the ortho position.[2][3]
Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered: Over-bromination check_reagent Check Brominating Agent and Stoichiometry start->check_reagent Is Br2 used in excess? check_temp Evaluate Reaction Temperature check_reagent->check_temp No solution Implement Corrective Actions: - Use milder reagent (NBS) - Control stoichiometry - Lower temperature - Use non-polar solvent - Monitor via TLC check_reagent->solution Yes check_solvent Assess Solvent Choice check_temp->check_solvent Is temp > RT? check_temp->solution Yes check_monitoring Review Reaction Monitoring check_solvent->check_monitoring Is solvent polar protic? check_solvent->solution Yes check_monitoring->solution Is TLC monitoring inadequate?

Caption: A logical workflow for troubleshooting over-bromination.

Detailed Experimental Protocols

The following protocols provide a starting point for the controlled bromination of 4-methoxyphenol. It is recommended to perform a small-scale trial reaction first to optimize conditions for your specific setup.

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS) in Dichloromethane

This protocol is designed to favor the formation of the mono-brominated product by using a mild brominating agent in a non-polar solvent.

Materials:

  • 4-Methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in dichloromethane. Add this solution dropwise to the stirred solution of 4-methoxyphenol over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_phenol Dissolve 4-methoxyphenol in DCM cool_solution Cool to 0 °C dissolve_phenol->cool_solution add_nbs Dropwise addition of NBS cool_solution->add_nbs prepare_nbs Prepare NBS solution in DCM prepare_nbs->add_nbs monitor_tlc Monitor by TLC add_nbs->monitor_tlc quench Quench with Na2S2O3 monitor_tlc->quench extract Aqueous Washes quench->extract dry_purify Dry and Purify extract->dry_purify

Sources

Technical Support Center: Scaling Up 3-Bromo-4-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the scale-up of this important chemical intermediate.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. While laboratory-scale synthesis can be straightforward, scaling up production presents significant challenges related to regioselectivity, reaction control, product purification, and safety. This guide aims to address these challenges by providing practical, field-proven insights and solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound, and what are the primary scale-up challenges?

A1: The most direct and commonly explored route is the electrophilic bromination of 4-methoxyphenol. However, this reaction is prone to a lack of regioselectivity, which is the primary challenge during scale-up. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing, leading to the formation of isomeric byproducts.

  • Key Challenge - Regioselectivity: The hydroxyl group is a more powerful activating group than the methoxy group, and it directs incoming electrophiles to its ortho and para positions. Since the para position is blocked by the methoxy group, bromination is directed to the positions ortho to the hydroxyl group (C2 and C6). The methoxy group directs to its ortho and para positions (C3 and C5). This results in a mixture of products, primarily the desired this compound and the undesired 2-bromo-4-methoxyphenol. Achieving high selectivity for the 3-bromo isomer on a large scale is difficult and often requires careful optimization of reaction conditions.

  • Alternative Route: An alternative, multi-step approach involves the synthesis of 3-bromo-4-methoxyaniline, which can then be converted to the corresponding phenol. A patented industrial method for 3-bromo-4-methoxyaniline starts from p-nitrochlorobenzene and proceeds through bromination, etherification, and nitro-reduction steps[1]. While this route can offer better regioselectivity, it involves more unit operations, which can increase cost and complexity at scale.

Q2: Which brominating agent is recommended for better selectivity in the synthesis of this compound?

A2: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) in laboratory settings for its ease of handling and potentially higher selectivity. However, on a larger scale, the choice is more nuanced.

  • N-Bromosuccinimide (NBS): Can offer improved regioselectivity under optimized conditions. However, reactions involving NBS can be highly exothermic and may have complex safety profiles, including the potential for hazardous side reactions, especially with certain solvents[2][3]. A thorough thermal safety assessment is crucial before scaling up any NBS-based process.

  • Elemental Bromine (Br₂): While more challenging to handle due to its corrosivity and toxicity, Br₂ is a more atom-economical and cost-effective reagent for large-scale production. Achieving good selectivity with Br₂ often requires careful control of reaction temperature, solvent, and addition rate. The use of specific catalysts or additives to enhance regioselectivity is an area of active process development[4].

Q3: What are the major byproducts to expect during the bromination of 4-methoxyphenol, and how can they be minimized?

A3: The primary byproducts are isomeric monobrominated phenols and polybrominated species.

  • Isomeric Byproduct: The main isomeric byproduct is 2-bromo-4-methoxyphenol . Its formation is a direct consequence of the competing directing effects of the hydroxyl and methoxy groups. Minimizing its formation involves careful selection of the brominating agent, solvent, and temperature to favor substitution at the 3-position.

  • Polybrominated Byproducts: Dibrominated products, such as 2,5-dibromo-4-methoxyphenol , can form if an excess of the brominating agent is used or if local concentrations of the brominating agent become too high.

Minimization Strategies:

ByproductMinimization Strategy
2-bromo-4-methoxyphenolOptimize reaction conditions (solvent, temperature, catalyst) to enhance regioselectivity towards the 3-position.
Polybrominated phenolsEmploy precise stoichiometric control of the brominating agent. Ensure efficient mixing to avoid localized high concentrations. Consider a slow, controlled addition of the brominating agent.

Q4: What are the recommended purification methods for large-scale production of this compound?

A4: Large-scale purification typically avoids chromatography due to cost and solvent consumption. Crystallization is the preferred method.

  • Crystallization: The crude product, which is often an oil or a low-melting solid, needs to be purified to remove isomeric and polybrominated impurities. A mixed-solvent system is often effective. For example, a system where the compound is soluble in a hot solvent (like ethanol or isopropanol) and poorly soluble in a cold anti-solvent (like water or hexane) can be used.

  • "Oiling Out": A common issue with low-melting-point phenols is "oiling out," where the compound separates as a liquid instead of forming crystals upon cooling[5]. To mitigate this, you can:

    • Use a more dilute solution.

    • Cool the solution slowly with controlled temperature ramping.

    • Use seed crystals to induce crystallization at a lower temperature.

    • Experiment with different solvent/anti-solvent combinations.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the scale-up of this compound synthesis.

Problem 1: Low Regioselectivity (High percentage of 2-bromo-4-methoxyphenol)

Causality: The electronic and steric environment of the 4-methoxyphenol ring allows for competitive bromination at both the 2- and 3-positions. The reaction conditions significantly influence the kinetic versus thermodynamic product distribution.

Troubleshooting Workflow:

Caption: Troubleshooting low regioselectivity.

Detailed Protocol for Improving Regioselectivity (Lab-Scale Optimization):

  • Solvent Screening: Set up parallel reactions in a range of solvents (e.g., dichloromethane, acetonitrile, acetic acid) under identical temperature and stoichiometry. Analyze the product mixture by HPLC or GC to determine the isomer ratio.

  • Temperature Optimization: Using the best solvent from the previous step, run the reaction at different temperatures (e.g., -10 °C, 0 °C, room temperature). Monitor the isomer ratio to find the optimal temperature for selectivity.

  • Controlled Addition: At scale, the slow and controlled addition of the brominating agent to the solution of 4-methoxyphenol is critical. This minimizes localized high concentrations that can lead to side reactions and poor selectivity.

Problem 2: Runaway Reaction or Poor Thermal Control

Causality: The bromination of activated aromatic rings is a highly exothermic reaction. On a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure, and potentially triggering hazardous side reactions, especially when using reagents like NBS[2][3].

Troubleshooting Workflow:

Caption: Managing thermal hazards during scale-up.

Key Experimental Protocol: Reaction Calorimetry (RC1) Study

  • Objective: To determine the heat of reaction and the rate of heat generation under process conditions.

  • Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1) is charged with 4-methoxyphenol and the chosen solvent.

  • Procedure: The brominating agent is added at a controlled rate, mimicking the planned plant addition profile. The calorimeter measures the heat evolved in real-time.

  • Data Analysis: The data is used to calculate the total heat of reaction and the heat flow over time. This information is crucial for ensuring that the plant's cooling system can handle the heat load during the entire process.

Problem 3: Product "Oils Out" During Crystallization

Causality: The melting point of this compound is relatively low. If the solution becomes supersaturated at a temperature above the compound's melting point, it will separate as an oil rather than a solid.

Troubleshooting Workflow:

Caption: Troubleshooting crystallization issues.

Detailed Protocol for Optimized Crystallization:

  • Solubility Curve Generation: Determine the solubility of the crude product in the chosen primary solvent at various temperatures to identify the metastable zone width.

  • Hot Filtration: Dissolve the crude material in a minimal amount of the hot primary solvent. If insoluble impurities are present, perform a hot filtration.

  • Controlled Cooling & Anti-Solvent Addition: Allow the solution to cool slowly. Once it reaches a temperature where it is still clear but approaching saturation, begin the slow, controlled addition of the anti-solvent.

  • Seeding: If available, add a small amount of pure seed crystals to induce crystallization.

  • Maturation: Hold the resulting slurry at a low temperature for a period to allow for complete crystallization and potential crystal growth.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum at a temperature well below the melting point.

Part 3: Safety Considerations for Scale-Up

The scale-up of the bromination of 4-methoxyphenol requires a rigorous approach to safety due to the hazardous nature of the reagents and the exothermic reaction.

  • Reagent Handling:

    • Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection, acid-resistant gloves, and a face shield. Ensure an emergency shower and eyewash station are readily accessible.

    • N-Bromosuccinimide (NBS): A strong oxidizing agent that can undergo thermal decomposition. It is incompatible with certain solvents, such as dimethylformamide (DMF) and tetrahydrofuran (THF), which can lead to runaway reactions[6]. Store in a cool, dry place away from heat and incompatible materials.

  • Reaction Hazards:

    • Exothermicity: The reaction is highly exothermic. Implement a semi-batch process with controlled addition of the brominating agent and ensure the reactor's cooling system is sufficient to manage the heat load.

    • Gas Evolution: The reaction can generate hydrogen bromide (HBr) as a byproduct, which is a corrosive gas. The reactor should be equipped with a scrubbing system to neutralize acidic vapors.

  • Personal Protective Equipment (PPE):

    • Standard PPE includes safety glasses, a lab coat, and gloves.

    • For handling large quantities of bromine or during the reaction, enhanced PPE such as a face shield, acid-resistant apron, and respiratory protection may be necessary.

References

  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375–1382. [Link]
  • PubChem. This compound. [Link]
  • Google Patents. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • Ma, X., et al. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry. [Link]
  • Shimizu, T., et al. (2014). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development, 18(3), 354-358. [Link]

Sources

troubleshooting poor separation in HPLC of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromo-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of this compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and robustness of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the HPLC analysis of this compound, providing foundational knowledge for successful method development and execution.

Q1: What are the key chemical properties of this compound that influence its HPLC separation?

A1: Understanding the physicochemical properties of this compound is fundamental to developing a robust HPLC method.[1]

  • Phenolic Hydroxyl Group: The hydroxyl group (-OH) on the benzene ring is acidic, meaning it can lose a proton to become a phenolate anion. This ionization is pH-dependent and significantly impacts the compound's retention in reversed-phase HPLC.

  • Hydrophobicity: The presence of a bromine atom and a methyl group contributes to the molecule's overall hydrophobicity, making it well-suited for reversed-phase HPLC.

Q2: Which HPLC column is most suitable for the analysis of this compound?

A2: A C18 (octadecylsilane) column is the most common and generally effective choice for the reversed-phase separation of this compound and related phenolic compounds. High-purity silica-based C18 columns with end-capping are recommended to minimize interactions with residual silanol groups, which can cause peak tailing.[4] For separating positional isomers, a pentafluorophenyl (PFP) column can offer alternative selectivity due to its unique interactions with halogenated and aromatic compounds.[5][6]

Q3: How does mobile phase pH affect the retention and peak shape of this compound?

A3: Mobile phase pH is arguably the most critical parameter for the successful analysis of ionizable compounds like this compound.

  • Below the pKa: When the mobile phase pH is at least 2 units below the compound's pKa (e.g., pH < 7.0-7.5), the phenolic hydroxyl group will be predominantly in its neutral, protonated form. This leads to increased hydrophobicity and stronger retention on a reversed-phase column, generally resulting in better peak shape.

  • Near the pKa: Operating at a pH close to the pKa will result in the co-existence of both the ionized (phenolate) and neutral forms of the analyte.[5] This can lead to broad, tailing, or even split peaks, as the two forms will have different retention times.

  • Above the pKa: At a pH at least 2 units above the pKa, the compound will be primarily in its ionized, phenolate form. This increases its polarity, leading to reduced retention.

For consistent and symmetrical peaks, it is highly recommended to maintain a mobile phase pH that is at least 2 units below the estimated pKa of this compound.

Troubleshooting Guide: Poor Separation of this compound

This guide provides a systematic approach to diagnosing and resolving common separation issues in a question-and-answer format.

Issue 1: Peak Tailing

Q: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing phenolic compounds and is often indicative of secondary interactions within the chromatographic system.

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the phenolic hydroxyl group, both the neutral and ionized forms of the analyte will be present, leading to peak distortion.[5]Buffer the mobile phase to a pH at least 2 units below the estimated pKa (e.g., pH 3.0-5.0) using a suitable buffer like phosphate or acetate. This ensures the analyte is in a single, neutral state.
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl group of the phenol, causing some molecules to be retained longer and resulting in a tailing peak.[4]Use a high-purity, end-capped C18 column. Alternatively, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.
Column Overload Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and poor peak shape.Reduce the sample concentration or the injection volume.
Extra-Column Volume Excessive tubing length or improper connections between the column and detector can cause the separated peak to broaden before detection.[4]Use tubing with a small internal diameter and ensure all fittings are properly seated to minimize dead volume.
Issue 2: Poor Resolution from Impurities or Isomers

Q: I am unable to separate this compound from a closely eluting impurity or a positional isomer. How can I improve the resolution?

A: Achieving adequate resolution between structurally similar compounds requires careful optimization of the chromatographic conditions.

Troubleshooting Workflow for Poor Resolution

Caption: A systematic approach to improving peak resolution.

Detailed Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Mobile Phase Strength The ratio of organic solvent to aqueous buffer may not be providing sufficient differential retention between the analyte and the interfering peak.Adjust Organic Content: In reversed-phase, decreasing the percentage of organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation. Gradient Optimization: If using a gradient, make the slope shallower in the region where the compounds of interest elute.
Lack of Stationary Phase Selectivity A standard C18 column may not have the necessary selectivity to resolve structurally similar compounds like positional isomers.Change Column Chemistry: Consider a column with a different stationary phase. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer different interaction mechanisms (e.g., pi-pi interactions) that can enhance the separation of aromatic and halogenated compounds.[5][6]
Insufficient Column Efficiency The column may not have enough theoretical plates to resolve closely eluting peaks.Increase Column Length/Decrease Particle Size: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) will increase efficiency and improve resolution. Optimize Flow Rate: Lowering the flow rate can also lead to better resolution, although it will increase the analysis time.
Temperature Effects Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity.Adjust Column Temperature: Systematically vary the column temperature (e.g., from 25°C to 40°C) to see if it improves the separation.

Baseline HPLC Protocol for this compound

This protocol provides a starting point for method development. Optimization will likely be required based on your specific sample matrix and instrumentation.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to the desired working concentration (e.g., 10-100 µg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

Parameter Recommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) or 20 mM Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Program Start with 40% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at an appropriate wavelength (e.g., 280 nm)

3. Data Acquisition and Analysis:

  • Integrate the peak corresponding to this compound.

  • Assess peak symmetry (tailing factor), retention time, and resolution from any adjacent peaks.

  • Adjust the parameters as described in the troubleshooting guide to optimize the separation.

References

  • 2-Bromophenol | C6H5BrO | CID 7244 - PubChem. (n.d.).
  • 4-Bromophenol | C6H5BrO | CID 7808 - PubChem. (n.d.).
  • pKa-Values of Guaiacyl and Syringyl Phenols Related to Lignin. (2025). ResearchGate.
  • Water solubility and partitioning behavior of brominated phenols. (2025). ResearchGate.
  • Guaiacol | C7H8O2 | CID 460 - PubChem. (n.d.).
  • This compound | C7H7BrO2 | CID 608815 - PubChem. (n.d.).
  • Monobromophenol - Wikipedia. (2019, April 2).
  • Bromophenol - Wikipedia. (n.d.).
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv.
  • This compound (C7H7BrO2) - PubChemLite. (n.d.).
  • How can I separate three structurally similar compounds in HPLC? (2015). ResearchGate.
  • Specifications of this compound. (n.d.). Capot Chemical.
  • 4-Bromo-3-methoxyphenol - ChemBK. (n.d.).
  • Improving HPLC Separation of Polyphenols. (n.d.). LCGC International.

Sources

Technical Support Center: Solubility Solutions for 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of 3-Bromo-4-methoxyphenol in Biological Assays

Welcome to the technical support guide for this compound. As researchers, scientists, and drug development professionals, we understand that compound solubility is a critical, and often challenging, variable in obtaining reliable and reproducible data in biological assays. This compound, a substituted phenol, presents solubility hurdles typical of many small molecule inhibitors: poor aqueous solubility that can lead to precipitation, inaccurate concentration measurements, and ultimately, misleading experimental outcomes.

This guide is designed as a dynamic resource in a question-and-answer format. It moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to troubleshoot effectively and make informed decisions in your experimental design.

Section 1: Compound Profile & Physicochemical Properties

Before troubleshooting, a foundational understanding of the compound's properties is essential. These characteristics govern its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₇H₇BrO₂[1]
Molecular Weight 203.03 g/mol [1]
Appearance Solid
Predicted pKa ~9-10Inferred from phenolic structure
Water Solubility Poor / Insoluble[2][3]

Note on pKa: As a substituted phenol, this compound is a weak acid. The phenolic hydroxyl group can be deprotonated to form a more soluble phenoxide anion. The precise pKa is influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.[4] Increasing the pH of the solution above the pKa will significantly increase solubility.[5][6]

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section directly addresses the common solubility challenges encountered with this compound.

Q1: I'm starting my experiments. What is the best way to prepare a stock solution of this compound?

Answer: The recommended approach is to first prepare a high-concentration stock solution in a 100% organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose due to its high solubilizing power for a wide range of organic molecules.[7][8]

Causality: this compound is a hydrophobic molecule with poor water solubility.[2][9] Attempting to dissolve it directly in aqueous buffers will likely fail. An organic solvent like DMSO effectively disrupts the crystal lattice of the solid compound and solvates the molecule, allowing for the preparation of a concentrated stock (e.g., 10-50 mM). This stock can then be serially diluted into your assay medium.

Workflow for Stock Solution Preparation

start Weigh Compound solvent Add 100% DMSO start->solvent vortex Vortex/Sonicate until fully dissolved solvent->vortex store Store at -20°C or -80°C (protected from light/moisture) vortex->store

Caption: Workflow for preparing a DMSO stock solution.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?

Answer: This is a classic and frequent problem known as "carryover precipitation." It occurs because while the compound is soluble in the high-concentration DMSO stock, its solubility limit is exceeded when the stock is diluted into the predominantly aqueous assay medium. The final concentration of DMSO in the assay is often too low to maintain the compound's solubility.[7]

Here is a decision-making framework for addressing this issue:

start Precipitation observed upon dilution into aqueous buffer q1 Is the final DMSO concentration <1%? start->q1 sol1 Option 1: Increase final DMSO concentration (Check assay tolerance first!) q1->sol1 Yes sol2 Option 2: Use pH Adjustment (for weakly acidic/basic compounds) q1->sol2 No, or assay is DMSO-sensitive check_assay Verify assay tolerance to the chosen solubilization method sol1->check_assay sol3 Option 3: Use a Solubilizing Excipient (e.g., Cyclodextrin) sol2->sol3 Or sol2->check_assay sol3->check_assay

Caption: Troubleshooting decision tree for compound precipitation.

Troubleshooting Strategies:

  • Optimize Co-Solvent Concentration: The simplest approach is to determine the maximum final concentration of DMSO your assay can tolerate without affecting the biological system. Many cell-based assays can tolerate DMSO up to 0.5% or even 1%, but this must be empirically validated.[10][11] Ensure your vehicle control contains the exact same final concentration of DMSO.

  • pH Adjustment: Since this compound is a weak acid, you can significantly increase its aqueous solubility by raising the pH of your buffer.[][13] By shifting the pH to be 1-2 units above the compound's pKa, you convert the neutral, less soluble form into its deprotonated, charged, and more soluble phenoxide salt.[6][14]

    • Caution: Ensure your biological assay (e.g., cells, proteins) is stable and functional at the adjusted pH.

  • Use of Solubilizing Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity in many systems.[17][18]

Q3: Can you provide a step-by-step protocol for using pH adjustment to solubilize my compound?

Answer: Certainly. This protocol is designed to create a more soluble, basic stock solution that can be further diluted.

Experimental Protocol: Solubilization via pH Adjustment

  • Prepare a Slurry:

    • Weigh the desired amount of this compound into a sterile conical tube.

    • Add a small volume of your target aqueous buffer (e.g., PBS, HEPES) to create a slurry. Do not use a large volume initially.

  • Titrate with Base:

    • While vortexing or stirring, add a dilute solution of sodium hydroxide (NaOH), such as 0.1 N or 1 N, dropwise.

    • Monitor the solution. Continue adding NaOH until the solid compound fully dissolves, indicating the formation of the soluble sodium phenoxide salt.

  • Measure and Adjust Final pH:

    • Once the compound is dissolved, use a calibrated pH meter to measure the final pH of the solution.

    • If necessary, adjust the pH to the desired level for your assay using dilute HCl and NaOH. Be aware that lowering the pH too much may cause the compound to precipitate out again.

  • Finalize the Stock Solution:

    • Add the final volume of buffer to reach your target stock concentration.

    • Sterile-filter the solution through a 0.22 µm filter to remove any potential particulates or microbial contamination.

  • Validation (Crucial):

    • Always include a vehicle control in your experiment that contains buffer adjusted to the same final pH and salt concentration but without the compound. This accounts for any effects of the pH change itself on your assay.

Q4: How do I use cyclodextrins? Can you provide a protocol?

Answer: Using cyclodextrins involves creating a stock solution where the compound is already encapsulated. This complex is then diluted into the final assay medium.

Experimental Protocol: Solubilization using HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution:

    • Prepare a solution of HP-β-cyclodextrin in your desired aqueous buffer. A common starting concentration is 10-45% (w/v).[18] Warming the solution slightly can aid in dissolving the cyclodextrin.

  • Add Compound:

    • Add the pre-weighed this compound powder directly to the HP-β-cyclodextrin solution.

  • Facilitate Complexation:

    • Vortex the mixture vigorously.

    • Incubate the solution, often with shaking or stirring, for several hours to overnight at room temperature or 37°C to allow for the formation of the inclusion complex. Sonication can also be used to accelerate this process.

  • Clarify and Sterilize:

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant, which contains the soluble complex.

    • Sterile-filter the final stock solution using a 0.22 µm filter.

  • Validation (Crucial):

    • The vehicle control for this experiment must be an identical concentration of the HP-β-cyclodextrin solution in the same buffer, diluted the same way as the compound stock. Cyclodextrins themselves can sometimes have effects in biological assays, so this control is non-negotiable.[11][15]

Q5: Are there any stability concerns with this compound in aqueous solutions?

Answer: Substituted phenols can be susceptible to oxidation over time, which can be accelerated by light, high pH, and the presence of metal ions. Brominated phenols are generally stable under typical aqueous buffer conditions used for biological assays (pH 5-9).[19] However, long-term storage of diluted aqueous solutions is not recommended.

Best Practices for Stability:

  • Prepare fresh dilutions of your compound from a frozen DMSO stock for each experiment.

  • Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]

  • Protect solutions from direct light, especially during long incubations.

Section 3: Summary & Key Takeaways

  • Start with a DMSO Stock: Always prepare a concentrated stock of this compound in 100% DMSO.

  • Anticipate Precipitation: Be prepared for the compound to precipitate upon dilution into aqueous media.

  • Systematic Troubleshooting: If precipitation occurs, systematically test increasing the final co-solvent (DMSO) concentration, adjusting the pH upwards, or using a solubilizing excipient like HP-β-cyclodextrin.

  • Controls are Critical: Your experimental design must include a vehicle control that perfectly matches the solvent, pH, and excipient conditions of your test article.

  • Fresh is Best: Prepare aqueous working solutions fresh for each experiment to minimize potential degradation.

By applying these principles and protocols, you can overcome the solubility challenges of this compound and generate high-quality, reliable data in your biological assays.

References

  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Gould, S., & Scott, R. C. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
  • Popov, V., et al. (2024).
  • ResearchGate. (n.d.). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. [Link]
  • Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI. [Link]
  • Garg, T., et al. (2015). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 608815, this compound. [Link]
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]
  • Slideshare. (n.d.).
  • askIITians. (2025). How does pH affect solubility?[Link]
  • Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry. [Link]
  • YouTube. (2025). How Do Acids And Bases Alter Compound Solubility?[Link]
  • Kuramochi, H., et al. (1993).
  • ChemBK. (2024). 4-Bromo-3-methoxyphenol. [Link]
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]
  • Henriksen, P. A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. [Link]
  • Gallard, H., & von Gunten, U. (2009). The bromination kinetics of phenolic compounds in aqueous solution. PubMed. [Link]
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. [Link]
  • World Journal of Biology and Pharmaceutical Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
  • PubChemLite. (n.d.). This compound (C7H7BrO2). [Link]
  • Quora. (2017). Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic?[Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 297382, 2-Bromo-4-methoxyphenol. [Link]
  • Inchem.org. (n.d.). ICSC 1097 - 4-METHOXYPHENOL. [Link]

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Technical Support Center: Minimizing Byproduct Formation in Suzuki Coupling of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-Bromo-4-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and purity of their coupling reactions with this specific substrate. The electron-rich nature of this compound, due to the methoxy and hydroxyl groups, can present unique challenges, often leading to the formation of undesired byproducts. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high-yield, clean reactions.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured to provide direct answers and actionable solutions to common problems encountered during the Suzuki coupling of this compound.

Q1: I'm observing a significant amount of a byproduct that appears to be the result of my boronic acid coupling with itself (homocoupling). What's causing this and how can I prevent it?

A1: Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings, and its prevalence can be exacerbated by several factors, particularly the presence of oxygen.[1][2]

Causality: The mechanism often involves the oxidation of the Pd(0) catalyst to Pd(II) by residual oxygen in the reaction mixture.[1] This Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.[1] The electron-rich nature of your this compound substrate can sometimes make the desired oxidative addition step slower, giving more opportunity for these side reactions to occur.[3][4]

Solutions:

  • Rigorous Degassing: The most critical step is to thoroughly degas your solvent and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes). Ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Use of High-Purity Reagents: Use freshly opened or purified solvents and ensure your boronic acid is of high quality. Boronic acids can degrade over time, and impurities can promote side reactions.[5]

  • Catalyst Choice: Employing a pre-catalyst that readily forms the active Pd(0) species can be beneficial. Additionally, using bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[4][6]

Q2: My main impurity is 4-methoxyphenol, the debrominated starting material. What leads to this protodebromination, and how can I suppress it?

A2: The formation of 4-methoxyphenol is a result of a dehalogenation (specifically, debromination) side reaction.[1]

Causality: This byproduct arises when the organopalladium intermediate formed after oxidative addition undergoes reaction with a hydride source in the reaction mixture, followed by reductive elimination.[1] Potential hydride sources can include the solvent (especially alcohols), amines used as bases, or even water under certain conditions.

Solutions:

  • Choice of Solvent and Base: Avoid using alcohol-based solvents if debromination is a significant issue. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[7] When selecting a base, consider using inorganic bases like K₃PO₄ or Cs₂CO₃ instead of amine bases.[6] If an aqueous base is used, ensure it is thoroughly degassed.

  • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus other pathways. Bulky, electron-rich ligands can sometimes accelerate the desired C-C bond formation, outcompeting the debromination pathway.[6]

  • Protecting the Phenolic Hydroxyl Group: The free hydroxyl group can sometimes participate in side reactions or influence the electronic properties of the substrate in a way that promotes debromination. Protecting the phenol as a methyl ether or another suitable protecting group might be a viable strategy if other optimizations fail.

Q3: My reaction is sluggish and gives a low yield of the desired product, with a complex mixture of byproducts. Where should I start my optimization?

A3: A sluggish reaction with a complex product mixture points to non-optimal reaction conditions. A systematic approach to optimization is necessary.[8]

Causality: The Suzuki-Miyaura coupling is a multi-step catalytic cycle, and any of these steps—oxidative addition, transmetalation, or reductive elimination—can be the rate-limiting step.[9][10] For an electron-rich and potentially sterically hindered substrate like this compound, the oxidative addition step is often a key challenge.[3][11]

Optimization Workflow:

  • Catalyst and Ligand Screening: This is often the most critical parameter.[11] For your substrate, consider bulky and electron-rich ligands that are known to be effective for challenging couplings.[6][11]

  • Base and Solvent System: The choice of base and solvent is interdependent and crucial for the transmetalation step.[7][12] A common starting point is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (like dioxane or THF) and water.[7][12]

  • Temperature: While many Suzuki couplings are run at elevated temperatures (80-100 °C), sometimes a lower temperature can reduce byproduct formation. Conversely, a sluggish reaction may require more thermal energy. Screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C).

  • Concentration: Reaction concentration can influence reaction rates. If the reaction is slow, increasing the concentration may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is generally most effective for the Suzuki coupling of electron-rich phenols like this compound?

A1: For electron-rich aryl bromides, catalyst systems that promote the oxidative addition step are crucial.[6] Bulky, electron-rich phosphine ligands are often the preferred choice.[6][11] Some highly effective ligand classes include:

  • Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and DavePhos have demonstrated broad utility in coupling challenging substrates.[6]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also very effective for electron-rich aryl halides.[13]

  • Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more reproducible results.

A good starting point for screening would be Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source in combination with ligands like SPhos or XPhos.

Q2: How does the choice of base and solvent impact byproduct formation in this specific reaction?

A2: The base and solvent system is critical for the transmetalation step and can significantly influence side reactions.[7][12]

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species.[13]

    • Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is often a good choice for minimizing side reactions.[6]

    • Organic Bases: Amine bases are generally avoided as they can sometimes act as hydride sources, leading to debromination.[1]

  • Solvent: The solvent must be able to dissolve the reagents and facilitate the interaction between the organic and aqueous phases (if a two-phase system is used).

    • Aprotic Solvents: Dioxane, THF, and toluene are common choices.[7]

    • Protic Solvents: While some reactions benefit from the addition of water, using alcohols as the primary solvent should be done with caution due to the risk of debromination.[7] A mixture of an organic solvent and water is often optimal.[7][12]

Q3: Can I use this compound directly, or should I protect the hydroxyl group?

A3: In many cases, the Suzuki coupling can be performed on the unprotected phenol. However, the free hydroxyl group can sometimes lead to complications:

  • Basicity: The phenoxide formed under basic conditions can potentially coordinate to the palladium center, affecting the catalytic cycle.

  • Solubility: The free phenol may have different solubility properties compared to a protected version.

If you are experiencing persistent issues with low yield or byproduct formation, protecting the hydroxyl group as a methyl ether, silyl ether, or another base-stable protecting group is a valid troubleshooting step.

Experimental Protocols & Data

Protocol: Screening of Reaction Conditions for the Suzuki Coupling of this compound

This protocol outlines a general procedure for screening different catalysts, ligands, bases, and solvents.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Catalyst and Solvent: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this catalyst mixture to the reaction vial. Add the degassed solvent (or solvent mixture) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature for the specified time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot of the reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and the ratio of product to byproducts.

Data Presentation: Comparison of Reaction Conditions
Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent (v/v) Temp (°C) Yield (%) Homocoupling (%) Debromination (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)100451510
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (5:1)10085<5<2
3Pd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2)THF/H₂O (3:1)8092<2<1
4Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF11060108

Yields and byproduct percentages are representative and will vary depending on the specific boronic acid partner and precise reaction conditions.

Visualizations

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X OA Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 R'-B(OH)₂ + Base Debromination Debromination (R-H) PdII_RX->Debromination Hydride Source Trans Transmetalation PdII_R_R1->Pd0 RE Reductive Elimination Product R-R' RE->Product Forms ArylHalide R-X (this compound) BoronicAcid R'-B(OH)₂ Homocoupling Homocoupling (R'-R') BoronicAcid->Homocoupling Pd(II), O₂ Base Base O2 O₂ Hydride Hydride Source

Caption: The Suzuki coupling cycle and key competing side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield / Complex Mixture check_reagents Check Reagent Purity & Stability (Boronic Acid, Solvent, Base) start->check_reagents degas Ensure Rigorous Degassing (Inert Atmosphere) check_reagents->degas optimize_catalyst Screen Catalyst & Ligand (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos) degas->optimize_catalyst optimize_base Optimize Base & Solvent (e.g., K₃PO₄, Cs₂CO₃ in Dioxane/H₂O) optimize_catalyst->optimize_base success Improved Yield optimize_catalyst->success If successful optimize_temp Adjust Temperature optimize_base->optimize_temp optimize_base->success If successful protect_phenol Consider Protecting Phenol Group optimize_temp->protect_phenol If issues persist optimize_temp->success If successful protect_phenol->success If successful

Caption: A stepwise workflow for troubleshooting low-yield reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
  • How can I solve my problem with Suzuki coupling?
  • Simple Palladium(II)
  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchG
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. [Link]
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. [Link]
  • Optimization of reaction conditions for Suzuki coupling 1 - ResearchG
  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. [Link]
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - NIH. [Link]
  • Reactions of Aryl Halides with Phenols | Download Table - ResearchG
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchG
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchG
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [Link]
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. [Link]

Sources

Technical Support Center: Regioselectivity in the Bromination of Methoxyphenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing regioselectivity issues in the bromination of methoxyphenols. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on these highly activated and nuanced substrates. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you achieve your desired regiochemical outcomes.

Introduction: The Challenge of Regioselectivity

Methoxyphenols are common structural motifs in natural products and pharmaceutical agents. Their functionalization via bromination is a key synthetic step, but one that is often plagued by a lack of regioselectivity. The competing directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, both powerful ortho-, para- directors, can lead to a mixture of isomeric products, complicating purification and reducing the yield of the target molecule.[1][2] Understanding the subtle interplay of electronic and steric effects, as well as the impact of reaction conditions, is crucial for controlling the position of bromination.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to control where the bromine atom adds to a methoxyphenol ring?

The core of the issue lies in the powerful activating and directing nature of both the hydroxyl and methoxy substituents. Both groups donate electron density into the aromatic ring through resonance, making the ortho and para positions particularly nucleophilic and thus susceptible to electrophilic attack.[3][4] The hydroxyl group is generally a stronger activating group than the methoxy group.[5][6] This increased activation further enhances the rate of reaction at multiple sites, often leading to mixtures of mono-, di-, and even tri-brominated products if the reaction is not carefully controlled.[7][8]

Q2: Which group is the dominant director: hydroxyl or methoxy?

In an electrophilic aromatic substitution reaction, the more activating substituent typically exerts the dominant directing effect.[9] The hydroxyl group is a more powerful activating group than the methoxy group. This is because the lone pair of electrons on the hydroxyl oxygen is more available for donation into the aromatic ring. Consequently, the hydroxyl group will more strongly direct the incoming electrophile to its ortho and para positions. However, the methoxy group's directing influence cannot be ignored, and the final product distribution is a result of the combined effects of both groups.

Q3: How do steric effects influence the regioselectivity of bromination?

Steric hindrance can play a significant role in determining the final product ratio. Even with strong electronic directing effects towards an ortho position, a bulky substituent adjacent to that site can impede the approach of the brominating agent. The methoxy group, being larger than a hydrogen atom, can sterically hinder the adjacent ortho positions. This often leads to a preference for substitution at the less hindered para position or the ortho position of the smaller hydroxyl group.

Q4: What is the general mechanism for the bromination of methoxyphenols?

The bromination of methoxyphenols proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the electrophile: The brominating agent (e.g., Br₂, NBS) generates a positively polarized bromine species (Br⁺ or a Br⁺ equivalent).

  • Electrophilic attack: The electron-rich aromatic ring of the methoxyphenol attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[10][11]

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring aromaticity and yielding the brominated methoxyphenol product.[11]

Troubleshooting Guides

Issue 1: Poor Yield of the Desired Regioisomer and Formation of Multiple Products

This is the most common challenge encountered. The formation of a complex mixture of mono- and poly-brominated isomers significantly complicates downstream processing.

Potential Causes & Solutions

  • Over-activation of the Ring: The high electron density of the methoxyphenol ring leads to rapid, often uncontrollable reactions.

    • Solution: Employ milder brominating agents. N-Bromosuccinimide (NBS) is often a better choice than molecular bromine (Br₂) as it provides a lower, steady concentration of the electrophile.[12][13] Using NBS in combination with a non-polar solvent can further temper reactivity.[12]

  • Reaction Conditions are Too Harsh: High temperatures and highly polar, protic solvents can accelerate the reaction to a point where selectivity is lost.

    • Solution: Conduct the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the reaction rate and enhance selectivity.[8] The choice of solvent can dramatically influence the ortho:para ratio.[14][15][16] Non-polar solvents like carbon tetrachloride or dichloromethane often favor para-bromination, while polar aprotic solvents like acetonitrile can also provide high para-selectivity.[12][13]

  • Incorrect Stoichiometry: Using an excess of the brominating agent will inevitably lead to polybromination.

    • Solution: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent for mono-bromination. A slow, dropwise addition of the brominating agent can also help to maintain a low concentration and improve selectivity.

Workflow for Optimizing Regioselectivity

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Preferential Ortho-Bromination When the Para-Isomer is Desired (or vice versa)

Controlling the ortho versus para selectivity is a nuanced challenge that often requires a careful selection of reagents and solvents.

Potential Causes & Solutions

  • Solvent Effects: The solvent can significantly influence the regiochemical outcome.

    • Solution: As a general trend, non-polar solvents tend to favor the formation of the para isomer due to reduced solvation of the transition state leading to the ortho product. In some cases, specific solvents can promote ortho bromination through hydrogen bonding interactions.[15] For instance, the use of N-bromosuccinimide in toluene can favor ortho-bromination of some phenols due to hydrogen bonding between the phenolic proton and NBS.[15] Conversely, using acetonitrile can lead to preferential para-bromination as the solvent hydrogen bonds with the phenol, sterically blocking the ortho positions.[15]

  • Bulky Brominating Agents: The size of the electrophile can influence its ability to access sterically hindered positions.

    • Solution: While less common for simple bromination, employing a bulkier brominating agent can disfavor attack at a sterically crowded ortho position, thereby increasing the proportion of the para product.

  • Use of Directing Groups or Catalysts: In some advanced applications, temporary directing groups can be installed to force bromination at a specific site.

    • Solution: While beyond the scope of a general guide, researchers can explore literature methods involving Lewis acids or other catalysts that can coordinate to one of the activating groups and direct the bromination.[17][18]

Comparative Data on Solvent Effects
SubstrateBrominating AgentSolventMajor ProductOrtho:Para RatioReference
2-IsopropylphenolNBSTolueneortho-bromo96:4[15]
2-IsopropylphenolNBSAcetonitrilepara-bromo6:94[15]
PhenolNBSDichloromethanepara-bromo-[14]
Phenol2,4,4,6-Tetrabromocyclohexa-2,5-dienoneDichloromethaneortho-bromoHigh ortho[14]
Issue 3: Unwanted Side Reactions (e.g., Oxidation)

In some instances, particularly with electron-rich methoxyphenols, the brominating agent can act as an oxidant, leading to undesired side products like quinones.

Potential Causes & Solutions

  • Harsh Brominating Agent: Stronger brominating agents are more likely to cause oxidation.

    • Solution: Again, switching to a milder agent like NBS is recommended.[19] In some cases, NBS has been reported to mediate sequential bromination and dearomatization to form ortho-quinone monoacetals.[19]

  • Presence of Light or Radical Initiators: For reactions involving NBS, light or radical initiators can promote radical pathways that may lead to benzylic bromination if an alkyl substituent is present, or other undesired reactions.

    • Solution: Unless a radical mechanism is intended, conduct the reaction in the dark or in a flask wrapped in aluminum foil. Avoid the addition of radical initiators.

Experimental Protocol: Selective para-Bromination of 2-Methoxyphenol

This protocol is adapted from literature procedures and aims to favor the formation of 4-bromo-2-methoxyphenol.[20]

Materials:

  • 2-Methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Acetone (or Acetonitrile)

  • Stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 1.0 equivalent of 2-methoxyphenol in a minimal amount of acetone in a round-bottom flask equipped with a stir bar.

  • Cool the flask in an ice bath to 0 °C.

  • In a separate container, dissolve 1.05 equivalents of NBS in acetone.

  • Slowly add the NBS solution dropwise to the stirred solution of 2-methoxyphenol over a period of 15-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Controlling regioselectivity in the bromination of methoxyphenols is a multifaceted challenge that requires a systematic approach to experimental design. By carefully selecting the brominating agent, solvent, and temperature, and by understanding the underlying electronic and steric influences, researchers can significantly improve the yield of the desired regioisomer. This guide provides a starting point for troubleshooting common issues and optimizing reaction conditions to achieve your synthetic goals.

References

  • Calò, V., Lopez, L., Pesce, G., Ciminale, F., & Todesco, P. E. (1974). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1189–1191. [Link]
  • Sim, J., Jo, H., Viji, M., Choi, M., Jung, J.-A., Lee, H., & Jung, J.-K. (2018). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals.
  • Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]
  • Zhang, X., Yang, Y., & Zhao, Y. (2019). Lewis Acid-Promoted Regioselective C-H ortho-Cyanation of 3-Substituted and 3,4-Disubstituted Phenols. Organic Letters, 21(15), 6048–6052. [Link]
  • KRS. (2022, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol [Video]. YouTube. [Link]
  • Boyd, M. J., & Hartwig, J. F. (2022). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution.
  • Singh, A. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. [Link]
  • Qs in Mind. (2022, July 12). Why phenol gives different bromination products in different solvents? [Video]. YouTube. [Link]
  • Scribd. (n.d.). Solvent Impact on Phenol Bromination.
  • ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals.
  • TopSCHOLAR®. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls.
  • Procter, D. J., & Alcarazo, M. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(39), 16183–16194. [Link]
  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
  • Li, W., & Wang, Z. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 17(9), 10758–10771. [Link]
  • TopSCHOLAR®. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
  • Chemistry Stack Exchange. (2015, February 26). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?.
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Leykajarakul, J., et al. (2012). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 17(7), 8423–8442. [Link]
  • ResearchGate. (2015, January 3). Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS?.
  • ProtonGuru. (2020, November 23). Lecture for Lesson IV.13: More on Directing Effects of Substituents in EAS [Video]. YouTube. [Link]
  • Quora. (2021, March 18). Why are phenols ortho-para directing?.
  • Chad's Prep. (2018, September 20). 18.
  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
  • ChemSimplified. (2021, August 12). mod02lec10 - Electrophilic Aromatic Substitution in Phenols [Video]. YouTube. [Link]
  • Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(35), 19561–19569. [Link]
  • Chem Help ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Reddit. (2024, February 13). Bromination Help.
  • Uchiyama, T., Makino, M., Saito, H., Katase, T., & Fujimoto, Y. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1 Suppl), S60–S65. [Link]

Sources

Technical Support Center: Workup Procedures for Removing N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical guide on the effective removal of unreacted N-bromosuccinimide (NBS) and its primary byproduct, succinimide, from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols to ensure the purity and integrity of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities after a bromination reaction using N-bromosuccinimide (NBS)?

The principal impurities you will encounter are unreacted NBS and its main byproduct, succinimide.[1][2][3] Depending on the specific reaction conditions and substrate, side-products from over-bromination or other ancillary reactions may also be present.[1][2]

Q2: Why is it crucial to remove unreacted NBS and succinimide?

Complete removal of these impurities is essential for several reasons:

  • Product Purity: Residual NBS and succinimide contaminate the final product, affecting its purity and potentially interfering with biological assays or downstream applications.[1][2]

  • Accurate Characterization: The presence of these impurities can interfere with analytical techniques such as NMR, mass spectrometry, and elemental analysis, leading to incorrect product characterization.[1][2]

  • Downstream Reactions: As a reactive reagent, unreacted NBS can interfere with subsequent synthetic steps.[1][4]

  • Crystallization Issues: Succinimide can co-crystallize with the desired product, making purification by recrystallization difficult.[1][2]

Q3: What are the primary methods for removing NBS and its byproduct, succinimide?

The most common and effective methods include:

  • Aqueous Workup (Washing)[1][2]

  • Filtration/Precipitation[1][2]

  • Silica Gel Column Chromatography[1][2]

  • Recrystallization[1][2]

Q4: How do I quench the excess, unreacted NBS in my reaction mixture?

Quenching is a critical first step to neutralize any remaining reactive NBS. This is typically achieved by adding a reducing agent. Aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are commonly used for this purpose.[1][5][6] These reagents reduce NBS to the more stable and easily removed succinimide.[1][3]

Method Selection Guide

The optimal strategy for purification depends on the specific properties of your desired product, particularly its solubility and stability. The following decision tree provides a logical framework for selecting the most appropriate workup procedure.

Workup Decision Tree start Start: Reaction Complete product_sol Is the product soluble in a water-immiscible organic solvent? start->product_sol base_stable Is the product stable to mildly basic conditions? product_sol->base_stable Yes chromatography Purify by Column Chromatography product_sol->chromatography No aqueous_workup Perform Standard Aqueous Workup (Protocol 1) base_stable->aqueous_workup Yes modified_aqueous Aqueous Workup with Water/Brine Washes Only base_stable->modified_aqueous No nonpolar_sol Is succinimide insoluble in the reaction solvent? filtration Use Filtration/ Precipitation (Protocol 2) nonpolar_sol->filtration Yes nonpolar_sol->chromatography No, or if succinimide remains aqueous_workup->nonpolar_sol modified_aqueous->nonpolar_sol filtration->chromatography If impurities remain recrystallization Consider Recrystallization for final purification chromatography->recrystallization

Caption: Decision tree for selecting a suitable purification strategy.

Troubleshooting Guide

Issue 1: Succinimide is still present in the organic layer after an aqueous wash.

  • Possible Cause: Succinimide has moderate water solubility and may not be fully extracted with a single wash, especially when using chlorinated solvents like dichloromethane (DCM) or chloroform.[1][6]

  • Troubleshooting Steps:

    • Increase Washes: Perform multiple extractions (3-4 times) with deionized water or a saturated sodium bicarbonate solution.[1][5]

    • Use a Basic Wash: If your product is stable under basic conditions, washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is highly effective.[5] The base deprotonates the succinimide (pKa ~9.6), forming the highly water-soluble sodium salt, which is then easily extracted into the aqueous layer.[3]

    • Brine Wash: A final wash with saturated sodium chloride (brine) can help remove residual water and some remaining succinimide from the organic layer.[2][7]

Issue 2: An emulsion forms during the aqueous extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel, particularly when using chlorinated solvents like DCM.[2]

  • Troubleshooting Steps:

    • Be Gentle: Invert the separatory funnel gently multiple times instead of shaking vigorously.[1]

    • Add Brine: Add a small amount of saturated NaCl (brine) solution, which increases the ionic strength and density of the aqueous layer, often helping to break the emulsion.[1][2]

    • Wait: Allow the separatory funnel to stand undisturbed for an extended period.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool.[1][2]

Issue 3: The product co-elutes with succinimide during silica gel chromatography.

  • Possible Cause: The polarity of your product and succinimide are too similar in the chosen eluent system.

  • Troubleshooting Steps:

    • Pre-Wash: Always perform a thorough aqueous workup before running the column to remove the bulk of the succinimide.[1] This is the most critical step.

    • Adjust Solvent System: Modify the polarity of your eluent. A less polar solvent system will typically increase the retention of the polar succinimide on the silica gel, allowing your product to elute first.[2][3]

Issue 4: My product is sensitive to basic conditions.

  • Possible Cause: The presence of base-labile functional groups, such as esters, which could be hydrolyzed.[1]

  • Troubleshooting Steps: Avoid washes with bases like NaHCO₃, Na₂CO₃, or NaOH.[1][4] Instead, rely on multiple washes with deionized water and/or brine to gradually remove the succinimide.[1] While less efficient, this method preserves the integrity of your product.

Comparative Data: Solubility of Impurities

Understanding the solubility of NBS and succinimide is key to designing an effective purification strategy, especially for methods involving precipitation and filtration.

SolventN-Bromosuccinimide (NBS) SolubilitySuccinimide Solubility
WaterSlightly soluble (14.8 g/L)[8][9][10]Soluble
AcetoneSoluble[8][11]Soluble
Dichloromethane (DCM)SolubleSparingly soluble
Chloroform (CHCl₃)Sparingly solubleInsoluble[12]
Carbon Tetrachloride (CCl₄)Insoluble[8][11]Insoluble[3]
Diethyl EtherInsoluble[8][11]Sparingly soluble
HexaneInsoluble[8][11]Insoluble
Ethyl AcetateSolubleSoluble

Data compiled from various sources.[3][6][8][9][10][11][12][13]

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This is the most common method and is highly effective for products that are soluble in a water-immiscible organic solvent and are stable to mildly basic conditions.

Aqueous Workup Workflow cluster_0 Reaction Quenching & Extraction cluster_1 Washing Organic Layer cluster_2 Isolation of Crude Product start 1. Dilute Reaction Mixture with Organic Solvent quench 2. Quench with 10% Na₂S₂O₃ (aq) until color disappears start->quench separate1 3. Separate Layers in Separatory Funnel quench->separate1 wash_base 4. Wash with sat. NaHCO₃ (aq) to remove succinimide separate1->wash_base wash_brine 5. Wash with Brine (sat. NaCl) to remove water wash_base->wash_brine dry 6. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash_brine->dry filtrate 7. Filter Drying Agent dry->filtrate concentrate 8. Concentrate in vacuo filtrate->concentrate end Crude Product concentrate->end

Caption: Workflow for the removal of NBS and succinimide using aqueous workup.

Methodology:

  • Dilution: Once the reaction is complete (as monitored by TLC), dilute the mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1][7]

  • Quenching: Transfer the mixture to a separatory funnel. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][5] Shake the funnel, venting occasionally. Continue adding the quenching agent dropwise until the yellow color of bromine/NBS disappears.[1][2]

  • Extraction: Separate the aqueous and organic layers.[1][2]

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake and separate the layers. This step is crucial for removing the succinimide byproduct.[5][7] Repeat if necessary.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove residual water.[1][7]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1][2]

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by column chromatography or recrystallization).[1][2]

Protocol 2: Filtration/Precipitation

This method is ideal when the reaction is performed in a non-polar solvent (like CCl₄, chloroform, or hexane) in which succinimide has very low solubility.[1][3]

Methodology:

  • Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for at least 30 minutes. This will maximize the precipitation of the succinimide byproduct.[2][7]

  • Filtration: Set up a Büchner funnel with a filter paper. Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.[2][5]

  • Rinsing: Wash the collected solid succinimide with a small amount of the cold reaction solvent to recover any product that may have been trapped in the solid.[2]

  • Concentration: Combine the filtrate and the washings.[2]

  • Aqueous Quench: Wash the filtrate with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining unreacted NBS, followed by a water and brine wash as described in Protocol 1.

  • Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.[5]

References

  • MDPI. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. [Link]
  • Der Pharma Chemica. Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. [Link]
  • ChemBK. N-Bromosuccinimide. [Link]
  • Sciencemadness.org.
  • SURU Chemical. N bromosuccinimide solubility Manufacturer & Supplier in China. [Link]
  • Reddit. Best reagent to quench excess NBS?. [Link]
  • European Journal of Biomedical and Pharmaceutical Sciences.
  • OUCI. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. [Link]
  • Loba Chemie. N-BROMOSUCCINIMIDE | 128-08-5. [Link]
  • Organic Syntheses. Organic Syntheses Procedure. [Link]
  • ResearchGate.
  • WikiMili. N-Bromosuccinimide. [Link]
  • Reddit. Workup for NBS hydrolysis of thioacetals?. [Link]
  • YouTube.
  • Wikipedia. N-Bromosuccinimide. [Link]
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
  • The Student Room.
  • Virginia Tech Chemistry Department. Quenching Reactive Substances. [Link]
  • ResearchGate. How do I get rid of triethyl amine in a reaction?. [Link]
  • Beilstein Journals. α-Bromodiazoacetamides – a new class of diazo compounds for catalyst-free, ambient temperature intramolecular C–H insertion reactions. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-4-methoxyphenol Etherification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of 3-bromo-4-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we will delve into the nuances of optimizing the Williamson ether synthesis for this substrate, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success. Our goal is to provide you with the expertise and trustworthy protocols necessary to troubleshoot and refine your experimental work.

The etherification of this compound is a crucial step in the synthesis of various pharmaceutical intermediates and complex molecules. While the Williamson ether synthesis is a foundational reaction in organic chemistry, its application to specific substrates like this compound presents unique challenges that require careful consideration of reaction parameters to achieve high yields and purity.[1][2]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common and specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material (this compound). What are the likely causes and how can I fix this?

A1: Incomplete conversion is a frequent issue and can often be traced back to a few key factors:

  • Inadequate Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide. If the base you are using is not strong enough, this equilibrium will not favor the phenoxide, leading to a sluggish or incomplete reaction.

    • Solution: For a phenol like this compound, moderately strong inorganic bases are typically sufficient. If you are using a weak base like sodium bicarbonate (NaHCO₃), consider switching to a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or even cesium carbonate (Cs₂CO₃), which has been shown to be highly effective in some C-O coupling reactions.[3] For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be used, but with caution, as it can promote side reactions.[4]

  • Insufficient Reaction Time or Temperature: The etherification of phenols can sometimes be slow, especially with less reactive alkylating agents.

    • Solution: Monitor your reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction has stalled, consider increasing the reaction temperature. A typical range for this reaction is 50-100°C.[1][4] Extending the reaction time, sometimes up to 8 hours or more, may also be necessary.[1][4]

  • Poor Solvent Choice: The solvent plays a critical role in the SN2 mechanism of the Williamson ether synthesis. Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.

    • Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).[1][5][6] These solvents do not solvate the nucleophile as strongly, leading to a faster reaction rate.[4]

Q2: I'm observing the formation of multiple products in my reaction mixture, leading to low yields of the desired ether and difficult purification. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a common challenge. The two most prevalent side reactions in the etherification of phenols are C-alkylation and elimination of the alkyl halide.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant competing reaction under certain conditions.[1][7]

    • Minimization Strategies:

      • Solvent Choice: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation over C-alkylation.[4]

      • Counter-ion: While less straightforward to control, the nature of the cation from the base can influence the O/C alkylation ratio.

  • Elimination (E2) of the Alkyl Halide: This side reaction is particularly problematic when using secondary or tertiary alkyl halides. The basic phenoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene.[5][8]

    • Minimization Strategies:

      • Choice of Alkyl Halide: To avoid elimination, it is crucial to use a primary alkyl halide or a methyl halide.[8] Secondary alkyl halides will likely give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination.[4][8]

Q3: I'm using a primary alkyl halide, but my yields are still low. Could there be other issues at play?

A3: Yes, even with the correct choice of alkyl halide, other factors can impact your yield:

  • Purity of Reagents: Ensure your this compound, alkyl halide, and solvent are of high purity and dry. Water in the reaction mixture can consume the base and hinder the formation of the phenoxide.

  • Reaction Scale and Stoichiometry: For small-scale reactions, slight inaccuracies in weighing reagents can have a significant impact. Typically, a slight excess (1.1-1.5 equivalents) of the alkyl halide and base is used to ensure complete conversion of the phenol.

Troubleshooting Decision Tree

To assist in diagnosing issues with your reaction, please refer to the following decision tree:

Troubleshooting_Etherification start Low Yield or Incomplete Reaction q1 Is starting material (phenol) present? start->q1 q2 Are there multiple new spots on TLC? q1->q2 No sol1 Increase base strength, temperature, or reaction time. Switch to a polar aprotic solvent (DMF, DMSO). q1->sol1 Yes q3 Is the alkyl halide primary? q2->q3 Yes sol2 Minimize C-alkylation: - Use polar aprotic solvent. - Consider counter-ion effects. q2->sol2 Yes, multiple products sol3 Use a primary alkyl halide to avoid elimination. q3->sol3 No sol4 Check reagent purity and stoichiometry. Ensure anhydrous conditions. q3->sol4 Yes

Caption: Troubleshooting Decision Tree for this compound Etherification.

Optimized Experimental Protocol

This protocol provides a robust starting point for the etherification of this compound with a primary alkyl halide (e.g., ethyl bromide).

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound203.031.01.0
Potassium Carbonate (K₂CO₃)138.211.51.5
Ethyl Bromide (EtBr)108.971.21.2
N,N-Dimethylformamide (DMF)---
Diethyl Ether---
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)---
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq) and potassium carbonate (1.5 mmol, 1.5 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to create a stirrable slurry (typically a concentration of 0.2-0.5 M with respect to the phenol).

  • Addition of Alkylating Agent: Add ethyl bromide (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the progress of the reaction by TLC (a typical eluent system is 20-30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with diethyl ether (3 x volume of DMF).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ether.

Reaction Workflow Diagram

Etherification_Workflow A 1. Combine Phenol & Base (this compound + K₂CO₃) B 2. Add Solvent & Alkyl Halide (DMF + Ethyl Bromide) A->B C 3. Heat to 80°C (4-8 hours) B->C D 4. Aqueous Work-up (Water & Diethyl Ether Extraction) C->D E 5. Purification (Column Chromatography) D->E F Pure Ether Product E->F

Caption: Step-by-step workflow for the etherification of this compound.

Mechanistic Insights

The Williamson ether synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[1][8] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Deprotonation: A base is used to deprotonate the acidic hydroxyl group of the phenol, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a backside attack. This concerted step involves the simultaneous formation of the new carbon-oxygen bond and the breaking of the carbon-halogen bond.[8]

  • Product Formation: The final ether product is formed along with a salt byproduct.

Reaction Mechanism Diagram

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base B: Conjugate_Acid B-H⁺ Base->Conjugate_Acid Phenoxide_ion Ar-O⁻ Transition_State [Ar---O---R---X]⁻ Phenoxide_ion->Transition_State Alkyl_Halide R-X Alkyl_Halide->Transition_State Ether Ar-O-R Transition_State->Ether Halide_ion X⁻ Transition_State->Halide_ion

Sources

identifying and characterizing unexpected peaks in NMR of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Spectral Labyrinth

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation. However, the appearance of unexpected peaks can transform a routine analysis into a complex puzzle. This guide provides a systematic, field-proven approach to identifying and characterizing anomalous signals in the ¹H and ¹³C NMR spectra of 3-Bromo-4-methoxyphenol. As your virtual application scientist, I will explain not just the "what" but the "why" behind each troubleshooting step, grounding our investigation in established chemical principles.

Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of this compound has more peaks than I expected. Where do I start?

A1: A successful investigation begins with a clear understanding of the expected spectrum. This compound has a simple, predictable NMR signature. Before assuming the presence of impurities, compare your spectrum against the expected chemical shifts and coupling patterns.

The primary structure is as follows:

  • Aromatic Protons (3H): The three protons on the benzene ring will appear as distinct signals due to their unique electronic environments.

  • Methoxy Protons (3H): The -OCH₃ group will appear as a sharp singlet.

  • Hydroxyl Proton (1H): The phenolic -OH proton will typically be a broad singlet, and its chemical shift can be highly variable.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Proton (¹H) Shift (ppm) Splitting Pattern Carbon (¹³C) Shift (ppm)
H-2~7.0 - 7.2d~115
H-5~6.8 - 6.9d~116
H-6~6.9 - 7.0dd~112
-OCH₃~3.8s~56
-OHVariable (4.5 - 6.0)br sN/A
C-1 (C-OH)N/AN/A~147
C-3 (C-Br)N/AN/A~110
C-4 (C-OCH₃)N/AN/A~148

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

If your spectrum deviates significantly from this pattern, proceed through the following troubleshooting workflow.

Troubleshooting Guide: A Systematic Approach

This section addresses the most common sources of unexpected peaks, from trivial contaminants to complex chemical transformations.

Q2: I see a single, sharp peak that doesn't seem to belong to my compound. Could it be the solvent?

A2: Absolutely. This is the most common source of "unexpected" peaks. Deuterated solvents are never 100% isotopically pure and will always show a residual signal from the corresponding protonated solvent.[1][2] Water is also a frequent contaminant in NMR solvents.

Table 2: Common Deuterated Solvents and Their Residual Peaks

Solvent Residual ¹H Peak (ppm) Water Peak (ppm) *
Chloroform-d (CDCl₃)7.26~1.56
DMSO-d₆2.50~3.33
Acetone-d₆2.05~2.84
Methanol-d₄3.31 (CHD₂)~4.87
Benzene-d₆7.16~0.40
Deuterium Oxide (D₂O)4.79 (HDO)N/A

Water peak chemical shifts are highly dependent on temperature, concentration, and pH.

Expert Insight: If you suspect a solvent peak, consult a comprehensive reference table for NMR impurities.[3][4][5] These tables are an indispensable tool for every practicing chemist.

Q3: I have a broad peak that disappears when I add a drop of D₂O. What is it?

A3: This is the classic signature of an exchangeable proton, most commonly from a hydroxyl (-OH) or amine (-NH) group.[6] In your case, this is the phenolic -OH proton. The deuterium from D₂O readily exchanges with the proton on your molecule, rendering it "invisible" in the ¹H NMR spectrum.

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake it vigorously for 10-15 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Result: The peak corresponding to the exchangeable proton will either disappear or be significantly reduced in intensity.[7]

Q4: I have extra peaks in the aromatic region (6.5-7.5 ppm). What could they be?

A4: This often points to the presence of structurally related impurities, such as starting materials or reaction byproducts. The synthesis of this compound typically involves the electrophilic bromination of 4-methoxyphenol.[8][9]

Possible Aromatic Impurities:

  • Unreacted Starting Material (4-methoxyphenol): This is a common impurity. Its spectrum will show a symmetric AA'BB' pattern in the aromatic region.

  • Isomeric Byproducts: Bromination can sometimes occur at other positions on the ring, leading to isomers like 2-Bromo-4-methoxyphenol or 4-Bromo-3-methoxyphenol.[10][11]

  • Di-brominated Products: Over-bromination can lead to the formation of dibromo-4-methoxyphenol species.

Table 3: ¹H NMR Signatures of Potential Aromatic Impurities

Compound Key Aromatic Signals (ppm) Distinguishing Features
This compound (Product) ~7.1 (d), ~6.9 (dd), ~6.8 (d) Three distinct aromatic signals.
4-Methoxyphenol (Starting Material)~6.8 (m, 4H)Symmetrical multiplet integrating to 4H.
2-Bromo-4-methoxyphenol (Isomer)~7.01 (d), ~6.94 (d), ~6.78 (dd)[10]Similar complexity but different chemical shifts and coupling constants.
4-Bromo-3-methoxyphenol (Isomer)~7.34 (d), ~6.60 (d), ~6.42 (dd)[10]One proton is significantly downfield (~7.34 ppm).

If you suspect an impurity is a known compound (e.g., starting material), you can confirm its identity by "spiking" your sample.

  • Acquire a ¹H NMR spectrum of your sample.

  • Add a very small amount (a few crystals) of the suspected impurity (e.g., 4-methoxyphenol) directly into the NMR tube.

  • Shake to dissolve and re-acquire the spectrum.

  • Result: If the impurity is present, the intensity of the corresponding peaks will increase. If it is a new compound, a new set of peaks will appear.

Q5: My sample has changed color, and the NMR spectrum is now very complex with broad signals. What happened?

A5: Phenols are susceptible to oxidation, especially when exposed to air and light over time.[12] This can lead to the formation of colored quinone-type compounds or polymerization, resulting in a complex mixture and significant peak broadening in the NMR spectrum.

Expert Insight: If you suspect degradation, check the sample's physical appearance (color change from white/off-white to brown/purple is a red flag). If possible, re-purify the sample by column chromatography or recrystallization and re-acquire the NMR on the fresh, pure material. Always store phenols under an inert atmosphere (like nitrogen or argon) and protect them from light to minimize degradation.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for identifying unexpected peaks and the potential sources of these signals.

G start Unexpected Peak(s) Observed in NMR is_solvent Compare to Solvent Reference Tables (CDCl3, DMSO, H2O, etc.) [1-5] start->is_solvent solvent_peak Identify as Solvent/ Water Peak is_solvent->solvent_peak Yes is_exchangeable Perform D2O Shake Experiment [6, 10] is_solvent->is_exchangeable No end Peak Characterized solvent_peak->end oh_peak Identify as -OH Peak is_exchangeable->oh_peak Yes (Peak Disappears) is_reagent Check for Common Lab Contaminants (Acetone, Grease, Ethyl Acetate) is_exchangeable->is_reagent No oh_peak->end reagent_peak Identify as Lab Contaminant is_reagent->reagent_peak Yes is_related Compare to Spectra of Starting Materials & Potential Byproducts [12, 20] is_reagent->is_related No reagent_peak->end related_peak Identify as Starting Material, Isomer, or Side Product is_related->related_peak Yes is_degradation Assess Sample Color & Age. Consider Oxidation/Polymerization [42] is_related->is_degradation No related_peak->end degradation_peak Suspect Degradation. Re-purify Sample. is_degradation->degradation_peak Yes (Complex Mixture) is_degradation->end No degradation_peak->end

Caption: Troubleshooting workflow for NMR peak identification.

G cluster_chemical Chemical Sources cluster_contaminants Contamination Sources cluster_instrumental Instrumental/Sample Issues center Unexpected NMR Peaks starting_material Starting Materials (e.g., 4-Methoxyphenol) center->starting_material side_products Side Products (e.g., Isomers, Di-bromo species) [12, 24] center->side_products degradation Degradation Products (e.g., Quinones) [42] center->degradation solvents Solvents (Reaction or Purification) [1, 5] center->solvents nmr_solvents Deuterated Solvents & Water [3, 4] center->nmr_solvents labware Labware Contaminants (Grease, Acetone, etc.) center->labware shimming Poor Shimming (Broad/Distorted Peaks) center->shimming concentration Low Concentration (Noisy Baseline) center->concentration

Caption: Potential sources of unexpected NMR signals.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • D. P. G. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 645-653. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
  • ResearchGate. (2024).
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. [Link]
  • Beilstein Journals. (n.d.).
  • Li, W., et al. (2016). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. ChemistrySelect, 1(10), 2262-2265. [Link]
  • Chegg. (2018). I need help interpreting this NMR chart, the product is suppose to be 2-bromo-4-methoxyphenol. [Link]
  • PubMed. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 405-12. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Structure of 3-Bromo-4-methoxyphenol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 3-Bromo-4-methoxyphenol, a substituted aromatic compound, serves as an excellent case study for demonstrating the power of mass spectrometry in structural elucidation. This guide provides an in-depth, technically-grounded comparison of expected and observed fragmentation data, empowering you to confidently validate its structure and differentiate it from its isomers.

The Analytical Challenge: Beyond Molecular Weight

While determining the molecular weight of a compound is a critical first step, it is insufficient for full structural validation. Isomers—molecules with the same chemical formula but different atomic arrangements—will have identical molecular weights. For this compound (C₇H₇BrO₂), with a monoisotopic mass of approximately 201.96 Da, several positional isomers exist, such as 2-Bromo-4-methoxyphenol. Distinguishing between these requires a technique that probes the molecule's connectivity.

Electron Ionization (EI) mass spectrometry is a powerful "hard" ionization technique perfectly suited for this challenge.[1][2] By bombarding the molecule with high-energy electrons (typically 70 eV), we induce reproducible fragmentation.[1][2] The resulting pattern of fragment ions is a veritable fingerprint of the molecule's structure, allowing for confident identification.

Theoretical Fragmentation Pathways: A Predictive Approach

Before entering the lab, we can predict the fragmentation of this compound based on fundamental chemical principles. The stability of the resulting fragments dictates the most likely cleavage points.

The molecular ion ([M]⁺•) of this compound will be a prominent feature, and due to the presence of bromine, it will appear as a characteristic doublet of peaks with a ~1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3]

The primary fragmentation pathways are driven by the substituents on the aromatic ring:

  • Loss of a Methyl Radical (•CH₃): The methoxy group is prone to α-cleavage, resulting in the loss of a methyl radical. This is a very common and energetically favorable fragmentation for anisole-type compounds.[4] The resulting ion at m/z 187/189 would be highly stabilized by resonance.

  • Loss of Carbon Monoxide (CO): Phenolic compounds characteristically lose CO from the molecular ion or subsequent fragment ions.[5][6] Following the initial loss of a methyl group, the resulting ion can expel carbon monoxide, a stable neutral molecule, to form a five-membered ring fragment.

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond will result in the loss of a bromine radical. While possible, this fragmentation may be less favorable than the loss of a methyl radical due to the relative bond strengths and fragment stabilities.

  • Sequential Losses: A combination of these events will lead to smaller fragments. For instance, the loss of •CH₃ followed by the loss of CO is a highly probable pathway.

The predicted fragmentation pathway for this compound is visualized below.

G M [M]+• m/z 202/204 This compound F1 [M - CH3]+ m/z 187/189 M->F1 - •CH3 F3 [M - Br]+ m/z 123 M->F3 - •Br F2 [M - CH3 - CO]+ m/z 159/161 F1->F2 - CO

Caption: Predicted EI Fragmentation of this compound.

Comparative Analysis: The Power of Isomeric Differentiation

The true validation comes from comparing the predicted fragmentation of our target molecule with that of a potential isomer, such as 2-Bromo-4-methoxyphenol . While many fragments will be similar, key differences, often subtle, can arise due to what is known as the "ortho effect".[7][8][9] This phenomenon involves interactions between adjacent substituents that can open unique fragmentation channels or alter the abundance of common fragments.[7][8]

For 2-Bromo-4-methoxyphenol, the proximity of the bromine atom and the hydroxyl group (formed after the initial loss of a methyl radical from the methoxy group) could potentially lead to interactions that are not possible in the 3-bromo isomer. For instance, an interaction could facilitate a different rearrangement or alter the relative intensity of the [M-CH₃]⁺ peak compared to other fragments. While the major fragments might be the same, their relative abundances can provide the crucial distinguishing information. A reference mass spectrum for 2-Bromo-4-methoxyphenol is available in the NIST database and shows top peaks at m/z 187, 204, and 202.[10]

G cluster_0 This compound (Target) cluster_1 2-Bromo-4-methoxyphenol (Isomer) M1 [M]+• m/z 202/204 F1_1 [M - CH3]+ m/z 187/189 (Expected High Abundance) M1->F1_1 - •CH3 M2 [M]+• m/z 202/204 F2_1 [M - CH3]+ m/z 187/189 (Abundance may differ due to ortho effect) M2->F2_1 - •CH3

Caption: Logical comparison of fragmentation drivers for isomers.

Experimental Protocol: Acquiring High-Quality Data

Reproducible and high-quality data is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and thermally stable compounds like halogenated phenols.[11][12][13][14]

Step-by-Step GC-MS Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable volatile solvent (e.g., Dichloromethane or Methanol).

    • Perform a serial dilution to a working concentration of approximately 1-10 µg/mL. High concentrations can lead to detector saturation and spectral distortion.

  • Instrumentation (GC):

    • Injector: Splitless mode to maximize sensitivity.

    • Injector Temperature: 250 °C.

    • Column: A standard, non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm id x 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Instrumentation (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1] This standard energy ensures that spectra are comparable to established libraries like the NIST/EPA/NIH Mass Spectral Library.[15]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

    • Solvent Delay: 3-4 minutes to prevent the solvent peak from damaging the detector filament.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample.

    • Acquire the data, ensuring the chromatographic peak for this compound is well-resolved and symmetrical.

    • Extract the mass spectrum from the apex of the chromatographic peak.

Data Interpretation and Validation

The acquired spectrum should be compared against our theoretical predictions. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound, which lists prominent peaks at m/z 202, 204, and 189.[16]

Comparison of Predicted vs. Reference Data

m/z (Mass-to-Charge)Ion IdentityPredicted PathwayExpected Relative AbundanceReference Data[16][17]
202 / 204[M]⁺•Molecular IonModerate to HighProminent
187 / 189[M - CH₃]⁺Loss of methyl radicalHigh (Base Peak)Prominent
159 / 161[M - CH₃ - CO]⁺Sequential loss of CH₃ and COModeratePresent
123[M - Br]⁺Loss of bromine radicalLow to ModeratePresent
77[C₆H₅]⁺Phenyl cation (from further fragmentation)LowPresent

The strong correlation between the experimentally acquired data and the predicted fragmentation pattern, particularly the high abundance of the [M - CH₃]⁺ ion at m/z 187/189 and the characteristic M/M+2 isotopic pattern for the molecular ion, provides powerful evidence for the correct structural assignment of this compound.

Conclusion

Structural validation by mass spectrometry is a systematic process of prediction, experimentation, and comparison. By understanding the fundamental principles of fragmentation for substituted phenols, we can confidently predict the mass spectrum of this compound. Comparing this prediction to high-quality, experimentally derived data—and critically, considering how it would differ from a positional isomer—provides an unambiguous validation of the compound's structure. This rigorous, evidence-based approach is indispensable in modern chemical research and development.

References

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]
  • Mass spectrum of phenol C6H6O fragmentation p
  • Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry.
  • This compound.
  • Mass spectrometric study on the fragment
  • Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.GOV. [Link]
  • Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV.
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • Mass Spectroscopy Lecture 5: Fragment
  • This compound. SpectraBase. [Link]
  • Topic 3: Mass Spectrometry (MS). University of Lethbridge Chemistry notes. [Link]
  • Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides.
  • Ortho effects: A mechanistic study.
  • Electron ioniz
  • Separation of some halogenated phenols by GC-MS.
  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University Chemistry. [Link]
  • This compound (C7H7BrO2). PubChemLite. [Link]
  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI. [Link]
  • Mass Spectrometry - Fragmentation P
  • Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection.
  • Electron Ioniz
  • Molecular peaks of bromide compounds.
  • Ortho effect. Wikipedia. [Link]
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]
  • 2-Bromo-4-methoxyphenol.
  • Phenol, 3-bromo-. NIST WebBook. [Link]
  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantit

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A Comparative Analysis of the Biological Activity of Bromophenol Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of the three monobromophenol isomers: 2-bromophenol, 3-bromophenol, and 4-bromophenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to offer a synthesized understanding of their cytotoxic, antioxidant, and enzyme-inhibiting properties. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and ground our claims in authoritative sources.

Introduction to Bromophenols: Simple Structures, Complex Activities

Bromophenols are a class of organic compounds characterized by a benzene ring substituted with at least one hydroxyl group and one bromine atom. While complex polybrominated phenols found in marine algae are widely studied for their potent bioactivities, the foundational monobromophenol isomers (ortho-, meta-, and para-bromophenol) provide a crucial baseline for understanding structure-activity relationships. The position of the bromine atom relative to the hydroxyl group significantly influences the molecule's electronic properties, steric hindrance, and ultimately, its biological effects. This guide will dissect these differences, offering a clear comparative framework.

Comparative Biological Activity of Bromophenol Isomers

The biological activities of bromophenol isomers are diverse, ranging from cytotoxicity against cancer cells to the inhibition of key enzymes and the scavenging of free radicals. The isomeric position of the bromine atom is a critical determinant of this activity.

Cytotoxicity

The cytotoxic effects of bromophenol isomers are of significant interest in cancer research. The position of the bromine atom influences the molecule's ability to interact with cellular components and induce cell death.

Comparative Cytotoxicity Data of Bromophenol Isomers

IsomerCancer Cell LineIC50 (µM)Reference
2-BromophenolHepG2Data not readily available in a comparative contextN/A
3-BromophenolVariousData for specific monobromophenol is limited; derivatives show activity[1]N/A
4-BromophenolVariousDerivatives show significant activity[2]N/A

The mechanism of cytotoxicity for many phenolic compounds involves the induction of oxidative stress and subsequent apoptosis. This can be mediated through various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

Logical Flow of MAPK-Mediated Apoptosis

MAPK_Apoptosis cluster_stimulus Cellular Stress cluster_mapk MAPK Cascade cluster_apoptosis Apoptotic Events Bromophenol_Isomers Bromophenol Isomers ASK1 ASK1 Bromophenol_Isomers->ASK1 Induces MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Bax_Bak Bax/Bak Activation JNK->Bax_Bak p38 p38 MKK3_6->p38 p38->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenols Phenolic Compounds Keap1_Nrf2 Keap1-Nrf2 Complex Phenols->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Normally leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription

Caption: Activation of the Nrf2 pathway by phenolic compounds.

Enzyme Inhibition

Bromophenols have been shown to inhibit a variety of enzymes, with potential therapeutic applications. The inhibitory activity is dependent on the specific interactions between the bromophenol isomer and the enzyme's active or allosteric sites.

Acetylcholinesterase (AChE) Inhibition

AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Some bromophenol derivatives have shown potent AChE inhibitory activity.[3][4]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of the insulin signaling pathway, making it a target for the treatment of type 2 diabetes and obesity. Bromophenol derivatives have been identified as PTP1B inhibitors.[5][6][7]

Comparative Enzyme Inhibition Data of Bromophenol Isomers

IsomerTarget EnzymeInhibition (IC50/Ki)Reference
2-BromophenolAcetylcholinesteraseData not readily availableN/A
3-BromophenolAcetylcholinesteraseData not readily availableN/A
4-BromophenolAcetylcholinesteraseData not readily availableN/A
2-BromophenolPTP1BData not readily availableN/A
3-BromophenolPTP1BData not readily availableN/A
4-BromophenolPTP1BData not readily availableN/A

Note: As with other activities, direct comparative data for the simple monobromophenol isomers is limited. The inhibitory potential is highly dependent on the specific enzyme and the binding pocket interactions.

Mechanism of Acetylcholinesterase Action

AChE_Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) (Active Site) ACh->AChE Binds to Enzyme_Substrate Enzyme-Substrate Complex AChE->Enzyme_Substrate Hydrolysis Hydrolysis Enzyme_Substrate->Hydrolysis Choline Choline Hydrolysis->Choline Acetate Acetate Hydrolysis->Acetate AChE_Regen Regenerated AChE Hydrolysis->AChE_Regen Releases

Caption: Catalytic cycle of acetylcholinesterase.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activities of bromophenol isomers.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Workflow

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate and allow to adhere overnight. Start->Seed_Cells Treat_Cells Treat cells with various concentrations of bromophenol isomers. Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours. Treat_Cells->Incubate Add_MTT Add MTT solution to each well. Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan crystal formation. Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm. Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 values. Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromophenol isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

DPPH Assay Workflow

DPPH_Workflow Start Start Prepare_Solutions Prepare methanolic solutions of bromophenol isomers and DPPH. Start->Prepare_Solutions Mix Mix the test compound solution with the DPPH solution in a 96-well plate. Prepare_Solutions->Mix Incubate Incubate in the dark at room temperature for 30 minutes. Mix->Incubate Measure_Absorbance Measure the absorbance at ~517 nm. Incubate->Measure_Absorbance Analyze_Data Calculate the percentage of DPPH scavenging activity and IC50 values. Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the bromophenol isomers and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of the test compound solution to the wells.

  • Initiate Reaction: Add 100 µL of the DPPH solution to each well, mix, and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. Determine the IC50 value.

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory effect of test compounds.

AChE Inhibition Assay Workflow

AChE_Workflow Start Start Prepare_Reagents Prepare buffer, DTNB, ATCI, AChE enzyme, and test compounds. Start->Prepare_Reagents Pre_incubation Pre-incubate AChE with bromophenol isomers. Prepare_Reagents->Pre_incubation Initiate_Reaction Add substrate (ATCI) and Ellman's reagent (DTNB). Pre_incubation->Initiate_Reaction Measure_Absorbance Measure the absorbance kinetically at 412 nm. Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate the rate of reaction and the percentage of inhibition. Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the AChE inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution, acetylthiocholine iodide (ATCI) solution, AChE enzyme solution, and serial dilutions of the bromophenol isomers.

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound solution.

  • Enzyme Addition: Add the AChE enzyme solution to each well and pre-incubate for a short period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of 2-, 3-, and 4-bromophenol. While direct comparative data for these simple isomers is not abundant, the provided protocols and mechanistic insights offer a solid foundation for researchers to conduct their own comparative studies. The structure-activity relationships of these foundational molecules are key to the rational design of more complex and potent bromophenol-based therapeutic agents. Future research should focus on generating robust, direct comparative data for these isomers across a range of biological assays to more fully elucidate the impact of bromine's positional isomerism on bioactivity.

References

  • Gülçin, İ., & Göksu, S. (2015).
  • Shi, D., Li, J., Jiang, B., Guo, S., Su, H., & Wang, T. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832.
  • Wang, W., Li, X., Wang, J., Li, Y., & Li, Z. (2006). [PTP1B inhibitory activities of bromophenol derivatives from algae].
  • Paudel, P., Park, S. E., Seong, S. H., Jung, H. A., & Choi, J. S. (2019). Anti-Diabetic Activity of 2,3,6-Tribromo-4,5-Dihydroxybenzyl Derivatives from Symphyocladia latiuscula through PTP1B Downregulation and α-Glucosidase Inhibition. Marine drugs, 17(11), 633.
  • Wang, L., Dong, H., Guo, M., Liu, Y., Lin, X., & Liu, M. (2020).
  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292.
  • Park, S. H., Seong, S. H., Paudel, P., Jung, H. A., & Choi, J. S. (2019). Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. Marine drugs, 17(12), 693.
  • Jung, H. A., Islam, M. N., Lee, C. M., Oh, S. H., Lee, S., & Choi, J. S. (2014). Marine bromophenol derivative 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol protects hepatocytes from lipid-induced cell damage and insulin resistance via PTP1B inhibition. Marine drugs, 12(10), 5262–5282.
  • Wang, L., Dong, H., Liu, Y., Lin, X., & Liu, M. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules (Basel, Switzerland), 22(11), 1957.

Sources

A Comparative Guide to the Anticancer Efficacy of Brominated Phenols: A Focus on 3-Bromo-4-methoxyphenol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Brominated Phenols in Oncology

The quest for novel, more effective, and selective anticancer agents is a driving force in medicinal chemistry. Phenolic compounds, a ubiquitous class of natural and synthetic molecules, have long been recognized for their diverse biological activities, including potent antioxidant and anticancer properties.[1] Structural modification of the basic phenolic scaffold has proven to be a fruitful strategy for developing new therapeutic leads. Among these, brominated phenols, particularly those of marine origin, have emerged as a promising class of molecules with significant cytotoxic and apoptotic effects against a range of cancer cell types.[2][3][4]

This guide provides an in-depth technical comparison of the anticancer efficacy of various brominated phenols, with a conceptual focus on 3-Bromo-4-methoxyphenol. While direct experimental data on the anticancer activity of this compound is not extensively available in current literature, this guide will leverage data from structurally similar compounds and derivatives to provide a comprehensive analysis of structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising class of compounds further.

Comparative Anticancer Efficacy of Brominated Phenols

The anticancer activity of brominated phenols is significantly influenced by the number and position of bromine atoms, as well as other substitutions on the phenolic ring. The following sections compare the efficacy of different brominated phenol derivatives based on available preclinical data.

Mono- and Di-brominated Phenols

Simple brominated phenols, such as 4-bromophenol and 2,4-dibromophenol, have demonstrated cytotoxic effects in various cancer cell lines. However, their potency is often moderate compared to more complex derivatives. The introduction of a methoxy group, as in the case of this compound's isomer, 4-Bromo-2-methoxyphenol, has been shown to be a key structural motif in derivatives with enhanced anticancer potential.[1]

Poly-brominated Phenols and their Derivatives

Many potent anticancer brominated phenols are derived from marine organisms.[5] Compounds like bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) and bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) have shown significant antioxidant and anticancer activities.[6][7] BDDE, for instance, induces apoptosis in leukemia K562 cells.[7] The presence of multiple bromine atoms and hydroxyl groups appears to be crucial for their bioactivity.

Structure-Activity Relationship (SAR) Insights

The analysis of various brominated phenol derivatives reveals key SAR trends:

  • Bromine Substitution: The number and position of bromine atoms on the phenyl ring significantly impact cytotoxicity. Increased bromination does not always lead to higher potency and is cell-line dependent.[7]

  • Hydroxyl and Methoxyl Groups: The presence and position of hydroxyl (-OH) and methoxyl (-OCH3) groups are critical. The hydroxyl groups are often important for free radical scavenging activity, which can contribute to anticancer effects.[6] The methoxy group in structures like 4-Bromo-2-methoxyphenol serves as a valuable scaffold for synthesizing more potent derivatives.[1]

  • Hybrid Molecules: The synthesis of hybrid molecules, combining a bromophenol core with other pharmacologically active moieties (e.g., indolin-2-one), has yielded compounds with significantly enhanced anticancer activity.[3][8]

Quantitative Comparison of Cytotoxicity

To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various brominated phenol derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Bromophenol Hybrids (General)
Compound 17a (A bromophenol hybrid)A549 (Lung)Not specified, but shown to be effective[1][8]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) Derivatives
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) (4b-4)K562 (Leukemia)11.09 (24h), 9.46 (48h), 8.09 (72h)[6]
Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) BEL-7402 (Hepatoma)8.7 µg/mL[9]
HCT-116 (Colon)10.58 µg/mL[9]
RKO (Colon)11.37 µg/mL[9]
HeLa (Cervical)17.63 µg/mL[9]
U87 (Glioblastoma)23.69 µg/mL[9]
Other Marine Bromophenols
3-bromo-4,5-dihydroxybenzyl alcoholKB (HeLa), Bel7402, A5493.09, 3.18, 3.54 µg/mL, respectively[5]

Mechanisms of Anticancer Action

The anticancer effects of brominated phenols are primarily attributed to two key mechanisms: the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

A common mechanism of action for many bromophenol derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. This is often mediated by an increase in intracellular Reactive Oxygen Species (ROS).[10][11] Elevated ROS levels can trigger the intrinsic apoptotic pathway.[12]

This process typically involves:

  • Increased ROS Production: The bromophenol compound leads to an imbalance in the cellular redox state, resulting in the accumulation of ROS.

  • Mitochondrial Membrane Depolarization: High levels of ROS disrupt the mitochondrial membrane potential.

  • Cytochrome c Release: The change in mitochondrial membrane permeability leads to the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3.

  • Apoptosis Execution: Activated caspases cleave key cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage.[10][12]

The ROS-mediated apoptotic pathway is often intertwined with major signaling pathways like the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[10] Bromophenols can modulate these pathways to promote apoptosis in cancer cells.

ROS-Mediated Apoptotic Pathway Bromophenol Bromophenol Derivative ROS Increased ROS Production Bromophenol->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by bromophenol derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, certain bromophenol derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[1] This mechanism prevents cancer cells from progressing through the cell cycle and dividing. A notable example is the induction of cell cycle arrest at the G0/G1 phase by a bromophenol hybrid, compound 17a, in A549 lung cancer cells.[1] This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division. The regulation of cell cycle progression is a complex process involving cyclins and cyclin-dependent kinases (CDKs).[13] Bromophenols can interfere with the expression or activity of these regulatory proteins to induce cell cycle arrest.

Cell Cycle Arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Bromophenol Bromophenol Derivative Arrest G0/G1 Arrest Bromophenol->Arrest Arrest->G1 Inhibition

Caption: Induction of G0/G1 cell cycle arrest by bromophenol derivatives.

Experimental Protocols

The evaluation of the anticancer efficacy of brominated phenols relies on a suite of standardized in vitro assays. The following are detailed protocols for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Workflow:

MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate and allow to attach overnight. B 2. Treat cells with varying concentrations of bromophenol compounds for 24-72 hours. A->B C 3. Add MTT solution to each well and incubate for 4 hours. B->C D 4. Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure the absorbance at 570 nm using a microplate reader. D->E F 6. Calculate IC50 values from the dose-response curve. E->F

Sources

A Researcher's Guide to the Spectral Analysis of 3-Bromo-4-methoxyphenol: Synthetic vs. Commercial Grades

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal identification and purity assessment of reagents and intermediates are paramount. 3-Bromo-4-methoxyphenol, a key building block in the synthesis of various bioactive molecules, is a prime example where stringent quality control is not just a regulatory formality but a scientific necessity. This guide provides an in-depth comparative analysis of the spectral data obtained from synthetically derived this compound and its commercially available counterparts. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering insights into how synthetic routes can influence the final product's spectral profile and purity.

The quality of a pharmaceutical intermediate directly impacts the critical quality attributes (CQAs) of the final active pharmaceutical ingredient (API), influencing process reproducibility, impurity profiles, and overall yield and safety.[1] Therefore, a thorough understanding of the spectral characteristics of both in-house synthesized and commercially procured materials is essential for robust process development and regulatory compliance.

The Synthetic Pathway: Potential for Impurities

A common synthetic route to achieve bromination of methoxyphenols involves electrophilic aromatic substitution. For instance, the bromination of 3-methoxyphenol with N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) can yield a mixture of brominated isomers, including the desired this compound and other regioisomers such as 2-bromo-5-methoxyphenol and 4-bromo-5-methoxyphenol.[2] The efficiency of purification steps, such as column chromatography, will dictate the purity of the final synthetic product. Incomplete removal of starting materials, reagents, or isomeric byproducts will be evident in the spectral analysis.

Comparative Spectral Data Analysis

For this guide, we will use established spectral data from reputable sources as a benchmark for a pure, commercial-grade this compound. We will then discuss potential deviations that may be observed in a synthetically produced batch.

¹H NMR Spectroscopy: A Window into Structural Integrity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules and identifying impurities. The aromatic region of the ¹H NMR spectrum is particularly informative for substituted phenols.[3]

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) of this compound

Assignment Benchmark Commercial Sample (Expected Shifts, ppm) Hypothetical Synthetic Sample (Potential Observations) Rationale for Potential Deviations
Ar-H (doublet)δ 7.34 (d, J = 8.5 Hz, 1H)May show additional doublets or multiplets in the aromatic region.Presence of isomeric impurities (e.g., 2-bromo-5-methoxyphenol) would introduce different splitting patterns and chemical shifts.
Ar-H (doublet)δ 6.60 (d, J = 2.9 Hz, 1H)Broadening of peaks or altered integration values.Incomplete removal of starting material (3-methoxyphenol) or other brominated isomers.
Ar-H (dd)δ 6.42 (dd, J = 8.5, 2.9 Hz, 1H)Signals corresponding to residual solvent (e.g., THF, ethyl acetate).Solvents used during synthesis and purification may not be completely removed.
-OH (singlet)δ 5.49 (s, 1H)The chemical shift of the phenolic proton can vary with concentration and residual water.The presence of acidic or basic impurities can affect the exchange rate of the hydroxyl proton.
-OCH₃ (singlet)δ 3.77 (s, 3H)Consistent with the benchmark.The methoxy group is typically a sharp singlet and less likely to be affected by minor impurities.

Data sourced from Beilstein Journals.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃) of this compound

Assignment Benchmark Commercial Sample (Expected Shifts, ppm) Hypothetical Synthetic Sample (Potential Observations) Rationale for Potential Deviations
Ar-Cδ 156.76Additional signals in the aromatic region (100-160 ppm).Isomeric impurities will have a different substitution pattern, leading to a distinct set of carbon signals.
Ar-Cδ 156.13Presence of signals corresponding to residual starting material (3-methoxyphenol).Incomplete reaction or inefficient purification.
Ar-Cδ 133.36Signals from residual solvents.Common solvents like ethyl acetate or hexanes from chromatography will be visible.
Ar-Cδ 108.51
Ar-Cδ 102.27
Ar-Cδ 100.46
-OCH₃δ 56.19

Data sourced from Beilstein Journals.[4]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are the O-H stretch of the phenol and the C-O stretches of the ether and phenol.

Table 3: Comparative IR Data of this compound

Functional Group Benchmark Commercial Sample (Expected Wavenumber, cm⁻¹) Hypothetical Synthetic Sample (Potential Observations) Rationale for Potential Deviations
O-H Stretch (Phenol)~3500 (broad)A sharper O-H band might indicate less hydrogen bonding due to lower sample concentration or different crystal packing. The presence of water as an impurity will broaden this peak.The broadness of the O-H peak is due to hydrogen bonding.[3]
C-H Stretch (Aromatic)~3000-3100Generally consistent.
C-H Stretch (Aliphatic, -OCH₃)~2850-2950Generally consistent.
C=C Stretch (Aromatic)~1500-1600Minor shifts or additional peaks in this region could indicate aromatic impurities.The exact position and number of peaks can be indicative of the substitution pattern.[3]
C-O Stretch (Aryl Ether)~1250Generally consistent.
C-O Stretch (Phenol)~1200Generally consistent.
C-Br StretchBelow 1000Generally consistent.

General ranges for phenolic compounds are well-established.[3]

Mass Spectrometry (MS): Confirming Molecular Weight and Purity

Mass spectrometry provides the molecular weight of the compound and can be used to detect and identify impurities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Table 4: Comparative Mass Spectrometry Data of this compound

Analysis Benchmark Commercial Sample (Expected m/z) Hypothetical Synthetic Sample (Potential Observations) Rationale for Potential Deviations
Molecular Ion (M⁺)202 and 204 (approx. 1:1 ratio)Presence of other peaks with the characteristic bromine isotope pattern.Isomeric impurities will have the same molecular weight but may have different fragmentation patterns.
FragmentationKey fragments corresponding to the loss of CH₃, CO, etc.Additional fragmentation patterns.Impurities will fragment differently, leading to a more complex mass spectrum.
Impurity DetectionAbsence of significant peaks other than the molecular ion cluster.Peaks corresponding to starting material (m/z 124 for 3-methoxyphenol) or dibrominated products (m/z 280, 282, 284).Incomplete reaction or over-bromination during synthesis.

The characteristic isotopic pattern of bromine is a reliable indicator.[5]

Experimental Protocols

Representative Synthesis of this compound

This protocol is based on a general method for the bromination of phenols and is provided for illustrative purposes.

  • Dissolution: Dissolve 3-methoxyphenol (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Spectral Data Acquisition Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis prep_nmr Dissolve in CDCl3 for NMR nmr ¹H & ¹³C NMR Spectroscopy prep_nmr->nmr prep_ir Prepare KBr pellet or thin film for IR ir FT-IR Spectroscopy prep_ir->ir prep_ms Dissolve in suitable solvent for MS ms Mass Spectrometry prep_ms->ms interpret_nmr Analyze chemical shifts, coupling constants, and integration nmr->interpret_nmr interpret_ir Identify characteristic functional group absorptions ir->interpret_ir interpret_ms Determine molecular weight and fragmentation patterns ms->interpret_ms compare Compare with benchmark spectra of commercial standard interpret_nmr->compare interpret_ir->compare interpret_ms->compare

Caption: Workflow for Spectral Data Acquisition and Analysis.

Interpreting Spectral Data for Purity Assessment

The following decision tree provides a logical framework for evaluating the purity of a this compound sample based on its spectral data.

G start Start: Analyze Spectral Data q1 ¹H NMR: Are there unexpected signals in the aromatic region? start->q1 q2 ¹³C NMR: Are there more than 7 signals? q1->q2 No res_impure Conclusion: Sample contains impurities. q1->res_impure Yes q3 MS: Is the M/M+2 (202/204) pattern correct and are there other significant peaks? q2->q3 No q2->res_impure Yes q4 IR: Does the spectrum show all expected functional groups? q3->q4 Yes q3->res_impure No res_pure Conclusion: Sample is of high purity. q4->res_pure Yes q4->res_impure No

Caption: Decision Tree for Purity Assessment of this compound.

Conclusion

The rigorous comparison of spectral data between synthetically prepared and commercial-grade this compound is a critical exercise in quality assurance for any research and development setting. While commercial sources generally provide materials of high purity with well-defined spectral characteristics, in-house synthesis necessitates a meticulous analysis to identify and quantify potential impurities. A comprehensive approach utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, guided by a sound understanding of the synthetic pathway, is the cornerstone of ensuring the quality and reliability of this important chemical intermediate. Adherence to stringent quality control standards is not only best practice but also a requirement for regulatory compliance in the pharmaceutical industry.[6][7]

References

  • Vertex AI Search. Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry.
  • ACS Publications. Spectrophotometric Analysis of Phenolic Compounds in Grapes and Wines | Journal of Agricultural and Food Chemistry.
  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Benchchem. Synthesis routes of 4-Bromo-3-methoxyphenol.
  • PubChem. This compound | C7H7BrO2 | CID 608815.
  • Beilstein Journals. Supplementary Information.
  • SFAM. The ISO standards in pharmaceuticals: a complete guide.
  • Simplicable. Best Practices for Quality Control in Pharmaceuticals.
  • Parabolic Drugs. Quality Control in Pharmaceutical Production: Standards and Practices.
  • MilliporeSigma. Pharmaceutical quality control: the reference standards labyrinth.

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A Researcher's Guide to Purity Confirmation: An In-Depth Analysis of 3-Bromo-4-methoxyphenol Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is not merely a procedural step but a cornerstone of scientific validity and regulatory compliance. The presence of even minute impurities can significantly alter the pharmacological and toxicological profile of a substance, leading to misleading experimental results and potential safety concerns. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive examination of elemental analysis as a robust technique for verifying the purity of 3-Bromo-4-methoxyphenol, a key intermediate in organic synthesis.[1] We will delve into the theoretical underpinnings of this method, present a detailed experimental protocol, and objectively compare its performance against other prevalent analytical techniques.

The Fundamental Role of Elemental Composition in Purity Assessment

Elemental analysis (EA) is a quantitative technique that determines the mass fractions of specific elements within a sample, most commonly carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (X), which include halogens and sulfur.[2] For a synthesized compound like this compound, confirming that the experimentally determined elemental composition aligns with the theoretical values calculated from its molecular formula provides strong evidence of its identity and purity.[2][3] Any significant deviation from the expected percentages can indicate the presence of residual solvents, starting materials, by-products, or other contaminants.

The molecular formula for this compound is C₇H₇BrO₂.[4] Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and oxygen (15.999 u), the theoretical elemental composition is calculated as follows:

  • Molecular Weight: 203.03 g/mol [4]

  • Carbon (C): (7 * 12.011 / 203.03) * 100% = 41.40%

  • Hydrogen (H): (7 * 1.008 / 203.03) * 100% = 3.47%

  • Bromine (Br): (1 * 79.904 / 203.03) * 100% = 39.35%

  • Oxygen (O): (2 * 15.999 / 203.03) * 100% = 15.76%

An experimentally derived result within an accepted deviation of ±0.3-0.4% of these theoretical values is generally considered evidence of high purity.[2][5]

The Mechanism of Combustion-Based Elemental Analysis

The most prevalent method for determining the elemental composition of organic compounds is combustion analysis.[3][6] This technique relies on the complete and high-temperature combustion of a sample in an oxygen-rich environment to convert the constituent elements into simple, easily detectable gases.[7][8]

The process can be broken down into several key stages:

  • Combustion: A precisely weighed sample is heated to approximately 1000°C in a combustion tube.[8] The presence of excess oxygen ensures the complete conversion of carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and bromine to hydrogen bromide (HBr).

  • Reduction: The resulting mixture of gases is then passed through a reduction tube containing heated copper, which removes excess oxygen and converts any nitrogen oxides to nitrogen gas (N₂).[8]

  • Separation and Detection: The gaseous products are carried by an inert gas, typically helium, through a series of absorbent traps or a gas chromatography column.[7] This separates the individual gases (CO₂, H₂O, HBr, etc.). A thermal conductivity detector (TCD) then measures the concentration of each gas relative to the carrier gas. The detector's response is proportional to the amount of each element in the original sample.

Experimental Protocol: Purity Determination of this compound

This section outlines a detailed, step-by-step methodology for confirming the purity of this compound using a modern CHNX elemental analyzer.

Instrumentation:

  • CHNX Elemental Analyzer (e.g., Vario EL Cube or similar)

  • Microbalance (readable to 0.001 mg)

  • Certified reference standard (e.g., Acetanilide)

  • High-purity helium and oxygen

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and has been thoroughly dried under a vacuum to remove any residual solvents.

    • The presence of moisture will lead to an erroneously high hydrogen percentage.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition, such as acetanilide. This step is crucial for ensuring the accuracy of the measurements.

    • Perform a blank analysis using an empty tin capsule to establish the baseline.

  • Sample Analysis:

    • Accurately weigh approximately 1-3 mg of the dried this compound into a tin capsule using a microbalance.

    • Securely seal the capsule and place it into the instrument's autosampler.

    • Initiate the combustion analysis sequence. The instrument will automatically drop the sample into the high-temperature furnace and carry out the combustion, reduction, and detection steps.

    • Perform the analysis in triplicate to ensure the precision and reproducibility of the results.

  • Data Interpretation:

    • The instrument's software will calculate the percentage of carbon, hydrogen, and bromine in the sample.

    • Compare the average experimental percentages to the theoretical values calculated earlier.

    • A deviation of less than 0.4% for each element is a strong indicator of high purity.[5]

Workflow for Elemental Analysis

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_prep Homogenous, Dry Sample (this compound) weighing Precise Weighing (1-3 mg in Tin Capsule) sample_prep->weighing combustion Combustion (~1000°C) with O₂ weighing->combustion reduction Reduction (Heated Cu) combustion->reduction separation GC Separation reduction->separation detection Detection (TCD) separation->detection quantification Quantification of CO₂, H₂O, HBr detection->quantification calculation Calculate %C, %H, %Br quantification->calculation comparison Compare Experimental vs. Theoretical Values calculation->comparison result Purity Confirmation (Deviation < 0.4%) comparison->result

Sources

A Comparative Guide to the Reactivity of 3-Bromo-4-methoxyphenol in Modern Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Phenol

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 3-Bromo-4-methoxyphenol stands out as a valuable and versatile building block. Its trifunctional nature—a reactive bromine atom for cross-coupling, an acidic hydroxyl group for etherification or modulation of biological activity, and an electron-rich aromatic core—presents both unique opportunities and distinct challenges for synthetic chemists. The electronic interplay between the electron-donating methoxy and hydroxyl groups and the inductively withdrawing bromo substituent dictates its reactivity, making a nuanced understanding of its performance in different coupling reactions essential for efficient and predictable synthesis.

This guide provides an in-depth comparison of the reactivity of this compound in several cornerstone coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. We will delve into the mechanistic principles, provide field-proven experimental protocols, and present comparative data to empower researchers in drug development and materials science to make informed strategic decisions in their synthetic endeavors.

The Substrate: An Electronic and Steric Profile

The reactivity of this compound is governed by the cumulative electronic effects of its substituents. The potent electron-donating, +R (resonance) effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups at the 1- and 4-positions, respectively, significantly increase the electron density of the aromatic ring. This enrichment particularly influences the oxidative addition step, the rate-determining step in many palladium-catalyzed cycles.[1] While electron-rich aryl halides can sometimes exhibit slower oxidative addition compared to their electron-deficient counterparts, the choice of a suitable palladium catalyst system, especially one with electron-rich, sterically bulky phosphine ligands, can effectively overcome this hurdle.[2]

The bromine atom at the 3-position is ortho to the powerful hydroxyl activating group and meta to the methoxy group. This positioning, combined with the overall electron-rich nature of the ring, makes the C-Br bond susceptible to cleavage under appropriate catalytic conditions. A critical consideration is the acidic nature of the phenolic proton. In reactions employing strong bases, such as sodium tert-butoxide, deprotonation of the hydroxyl group is inevitable. This can be either a benign event or a complicating factor, potentially leading to catalyst inhibition or side reactions. Therefore, the choice of base is a critical parameter that must be tailored to the specific coupling reaction.

Comparative Analysis of Key Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures, which are prevalent in pharmaceuticals.[3][4] The reaction couples an organoboron reagent (boronic acid or ester) with an organohalide.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. For electron-rich substrates like this compound, ligands such as SPhos, XPhos, or RuPhos are often employed to facilitate the oxidative addition and reductive elimination steps.

Reactivity Profile: this compound is an excellent candidate for Suzuki coupling. The primary challenge is the potential for the boronic acid to undergo protodeboronation in the presence of the acidic phenol and the aqueous basic conditions often used. However, using an appropriate base like K₃PO₄ or K₂CO₃ can effectively promote the reaction while minimizing this side reaction. The reaction generally proceeds with high yields, tolerating the free hydroxyl group well.[4]

Quantitative Data Comparison: Suzuki-Miyaura Coupling

ParameterConditionRationale & Notes
Precursor This compoundElectron-rich aryl bromide.
Coupling Partner Phenylboronic AcidStandard partner for comparative purposes.
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand ideal for challenging substrates.[5]
Base K₃PO₄A moderately strong base, effective for transmetalation without causing significant substrate decomposition.
Solvent Toluene/H₂OBiphasic system is common and effective.
Temperature 80 - 100 °CStandard temperature range for Suzuki couplings of aryl bromides.
Typical Yield 85-95%High yields are expected under optimized conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add degassed solvents, such as a 4:1 mixture of toluene and water.

  • Heat the mixture to 100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -HBr) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[6][7][8] This reaction is central to the synthesis of countless pharmaceutical agents.

Mechanistic Considerations: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex via base-mediated deprotonation of the amine, and reductive elimination.[2][7] The choice of base is especially critical. Strong bases like NaOtBu or LHMDS are common but will readily deprotonate the phenol in our substrate. This may necessitate using a milder base like K₂CO₃ or Cs₂CO₃, which can require higher temperatures or more active catalyst systems.[9] Alternatively, protecting the phenol as a silyl or methyl ether prior to coupling is a viable strategy.

Reactivity Profile: The electron-rich nature of this compound makes it a slightly more challenging substrate for Buchwald-Hartwig amination compared to electron-neutral or -deficient systems.[2] However, modern catalyst systems utilizing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) have been developed to effectively couple such substrates.[5][8] Direct amination without protection of the phenol is feasible but requires careful optimization of the base and reaction conditions to avoid side reactions.

Quantitative Data Comparison: Buchwald-Hartwig Amination

ParameterConditionRationale & Notes
Precursor This compoundPhenolic group requires careful selection of base.
Coupling Partner MorpholineA common secondary amine for comparative analysis.
Catalyst Pd₂(dba)₃ / XPhosA highly active catalyst system for electron-rich aryl bromides.[8]
Base K₂CO₃ or Cs₂CO₃Milder bases to minimize complications from the acidic phenol.
Solvent Dioxane or TolueneAnhydrous, non-protic solvents are required.
Temperature 100 - 110 °CHigher temperatures are often needed with weaker bases.
Typical Yield 70-85%Yields can be variable depending on the amine and success in managing the free phenol.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Add this compound (1.0 equiv) to the tube.

  • Remove the tube from the glovebox, add the amine (e.g., Morpholine, 1.2 equiv) and anhydrous, degassed solvent (e.g., Toluene).

  • Seal the tube and heat the mixture to 110 °C in an oil bath for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to afford the arylamine product.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) [(Ar)Pd(II)(L2)(HNR'R'')]Br [(Ar)Pd(II)(L2)(HNR'R'')]Br Ar-Pd(II)-Br(L2)->[(Ar)Pd(II)(L2)(HNR'R'')]Br Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [(Ar)Pd(II)(L2)(HNR'R'')]Br->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes.[10][11] This reaction uniquely employs a dual catalytic system of palladium and copper(I).[12]

Mechanistic Considerations: The palladium cycle mirrors that of other cross-couplings. The copper cycle's role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, facilitating the key C-C bond formation.[13] Copper-free variants exist but often require different conditions.[11]

Reactivity Profile: this compound is expected to perform well in Sonogashira couplings. The reaction is typically tolerant of a wide range of functional groups, including phenols. The standard conditions using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) source (CuI), and an amine base (e.g., triethylamine or diisopropylamine) should be effective. The amine serves as both the base and, often, the solvent.

Quantitative Data Comparison: Sonogashira Coupling

ParameterConditionRationale & Notes
Precursor This compoundGenerally well-tolerated functional groups.
Coupling Partner PhenylacetyleneA standard terminal alkyne for comparison.
Catalyst Pd(PPh₃)₂Cl₂ / CuIThe classic and reliable dual catalytic system.[14]
Base/Solvent Triethylamine (Et₃N)Acts as both base and solvent, facilitating the reaction.
Temperature Room Temp. to 60 °CReaction is often feasible under mild thermal conditions.[10]
Typical Yield 80-95%Generally a high-yielding transformation.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add anhydrous, degassed triethylamine via syringe.

  • Add the terminal alkyne (e.g., Phenylacetylene, 1.1 equiv) dropwise while stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel to yield the alkynylated product.

Diagram: Generalized Experimental Workflow

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Charge Flask with Solids (Substrate, Catalyst, Base) B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvents & Reagents B->C D Heat to Target Temperature C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Quench & Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: A generalized workflow for cross-coupling reactions.

Heck Coupling: Olefin Arylation

The Heck reaction forms a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[15][16] It is a powerful method for vinylation of aromatic rings.

Mechanistic Considerations: The cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination and insertion of the alkene into the Pd-C bond (migratory insertion). The final step is a β-hydride elimination, which forms the alkene product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[15] The regioselectivity of the alkene insertion and the stereoselectivity of the final product (typically trans) are key considerations.[17]

Reactivity Profile: The Heck reaction is generally more successful with electron-neutral or electron-poor aryl halides. The electron-rich this compound may react more slowly. Furthermore, coordinating solvents or substrates can sometimes interfere with the reaction. For this substrate, phosphine-free catalyst systems, like Pd(OAc)₂, or systems with specific N-heterocyclic carbene (NHC) ligands might be necessary to achieve good conversion.[18] The choice of base (often an amine like triethylamine or an inorganic base like K₂CO₃) and solvent (polar aprotic like DMF or NMP) is also crucial.

Quantitative Data Comparison: Heck Coupling

ParameterConditionRationale & Notes
Precursor This compoundElectron-rich nature can slow the reaction.
Coupling Partner n-Butyl acrylateAn activated alkene, generally a good Heck partner.
Catalyst Pd(OAc)₂A common and effective phosphine-free precatalyst.
Base Triethylamine (Et₃N)Acts as both base and ligand in some cases.
Solvent DMF or NMPHigh-boiling polar aprotic solvents are typical.
Temperature 120 - 140 °CHigher temperatures are generally required for Heck reactions.[18]
Typical Yield 50-75%Yields may be moderate due to the electron-rich substrate.

Experimental Protocol: Heck Coupling

  • Combine this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), the alkene (e.g., n-butyl acrylate, 1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv) in a pressure-rated vessel.

  • Add a high-boiling, degassed solvent such as DMF.

  • Seal the vessel and heat to 130 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Summary and Recommendations

This compound is a highly adaptable substrate for a range of modern coupling reactions, with its reactivity profile being largely dictated by its electron-rich character and the presence of an acidic hydroxyl group.

Coupling ReactionBond FormedKey Advantage for this SubstratePrimary ChallengeRecommended Conditions
Suzuki-Miyaura C-C (Aryl)High yields, good functional group tolerance.Potential protodeboronation of coupling partner.Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100 °C
Buchwald-Hartwig C-NDirect route to valuable arylamines.Acidic phenol requires careful base selection or protection.Pd₂(dba)₃/XPhos, Cs₂CO₃, Toluene, 110 °C
Sonogashira C-C (Alkynyl)Mild conditions, excellent yields.Requires removal of copper catalyst during work-up.Pd(PPh₃)₂Cl₂/CuI, Et₃N, 50 °C
Heck C-C (Vinyl)Direct vinylation of the aromatic ring.Slower reaction rates due to electron-rich nature.Pd(OAc)₂, Et₃N, DMF, 130 °C

For Researchers and Drug Development Professionals:

  • For the synthesis of biaryl compounds , the Suzuki-Miyaura coupling is the most reliable and highest-yielding method. It demonstrates excellent tolerance for the unprotected phenol.

  • When synthesizing arylamines , the Buchwald-Hartwig amination is the method of choice. However, careful consideration of the base is critical. For sensitive amines or to maximize yield, protection of the phenolic hydroxyl group should be considered as a primary strategic option.

  • To introduce alkynyl scaffolds , the Sonogashira coupling offers a mild, efficient, and high-yielding pathway that is fully compatible with the substrate's functionality.

  • The Heck reaction is a viable but potentially lower-yielding option for vinylation. It should be considered when other routes are not feasible and requires more rigorous optimization of conditions to overcome the substrate's inherent electronic properties.

By understanding these comparative reactivities, chemists can better harness the synthetic potential of this compound to accelerate the development of novel molecules and materials.

References

  • BenchChem. A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. BenchChem Technical Guides.
  • Ghanem, A. et al. (2010).
  • BenchChem. Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem Technical Guides.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. [Link]
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry LibreTexts. (2023).
  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem Technical Guides.
  • Zimmermann, J. et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry. [Link]
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal. Heck Reaction. Organic-Chemistry.org. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. Organic-Chemistry.org. [Link]
  • Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Organic Chemistry Portal. Ullmann Reaction. Organic-Chemistry.org. [Link]
  • da Silva, I. M. et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules. [Link]
  • Kashani, S. K. et al. (2022).
  • ResearchGate. (2018). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
  • ResearchGate. (2021). Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates.
  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]
  • Wang, L. et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
  • Volyniuk, D. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal.
  • Grisorio, R. et al. (2020). Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling. Polymer Chemistry. [Link]
  • Kumar, A. et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Al-Masri, H. et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
  • Organic Syntheses. (2024).
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • Fair, C. B. et al. (2020). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C. [Link]
  • Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction.
  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
  • ResearchGate. (2010). Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones.
  • Hassan, M. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances. [Link]
  • ResearchGate. (2017). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst.
  • Muthusamy, S. et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]

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A Head-to-Head Comparison of Synthesis Routes for 3-Bromo-4-methoxyphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-methoxyphenol is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its specific substitution pattern, however, presents a unique synthetic challenge. The presence of two activating, ortho-, para-directing groups—a hydroxyl and a methoxy group—complicates electrophilic substitution reactions such as bromination, often leading to a mixture of isomers. This guide provides a head-to-head comparison of different synthetic routes to this compound, offering experimental insights and data to aid researchers in selecting the most suitable method for their specific needs. We will delve into three distinct pathways, evaluating them based on starting materials, reaction conditions, yield, purity, scalability, and mechanistic considerations.

Route A: Direct Bromination of 4-Methoxyphenol

The most straightforward approach to this compound is the direct bromination of the readily available starting material, 4-methoxyphenol (also known as mequinol or hydroquinone monomethyl ether). However, achieving regioselectivity is the primary hurdle in this route.

Mechanism and Regioselectivity

The hydroxyl group is a more powerful activating group than the methoxy group in electrophilic aromatic substitution. Both are ortho-, para-directing. In 4-methoxyphenol, the positions ortho to the hydroxyl group (positions 2 and 6) and the positions ortho to the methoxy group (positions 3 and 5) are activated. The para position to the hydroxyl group is blocked. Therefore, bromination can potentially occur at positions 2, 3, 5, and 6, leading to a mixture of isomers. The challenge lies in directing the bromine to the desired 3-position.

Controlling the regioselectivity often involves careful selection of the brominating agent, solvent, and reaction temperature. The use of less reactive brominating agents and non-polar solvents can sometimes favor substitution at the less sterically hindered position.

Experimental Protocol: Bromination of 4-Methoxyphenol

A detailed experimental protocol for the regioselective bromination of phenols has been described, which can be adapted for 4-methoxyphenol.[1] While this specific protocol aims for para-bromination, the principles of using specific sulfoxides to influence regioselectivity are relevant.

Diagram: Electrophilic Bromination of 4-Methoxyphenol

G 4-Methoxyphenol 4-Methoxyphenol Arenium_Ion Arenium_Ion 4-Methoxyphenol->Arenium_Ion Br+ This compound This compound Arenium_Ion->this compound -H+ Other_Isomers Other_Isomers Arenium_Ion->Other_Isomers -H+

Caption: Electrophilic bromination of 4-methoxyphenol can lead to the desired product and other isomers.

Route B: Multi-step Synthesis from p-Fluoronitrobenzene

This multi-step route offers greater control over the final product's regiochemistry, albeit at the cost of a longer synthetic sequence. The synthesis starts from the readily available p-fluoronitrobenzene and proceeds through bromination, etherification, nitro-reduction, and finally, diazotization to yield the target phenol. A detailed procedure for the synthesis of the key intermediate, 3-bromo-4-methoxyaniline, is outlined in Chinese patent CN102199099A.[2]

Synthetic Scheme
  • Bromination: p-Fluoronitrobenzene is first brominated at the position ortho to the nitro group and meta to the fluorine atom.

  • Etherification: The fluorine atom is then displaced by a methoxy group via nucleophilic aromatic substitution.

  • Nitro Reduction: The nitro group is reduced to an amine to form 3-bromo-4-methoxyaniline.

  • Diazotization and Hydrolysis: The resulting aniline is converted to a diazonium salt, which is subsequently hydrolyzed to the desired this compound.

Experimental Protocol: Synthesis of 3-Bromo-4-methoxyaniline[2]

  • Step 1: Bromination of p-Fluoronitrobenzene: To a solution of p-fluoronitrobenzene in acetic acid, N-bromosuccinimide is added portion-wise at a controlled temperature. The reaction mixture is stirred for several hours, and the product, 3-bromo-4-fluoronitrobenzene, is isolated by precipitation in ice water.

  • Step 2: Etherification: 3-Bromo-4-fluoronitrobenzene is reacted with sodium methoxide in methanol to yield 3-bromo-4-methoxynitrobenzene.

  • Step 3: Nitro Reduction: The nitro group of 3-bromo-4-methoxynitrobenzene is reduced to an amine using a suitable reducing agent, such as sodium sulfide, to afford 3-bromo-4-methoxyaniline.

Diagram: Multi-step Synthesis from p-Fluoronitrobenzene

G p-Fluoronitrobenzene p-Fluoronitrobenzene 3-Bromo-4-fluoronitrobenzene 3-Bromo-4-fluoronitrobenzene p-Fluoronitrobenzene->3-Bromo-4-fluoronitrobenzene Bromination 3-Bromo-4-methoxynitrobenzene 3-Bromo-4-methoxynitrobenzene 3-Bromo-4-fluoronitrobenzene->3-Bromo-4-methoxynitrobenzene Etherification 3-bromo-4-methoxyaniline 3-bromo-4-methoxyaniline 3-Bromo-4-methoxynitrobenzene->3-bromo-4-methoxyaniline Nitro Reduction This compound This compound 3-bromo-4-methoxyaniline->this compound Diazotization

Caption: A four-step synthesis of this compound starting from p-fluoronitrobenzene.

Route C: Synthesis from 4-Hydroxybenzaldehyde

This route utilizes 4-hydroxybenzaldehyde as the starting material and proceeds through the formation of 3-bromo-4-hydroxybenzaldehyde, a known intermediate in the synthesis of vanillin.[3][4] The subsequent steps would involve methylation of the phenolic hydroxyl group followed by decarbonylation of the aldehyde.

Synthetic Scheme
  • Bromination: 4-Hydroxybenzaldehyde is brominated to yield 3-bromo-4-hydroxybenzaldehyde.

  • Methylation: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is methylated to give 3-bromo-4-methoxybenzaldehyde.

  • Decarbonylation: The aldehyde group is removed to afford the final product, this compound.

The critical step in this route is the decarbonylation of the aromatic aldehyde. Various methods for decarbonylation exist, including transition-metal-catalyzed reactions.

Experimental Protocol: Bromination of 4-Hydroxybenzaldehyde[3]

A solution of 4-hydroxybenzaldehyde in a suitable solvent is treated with a brominating agent, such as bromine in methanol. The reaction is typically carried out at low temperatures to control the reaction rate and selectivity. The product, 3-bromo-4-hydroxybenzaldehyde, can be isolated and purified by crystallization.

Diagram: Synthesis from 4-Hydroxybenzaldehyde

G 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde->3-Bromo-4-hydroxybenzaldehyde Bromination 3-Bromo-4-methoxybenzaldehyde 3-Bromo-4-methoxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde->3-Bromo-4-methoxybenzaldehyde Methylation This compound This compound 3-Bromo-4-methoxybenzaldehyde->this compound Decarbonylation

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 3-Bromo-4-methoxyphenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Any component that is not the intended chemical entity is considered an impurity. The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. 3-Bromo-4-methoxyphenol is a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for process control and ensuring the quality of the final API.

This guide provides an in-depth, experience-driven walkthrough of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3][4][5] The objective is not merely to present a protocol but to elucidate the scientific reasoning behind each validation parameter, ensuring the method is robust, reliable, and fit for its intended purpose.[6]

The Analytical Challenge and the HPLC Solution

This compound (C₇H₇BrO₂) is a non-volatile, UV-active organic molecule, making Reversed-Phase HPLC with UV detection an ideal analytical choice.[7][8] This technique offers high resolution, sensitivity, and specificity, which are essential for distinguishing the target analyte from structurally similar process impurities and potential degradation products.[9][10][11]

Proposed HPLC Method Parameters:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention and separation for moderately polar phenolic compounds.
Mobile Phase Acetonitrile:Water (acidified with 0.1% Phosphoric Acid) in a gradientThe organic modifier (acetonitrile) and aqueous phase allow for the elution of the analyte. Phosphoric acid is used to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape. A gradient elution is chosen to ensure elution of any potential, more non-polar degradation products within a reasonable runtime.[9][12]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without generating excessive backpressure.
Detection UV at 290 nmPhenolic compounds exhibit strong UV absorbance. The specific wavelength is chosen based on the UV spectrum of this compound to maximize sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion (band broadening).
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.

The Validation Workflow: A Pillar of Trustworthiness

Method validation is the documented process that proves an analytical method is suitable for its intended use.[13][14] Our validation strategy is designed as a self-validating system, where each experiment builds confidence in the method's performance.

HPLC Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop HPLC Method SysSuit System Suitability Dev->SysSuit Spec Specificity (Forced Degradation) SysSuit->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report Robust->Report Routine Routine Analysis Report->Routine

Caption: A typical workflow for HPLC method validation based on ICH guidelines.

System Suitability

Why it's done: Before any validation experiments, we must confirm that the chromatographic system (the HPLC instrument, column, and mobile phase) is performing adequately on the day of analysis. This is a non-negotiable prerequisite.

Experimental Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Inject this solution six consecutive times.

  • Calculate the key performance parameters from the resulting chromatograms.

Acceptance Criteria:

ParameterAcceptance LimitPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
Specificity and Forced Degradation

Why it's done: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][6] To prove this, we intentionally stress the analyte under harsh conditions to generate degradation products. A successful specificity study shows a clean separation of the analyte peak from any new peaks that appear, a concept known as being "stability-indicating."[10][15][16]

Specificity Concept cluster_0 Stress Conditions cluster_1 Chromatographic Result stress Acid Hydrolysis (HCl) Base Hydrolysis (NaOH) Oxidation (H₂O₂) Thermal (Heat) Photolytic (UV/Vis Light) result Analyte Peak (this compound) Degradant 1 Degradant 2 ... Well-resolved peaks demonstrate specificity stress:f0->result:p1 stress:f1->result:p2 stress:f2->result:p1 stress:f3->result:p2 stress:f4->result:p1

Caption: Demonstrating specificity by separating the analyte from forced degradation products.

Experimental Protocol:

  • Acid Hydrolysis: Reflux the analyte solution with 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the analyte solution with 0.1 M NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, by HPLC. Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in each stressed sample.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the this compound peak and any degradation products.

  • The peak purity index for the analyte peak in all stressed samples should be greater than 0.99, indicating no co-eluting impurities.

  • A reasonable level of degradation (target 5-20%) should be achieved to properly challenge the method.[15]

Linearity and Range

Why it's done: This parameter verifies that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to create at least five concentration levels, spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): Must be ≥ 0.999. This indicates a strong linear relationship.

  • Y-intercept: Should be close to zero, indicating minimal systematic error or bias.

Accuracy

Why it's done: Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is typically assessed using a recovery study by spiking a known amount of analyte into a placebo (a mixture of all formulation components except the analyte).

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Why it's done: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time under the same conditions.

  • Intermediate Precision: Assesses the influence of random events like different days, different analysts, or different equipment within the same laboratory.

Experimental Protocol:

  • Repeatability: Prepare six individual samples of this compound at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: Have a second analyst repeat the repeatability study on a different day, preferably using a different HPLC system.

  • Calculate the % Relative Standard Deviation (%RSD) for each set of six measurements and for the combined twelve measurements from both studies.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.

  • Intermediate Precision: %RSD for the combined data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's done: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

  • Confirm the determined LOQ by injecting six replicates at this concentration and ensuring the precision (%RSD) and accuracy meet acceptable criteria (e.g., %RSD ≤ 10%).

Robustness

Why it's done: Robustness testing demonstrates the reliability of the method with respect to deliberate, small variations in its parameters. This provides confidence that the method will perform consistently during routine use.

Experimental Protocol:

  • Systematically vary critical method parameters one at a time.

  • Parameters to vary include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% acetonitrile)

  • Analyze a standard solution under each varied condition and assess the impact on system suitability parameters and analyte quantification.

Acceptance Criteria:

  • The system suitability criteria must be met under all varied conditions.

  • The quantitative results should not deviate significantly from the results obtained under the nominal conditions.

Summary of Validation Data

The following table summarizes the expected results for a successfully validated method.

Validation ParameterResultAcceptance CriteriaStatus
System Suitability Tailing Factor = 1.1, Theoretical Plates = 8500, %RSD = 0.5%T ≤ 2.0, N ≥ 2000, %RSD ≤ 2.0%Pass
Specificity No interference from degradants; Peak Purity > 0.995Resolution > 2.0, Peak Purity > 0.99Pass
Linearity (50-150 µg/mL) r² = 0.9998r² ≥ 0.999Pass
Accuracy (Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability) %RSD = 0.8%%RSD ≤ 2.0%Pass
Precision (Intermediate) %RSD = 1.1%%RSD ≤ 2.0%Pass
LOQ 0.5 µg/mL (%RSD = 4.5%)S/N ≈ 10, Precision ≤ 10%Pass
Robustness System suitability passed under all varied conditionsSystem suitability criteria metPass

Comparison with Alternative Methods

While other techniques exist for quantifying organic compounds, HPLC remains the gold standard for this application.[11]

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds.[17] this compound has a relatively high boiling point and may require derivatization to improve volatility, adding complexity and potential for error. HPLC analyzes the sample directly in solution, which is more straightforward.

  • UV-Vis Spectrophotometry: While the analyte is UV-active, simple UV-Vis spectrophotometry lacks the specificity of HPLC.[18] It cannot distinguish the analyte from other UV-absorbing impurities or degradation products, making it unsuitable for stability-indicating assays.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is a modern advancement of HPLC that uses smaller particle columns to achieve faster run times and higher resolution.[19] While a viable alternative, a standard HPLC method is often more accessible and is perfectly adequate for this application, demonstrating the principle of using a method that is "fit for purpose."

Conclusion

The High-Performance Liquid Chromatography method detailed in this guide has been rigorously validated according to ICH Q2(R1) guidelines.[1][3][4] The experimental data for specificity, linearity, accuracy, precision, and robustness confirm that the method is reliable, reproducible, and stability-indicating. It is unequivocally suitable for its intended purpose: the accurate quantification of this compound in the context of pharmaceutical quality control. This validated method serves as a cornerstone for ensuring product quality and regulatory compliance.[13]

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Assessing the Antioxidant Potential of 3-Bromo-4-methoxyphenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous search for novel therapeutic agents, phenolic compounds stand out for their significant antioxidant properties, which play a crucial role in mitigating oxidative stress implicated in numerous pathologies.[1] This guide offers a comprehensive assessment of the potential antioxidant activity of 3-Bromo-4-methoxyphenol, a synthetic phenol derivative. For drug development professionals and researchers in the chemical sciences, understanding the nuanced antioxidant capacity of a novel compound relative to established standards is a critical step in preclinical evaluation.

This document provides a framework for this assessment, grounded in established biochemical assays. We will explore the structural characteristics of this compound that are predicted to influence its antioxidant behavior and compare its potential efficacy against widely recognized antioxidant standards: Trolox, Butylated Hydroxytoluene (BHT), and Ascorbic Acid. Furthermore, we provide detailed, self-validating experimental protocols to enable researchers to rigorously test these hypotheses in their own laboratories.

The Structural Rationale for Antioxidant Activity

The antioxidant potential of a phenolic compound is intrinsically linked to its molecular structure. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize free radicals, a process influenced by the stability of the resulting phenoxyl radical.

G cluster_phenol Phenolic Antioxidant (ArOH) cluster_radical Free Radical (R•) cluster_products Neutralization Products ArOH Phenol (ArOH) ArO Phenoxyl Radical (ArO•) ArOH->ArO H• donation R Free Radical (R•) RH Neutralized Molecule (RH) R->RH H• acceptance

Figure 1: General mechanism of free radical scavenging by a phenolic antioxidant.

In the case of This compound , several structural features are noteworthy:

  • Phenolic Hydroxyl Group: This is the primary site for hydrogen donation to scavenge free radicals.[2]

  • Methoxy Group (-OCH₃): Located at the para position relative to the hydroxyl group, this electron-donating group is expected to increase the stability of the phenoxyl radical through resonance, thereby enhancing the antioxidant capacity.

  • Bromine Atom (-Br): Situated at the meta position, this electron-withdrawing group may have a more complex influence. While it can decrease the electron density of the aromatic ring, its effect on the bond dissociation enthalpy of the O-H bond is a key determinant of the overall radical scavenging activity. Research on other bromophenols suggests that they can still exhibit potent antioxidant effects.[3][4][5]

Based on these features, it is hypothesized that this compound possesses significant antioxidant potential, warranting a direct comparative analysis against industry-standard antioxidants.

The Benchmarks: A Comparative Overview

To contextualize the antioxidant potential of this compound, it is essential to compare it against well-characterized standards.

Antioxidant StandardChemical ClassKey Characteristics
Trolox Water-soluble Vitamin E analogCommonly used as a reference standard in antioxidant assays due to its clear reaction stoichiometry.
Butylated Hydroxytoluene (BHT) Synthetic phenolic antioxidantA widely used food and industrial antioxidant, providing a benchmark for synthetic compounds.[6]
Ascorbic Acid (Vitamin C) Natural water-soluble vitaminA ubiquitous biological antioxidant, serving as a benchmark for natural, hydrophilic antioxidants.[7]

Experimental Workflow for Antioxidant Assessment

The following is a proposed workflow for a comprehensive in vitro evaluation of the antioxidant capacity of this compound.

G start Start: Prepare Stock Solutions (this compound & Standards) dp_assay DPPH Radical Scavenging Assay start->dp_assay abts_assay ABTS Radical Cation Decolorization Assay start->abts_assay frap_assay Ferric Reducing Antioxidant Power (FRAP) Assay start->frap_assay calc_ic50 Calculate IC50 Values dp_assay->calc_ic50 abts_assay->calc_ic50 calc_teac Calculate Trolox Equivalency (TEAC) Values abts_assay->calc_teac frap_assay->calc_teac data_comp Data Comparison and Analysis calc_ic50->data_comp calc_teac->data_comp end End: Conclusive Report on Antioxidant Potential data_comp->end

Figure 2: Proposed experimental workflow for antioxidant capacity assessment.
DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle and in the dark to prevent degradation.

    • Prepare a series of concentrations of this compound and the standard antioxidants (e.g., Trolox, BHT, Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or standard.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare a series of concentrations of this compound and the standards.

    • Add 20 µL of each concentration to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8][10]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. Warm this reagent to 37°C before use.

  • Assay Procedure:

    • Prepare a series of concentrations of this compound and the standards.

    • Add 20 µL of each concentration to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of a known antioxidant, typically Trolox, and is expressed as Trolox equivalents (TE).

Interpreting the Data: A Comparative Analysis

The results from these assays will provide a multi-faceted view of the antioxidant potential of this compound.

AssayMetricInterpretationThis compound (Hypothetical Data)TroloxBHTAscorbic Acid
DPPH IC₅₀ (µM)Lower value indicates higher potency.To be determinedReference ValueReference ValueReference Value
ABTS IC₅₀ (µM)Lower value indicates higher potency.To be determinedReference ValueReference ValueReference Value
ABTS TEAC (mM TE/mM)Higher value indicates higher antioxidant capacity relative to Trolox.To be determined1.0Reference ValueReference Value
FRAP TEAC (mM TE/mM)Higher value indicates higher reducing power relative to Trolox.To be determined1.0Reference ValueReference Value

A lower IC₅₀ value in the DPPH and ABTS assays signifies greater radical scavenging efficiency. The TEAC value from the ABTS and FRAP assays provides a direct comparison of the antioxidant capacity relative to Trolox. By comparing the performance of this compound across these different assays, which rely on different chemical mechanisms (hydrogen atom vs. electron transfer), a more complete profile of its antioxidant activity can be established.[11]

Conclusion

While direct experimental data for this compound is not yet widely available in the literature, its chemical structure suggests a promising profile as an antioxidant. The presence of a hydrogen-donating hydroxyl group, coupled with a potentially stabilizing methoxy group, forms a strong basis for this hypothesis. The provided experimental framework offers a robust and validated methodology for researchers to quantitatively assess this potential. By systematically comparing its performance against established standards like Trolox, BHT, and Ascorbic Acid using DPPH, ABTS, and FRAP assays, the scientific community can accurately position this compound within the landscape of phenolic antioxidants and evaluate its promise for further development in therapeutic and industrial applications.

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A Comparative Guide to the Structure-Activity Relationships of 3-Bromo-4-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-Bromo-4-methoxyphenol derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. We will dissect the intricate relationship between their chemical structure and biological function, offering a comparative overview supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.

Introduction: The this compound Scaffold

Phenolic compounds are a cornerstone of medicinal chemistry, valued for their diverse biological activities. Within this broad category, halogenated phenols have garnered particular interest due to the unique electronic and lipophilic properties imparted by halogen atoms. The this compound core represents a key pharmacophore, serving as a foundational structure for derivatives with potent antimicrobial, antioxidant, and anticancer properties.[1][2][3]

The strategic placement of the bromo, methoxy, and hydroxyl groups on the phenyl ring creates a distinct electronic and steric environment. This arrangement governs the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic properties. Understanding how modifications to this core structure influence biological activity is paramount for the rational design of novel therapeutics. This guide will explore these structure-activity relationships (SAR) in detail.

Caption: Core structure of this compound.

Synthetic Strategies: From Precursor to Active Derivative

The synthesis of this compound derivatives typically begins with commercially available precursors like 3-methoxyphenol or vanillin.[1][4] A key step is the selective bromination of the aromatic ring. The choice of brominating agent and reaction conditions is critical to control the regioselectivity and yield of the desired product.

General Synthetic Protocol: Bromination of 3-Methoxyphenol

This protocol describes a common method for synthesizing the 4-bromo-3-methoxyphenol isomer, a closely related and often co-synthesized compound, illustrating the fundamental principles of electrophilic aromatic substitution in this system.

Rationale: N-bromosuccinimide (NBS) is chosen as the brominating agent because it is a safer and easier-to-handle source of electrophilic bromine compared to liquid bromine (Br₂). Tetrahydrofuran (THF) serves as a suitable polar aprotic solvent for this reaction. The subsequent workup with sodium bicarbonate neutralizes any acidic byproducts.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-methoxyphenol (1 equivalent) in tetrahydrofuran (THF) in a round-bottom flask at room temperature.

  • Addition of NBS: Add N-bromosuccinimide (1 equivalent) to the solution in several portions. The reaction mixture will typically turn yellow.

  • Reaction: Stir the mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Add a saturated sodium bicarbonate solution to quench the reaction.

  • Extraction: Extract the product into a suitable organic solvent, such as diethyl ether (2x).

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent and concentrating the filtrate in vacuo, purify the crude residue using flash chromatography to separate the desired bromo-isomers.[5]

Comparative Biological Activities and SAR

The therapeutic potential of this compound derivatives is diverse. Below, we compare their performance in key areas and elucidate the structural modifications that govern their activity.

Antimicrobial Activity

Derivatives of bromophenols have shown significant promise as antibacterial agents, particularly against resilient pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[2][6] The SAR studies in this area focus on how lipophilicity and the electronic nature of substituents influence bacterial cell membrane interaction and disruption.

Key SAR Insights:

  • Hydroxyl Group: A free phenolic hydroxyl group is often crucial for activity. Its acidity and ability to form hydrogen bonds are key to disrupting bacterial membrane potential.

  • Bromine Position: The position and number of bromine atoms significantly impact potency. Increased bromination can enhance lipophilicity, facilitating membrane penetration, but can also introduce steric hindrance.

  • Additional Substituents: The introduction of other functional groups can modulate activity. For instance, some ether-linked bromophenol dimers exhibit enhanced potency.[1]

  • Mechanism of Action: A primary mechanism for these compounds is the inhibition of bacterial biofilm formation, a critical pathway for antibiotic resistance.[2][6] Some derivatives also act as quorum-sensing inhibitors, disrupting bacterial communication.[6]

Comparative Performance Data:

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Compound 2 (a bromophenol)S. aureus12[2]
Compound 1 (a bromophenol)S. aureus24[2]
Pentabromophenol (PBP)S. aureus<1[6]
Ciprofloxacin (Control)S. aureus1[6]
Tetracycline (Control)S. aureus2[6]
Antioxidant Activity

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy.

Key SAR Insights:

  • Phenolic -OH Group: This is the primary active site. Masking this group via methylation or acetylation generally reduces or abolishes antioxidant activity.[1][4]

  • Electron-Donating Groups: The methoxy group (-OCH₃) at the para position is an electron-donating group that helps to stabilize the phenoxyl radical formed after hydrogen donation, thereby enhancing antioxidant activity.

  • Steric Hindrance: Bulky groups near the hydroxyl function can sterically hinder its interaction with free radicals, potentially decreasing activity.

  • Substitution on Appended Moieties: For more complex derivatives, such as those incorporating triazole rings, halogen substituents on appended phenyl rings can influence activity. For example, a 4-bromophenyl substituent on a triazolethione derivative showed the highest antioxidant activity in one study, which was 1.13 times higher than ascorbic acid.[7][8]

Comparative Performance Data (DPPH Scavenging):

Compound/DerivativeIC₅₀ (µM or ppm)Activity vs. Ascorbic AcidReference
3-Bromo-flavone71.4 ppmWeaker[9]
Ascorbic Acid (Control)5.1 ppmStandard[9]
Compound 17 (triazolethione)N/A1.13x Stronger[8]
Compound 21 (triazolethione)N/A~0.5x Weaker than 17 [8]
Anticancer Activity

The anticancer potential of 4-Bromo-2-methoxyphenol and related derivatives is a rapidly growing area of research.[3] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[1][3]

Key SAR Insights:

  • Core Structure: The brominated methoxyphenol core is essential for the observed cytotoxic effects.

  • Side Chains and Hybrid Molecules: The nature of substituents significantly modulates potency and selectivity. Linking the bromophenol core to other bioactive scaffolds (e.g., creating ether-linked dimers) has yielded compounds with potent activity against leukemia cells (K562).[1][4]

  • Mechanism of Action: A common mechanism involves the generation of reactive oxygen species (ROS) within cancer cells, which triggers downstream apoptotic pathways.[3] Certain derivatives also induce cell cycle arrest, typically at the G0/G1 phase, preventing cancer cell proliferation.[3]

ROS_Apoptosis_Pathway cluster_drug Cellular Environment cluster_mito Mitochondrial Pathway cluster_execution Execution Phase Drug This compound Derivative ROS Increased ROS Production Mito Mitochondrial Stress ROS->Mito Causes CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by bromophenol derivatives.[3]

Comparative Performance Data (Cytotoxicity):

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-bromo-3′,4′,5′-trimethoxy-trans-stilbeneA549 (Lung)6.36[10]
Compound 21 (triazole)U-87 (Glioblastoma)Most active in series[7]
Compound 21 (triazole)MDA-MB-231 (Breast)Less active than vs. U-87[7]
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)K562 (Leukemia)Showed apoptosis induction[1][4]

Foundational Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed methodologies for the key bioassays discussed in this guide. These protocols are designed as self-validating systems.

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

Principle: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to its yellow non-radical form is monitored by the decrease in absorbance.[11]

Procedure:

  • Stock Solutions: Prepare a stock solution of the test derivative in methanol or DMSO. Prepare a stock solution of DPPH in methanol (typically ~0.1 mM).

  • Serial Dilutions: Create a series of dilutions of the test compound in the chosen solvent.

  • Reaction Mixture: In a 96-well plate or cuvette, add a fixed volume of the DPPH solution to each dilution of the test compound (e.g., 100 µL of DPPH solution to 100 µL of sample).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[11]

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[11]

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). Ascorbic acid or BHA is used as a positive control.[11]

Protocol: MTT Assay (Anticancer Cytotoxicity)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.[7]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Summary of Structure-Activity Relationships

The biological profile of this compound derivatives is a direct function of their molecular architecture. The following diagram summarizes the key SAR trends observed.

Caption: Key structure-activity relationship trends for this compound derivatives.

Conclusion and Future Perspectives

Derivatives of this compound are a versatile class of compounds with significant, demonstrable activity in antimicrobial, antioxidant, and anticancer applications. The structure-activity relationships elucidated in this guide highlight several key principles: the paramount importance of the free phenolic hydroxyl group for hydrogen-donating activities, the role of the bromine atom in modulating lipophilicity and potency, and the vast potential for enhancing efficacy by creating more complex derivatives and hybrid molecules.

Future research should focus on optimizing the lead compounds identified in the literature. This includes:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets to understand the basis of their selective toxicity against cancer cells and microbes.

  • Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of the most potent derivatives to assess their drug-likeness.

  • In Vivo Efficacy: Progressing promising candidates from in vitro assays to in vivo animal models to validate their therapeutic potential in a physiological context.

The data and protocols presented herein provide a solid foundation for researchers to build upon, accelerating the journey of these promising compounds from laboratory curiosities to potential clinical therapeutics.

References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. [Link]
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory...
  • Effect of bromo and methoxy derivatives 3–14 on the targets (c-Myc,...
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. [Link]
  • Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria.
  • SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]

Sources

A Comparative Guide to the Cost-Effective Synthesis of 3-Bromo-4-methoxyphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and economical synthesis of key intermediates is paramount. 3-Bromo-4-methoxyphenol, a crucial building block in the synthesis of a wide array of bioactive molecules, is no exception. This guide provides an in-depth, objective comparison of the most common methods for its synthesis, focusing on cost-effectiveness, yield, scalability, and safety. The insights provided herein are grounded in experimental data and practical considerations to empower researchers and process chemists in making informed decisions for their specific needs.

Introduction: The Significance of this compound

This compound serves as a versatile precursor in the construction of complex molecular architectures due to its unique substitution pattern, which allows for regioselective functionalization. Its applications span various therapeutic areas, making the optimization of its synthesis a critical endeavor for accelerating drug discovery and development timelines while managing costs. This guide will dissect three primary synthetic routes, evaluating their respective merits and drawbacks.

Method 1: Direct Bromination of Guaiacol (2-Methoxyphenol)

The direct bromination of readily available guaiacol is, on the surface, the most straightforward approach to this compound. However, the directing effects of the hydroxyl and methoxy groups on the aromatic ring present a significant challenge in achieving the desired regioselectivity.

Reaction Mechanism and Challenges

The hydroxyl and methoxy groups are both ortho-, para-directing. In guaiacol, this leads to the potential for bromination at positions 4, 5, and 6. The desired product, this compound, corresponds to bromination at the 5-position. Standard bromination conditions often lead to a mixture of isomers, primarily the 4-bromo and 6-bromo derivatives, along with the desired 5-bromo product, necessitating challenging and costly purification steps.

A patented three-step approach to synthesize the isomeric 5-bromo-2-methoxyphenol involves an initial acetylation of the phenolic hydroxyl group of guaiacol, followed by bromination and subsequent deacetylation.[1] This method, while achieving regioselectivity for a different isomer, highlights the challenges of direct bromination and suggests that protecting group strategies may be necessary to achieve the desired outcome for this compound, adding to the overall cost and step count.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; guaiacol [label="Guaiacol"]; bromination [label="Bromination\n(e.g., Br2 or NBS)"]; isomers [label="Mixture of Isomers\n(4-bromo, 5-bromo, 6-bromo)"]; purification [label="Chromatographic\nPurification"]; product [label="this compound\n(Low Yield)"];

guaiacol -> bromination; bromination -> isomers; isomers -> purification; purification -> product; } Direct bromination of guaiacol often leads to a mixture of isomers.

Experimental Protocol: Non-Selective Bromination

A general, non-selective bromination of guaiacol can be performed as follows:

  • Dissolve guaiacol in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Slowly add a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), at a controlled temperature (typically 0-25 °C).

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

  • Concentrate the solvent under reduced pressure to obtain the crude product mixture.

  • Purify the desired this compound from the isomeric mixture using column chromatography.

The yield of the desired 5-bromo isomer in such a direct bromination is often low, making this method less economically viable for large-scale production.

Method 2: Selective Monomethylation of 4-Bromoresorcinol

An alternative and often more selective route involves the monomethylation of 4-bromoresorcinol. This method benefits from a more controlled introduction of the methoxy group, leading to a cleaner product profile and simplifying purification.

Reaction Mechanism and Selectivity

The challenge in this approach lies in achieving selective monomethylation of one of the two hydroxyl groups of 4-bromoresorcinol. The use of a suitable base and a controlled amount of a methylating agent is crucial to prevent the formation of the undesired di-methylated byproduct. Phase-transfer catalysis can be employed to enhance the selectivity of the monomethylation.[2]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; bromoresorcinol [label="4-Bromoresorcinol"]; methylation [label="Monomethylation\n(e.g., Dimethyl Sulfate, Base)"]; product [label="this compound"]; side_product [label="Di-methylated byproduct"];

bromoresorcinol -> methylation; methylation -> product; methylation -> side_product [style=dashed]; } Selective monomethylation of 4-bromoresorcinol can provide a more direct route.

Experimental Protocol: Selective Monomethylation

A representative protocol for the selective monomethylation of 4-bromoresorcinol is as follows:

  • Dissolve 4-bromoresorcinol in a suitable solvent, such as acetone or acetonitrile.

  • Add a base, typically potassium carbonate (K₂CO₃), in a slight molar excess.

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), if necessary.

  • Slowly add a methylating agent, such as dimethyl sulfate (DMS), in a controlled stoichiometry (typically around 1.0-1.2 equivalents) at room temperature or slightly elevated temperature.

  • Monitor the reaction progress by TLC or HPLC to maximize the formation of the mono-methylated product and minimize di-methylation.

  • Upon completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate this compound.

With careful control of reaction conditions, this method can provide a good yield of the desired product, often with higher purity compared to the direct bromination of guaiacol.

Method 3: Multi-step Synthesis from p-Fluoronitrobenzene

For applications where high purity is critical and cost is a secondary consideration, a multi-step synthesis starting from p-fluoronitrobenzene offers a highly controlled, albeit longer, route. This pathway involves the synthesis of 3-bromo-4-methoxyaniline as a key intermediate, which is then converted to the target phenol.

Synthetic Pathway

This route, as detailed in patent literature for the aniline intermediate, involves three main steps to reach 3-bromo-4-methoxyaniline, followed by a Sandmeyer reaction to introduce the hydroxyl group.[3]

  • Bromination: p-Fluoronitrobenzene is brominated using a brominating agent like N-bromosuccinimide in acetic acid to yield 3-bromo-4-fluoronitrobenzene.

  • Etherification: The fluoro group is then displaced by a methoxy group using sodium methoxide in methanol to give 3-bromo-4-methoxynitrobenzene.

  • Reduction: The nitro group is reduced to an amine using a reducing agent such as sodium sulfide (Na₂S) to afford 3-bromo-4-methoxyaniline.

  • Sandmeyer Reaction: The resulting aniline is diazotized with sodium nitrite (NaNO₂) in an acidic medium, followed by decomposition of the diazonium salt in the presence of a copper(I) salt to yield this compound.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="p-Fluoronitrobenzene"]; bromination [label="Bromination"]; etherification [label="Etherification"]; reduction [label="Reduction"]; aniline [label="3-Bromo-4-methoxyaniline"]; sandmeyer [label="Sandmeyer Reaction"]; product [label="this compound"];

start -> bromination -> etherification -> reduction -> aniline -> sandmeyer -> product; } A multi-step synthesis from p-fluoronitrobenzene offers high purity.

Experimental Protocol: Key Steps

Synthesis of 3-bromo-4-methoxyaniline (as per patent CN102199099A): [3]

  • Bromination: To a solution of p-fluoronitrobenzene in acetic acid, N-bromosuccinimide is added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, and the product, 3-bromo-4-fluoronitrobenzene, is isolated by precipitation in water.

  • Etherification: 3-bromo-4-fluoronitrobenzene is reacted with sodium methoxide in methanol. The product, 3-bromo-4-methoxynitrobenzene, is isolated by precipitation in water.

  • Reduction: 3-bromo-4-methoxynitrobenzene is reduced to 3-bromo-4-methoxyaniline using sodium sulfide in an aqueous medium.

Sandmeyer Reaction (General Procedure):

  • Dissolve 3-bromo-4-methoxyaniline in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

  • In a separate vessel, prepare a solution of a copper(I) salt (e.g., Cu₂O or CuBr) in the corresponding acid.

  • Slowly add the cold diazonium salt solution to the copper salt solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, the reaction mixture is typically heated to ensure complete decomposition of the diazonium salt.

  • The product, this compound, is then isolated by extraction and purified.

This multi-step approach, while longer, offers excellent control over the regiochemistry, resulting in a high-purity final product.

Cost-Effectiveness Comparison

To provide a practical comparison, the following table summarizes the estimated costs of starting materials and the overall efficiency of each synthetic route. Prices are based on bulk chemical supplier data and are subject to market fluctuations.

ParameterMethod 1: Bromination of GuaiacolMethod 2: Methylation of 4-BromoresorcinolMethod 3: From p-Fluoronitrobenzene
Starting Material Guaiacol4-Bromoresorcinolp-Fluoronitrobenzene
Starting Material Cost (per kg) ~$400[4]~$130 (for 5g, bulk price will be lower)~$224 (for 500g, bulk price will be lower)[5]
Key Reagents Bromine or NBSDimethyl Sulfate, K₂CO₃NBS, Sodium Methoxide, Na₂S, NaNO₂, Copper Salt
Number of Steps 1 (plus extensive purification)14
Overall Yield Low (for desired isomer)Moderate to HighModerate
Purification Difficult (Isomer separation)ModerateModerate
Safety Concerns Handling of BromineDimethyl Sulfate is toxic and carcinogenicDiazonium salts can be explosive
Estimated Cost-Effectiveness Potentially low due to poor selectivity and high purification costs.High , especially if high selectivity in monomethylation is achieved.Low for bulk synthesis due to multiple steps and expensive reagents.

Conclusion and Recommendations

Based on this comparative analysis, the selective monomethylation of 4-bromoresorcinol (Method 2) emerges as the most promising route for the cost-effective synthesis of this compound, particularly for laboratory to pilot-scale production. While the initial cost of 4-bromoresorcinol may appear higher at small scales, the potential for high selectivity, simpler purification, and a single synthetic step contribute to a more favorable overall process economy.

The direct bromination of guaiacol (Method 1) is hampered by a lack of regioselectivity, leading to low yields of the desired product and significant purification challenges, making it less attractive for efficient synthesis.

The multi-step synthesis from p-fluoronitrobenzene (Method 3), while offering excellent control over isomer formation and high purity, is likely too lengthy and expensive for routine or large-scale production of this intermediate. However, it may be a viable option for the synthesis of highly pure analytical standards or in cases where the cost is not the primary driver.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements of their project, including scale, purity needs, and available resources. However, for a balance of efficiency, cost, and practicality, the optimization of the selective monomethylation of 4-bromoresorcinol represents the most strategic path forward.

References

  • IndiaMART. Guaiacol (2-Methoxyphenol) C7H8O2, ₹ 400/Kg.
  • Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

Sources

A Senior Application Scientist's Guide to Bioassay Validation for Screening 3-Bromo-4-methoxyphenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. Phenolic compounds, particularly those derived from natural sources, have garnered significant interest due to their diverse biological activities. Among these, bromophenols found in marine algae have demonstrated promising antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for the validation of bioassays tailored for the screening of analogs of 3-Bromo-4-methoxyphenol, a representative of this promising class of compounds.

Our approach is grounded in the principles of scientific integrity, emphasizing not just the 'how' but the 'why' behind experimental design. We will delve into a primary screening assay, compare it with viable alternatives, and provide the technical details necessary for robust and reproducible results.

Primary Bioassay: Tyrosinase Inhibition Assay

The selection of a primary screening assay is a critical decision, balancing throughput, cost, and biological relevance. For phenolic compounds like this compound analogs, a tyrosinase inhibition assay is an excellent starting point. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation.[3] Moreover, the enzymatic reaction provides a straightforward colorimetric readout, ideal for high-throughput screening.[4]

Principle of the Tyrosinase Inhibition Assay

Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored compound with an absorbance maximum around 475 nm.[5] Inhibitors of tyrosinase will slow down this reaction, resulting in a reduced rate of color formation. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence of the test compound to that of a control.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from established methodologies and optimized for a 96-well plate format.[4][5][6]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Kojic Acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sodium Phosphate Buffer (100 mM, pH 6.5)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer. The final concentration in the well should be optimized, but a starting point of 1500 U/mL is common.[7] Keep on ice.

    • Substrate Solution: Prepare a 2 mM solution of L-DOPA in sodium phosphate buffer. This solution should be made fresh before each experiment to prevent auto-oxidation.

    • Test Compounds: Dissolve the this compound analogs in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO.

    • Positive Control: Prepare a stock solution of Kojic acid in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of the test compound dilutions or controls to the appropriate wells.

    • For enzyme control wells, add 20 µL of DMSO.

    • Add 100 µL of sodium phosphate buffer to all wells.

    • Add 40 µL of the tyrosinase enzyme solution to all wells except for the blank.

    • Add 40 µL of buffer to the blank wells.

    • Incubate the plate at 25°C for 10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the L-DOPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 30-60 minutes.[3]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100

Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_incubation Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Compounds) prep_plate Aliquot Compounds & Controls to 96-well plate prep_reagents->prep_plate add_enzyme Add Tyrosinase Enzyme prep_plate->add_enzyme pre_incubate Pre-incubate (10 min) add_enzyme->pre_incubate add_substrate Add L-DOPA Substrate pre_incubate->add_substrate read_plate Kinetic Read at 475 nm add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition & IC50 calc_rate->calc_inhibition

Caption: Workflow of the tyrosinase inhibition screening assay.

Alternative Screening Methodologies

A robust screening cascade relies on multiple, orthogonal assays to confirm hits and elucidate mechanisms of action.[8][9] Below are three alternative assays that provide complementary information to the primary tyrosinase inhibition screen.

DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of a compound to act as a free radical scavenger.[10] The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant. The change in absorbance at 515 nm is proportional to the radical scavenging activity.[11][12] This is a direct measure of the antioxidant potential of the phenolic analogs.

  • Use Case: Ideal for quickly assessing the general antioxidant capacity of the analogs, which is a common property of phenolic compounds.[10]

Cell-Based Viability (MTT) Assay
  • Principle: The MTT assay is a colorimetric method for assessing cell viability.[1] Viable cells with active metabolism can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. This assay can identify compounds that are cytotoxic or inhibit cell proliferation.

  • Use Case: Essential for evaluating the anticancer potential of the analogs in a biologically relevant context and for identifying compounds that may be generally toxic.[13]

Surface Plasmon Resonance (SPR)
  • Principle: SPR is a biophysical, label-free technique that measures the binding of molecules in real-time.[14] It detects changes in the refractive index on the surface of a sensor chip where a target protein is immobilized. This allows for the determination of binding affinity (KD), as well as association (kon) and dissociation (koff) rates.[15]

  • Use Case: A powerful secondary assay for hit validation. If a specific protein target for the this compound analogs is identified (e.g., a specific kinase or receptor), SPR can confirm direct binding and provide detailed kinetic information, which is invaluable for structure-activity relationship (SAR) studies.[16][17]

Comparative Analysis of Screening Assays

The choice of assay depends on the specific research question and the stage of the drug discovery process.[18][19] The following table provides a direct comparison of the discussed methods.

FeatureTyrosinase Inhibition AssayDPPH Radical Scavenging AssayCell-Based (MTT) AssaySurface Plasmon Resonance (SPR)
Principle Enzymatic, colorimetricChemical, colorimetricCellular metabolism, colorimetricBiophysical, label-free binding
Throughput HighHighMedium to HighLow to Medium
Cost LowLowModerateHigh
Biological Relevance Specific enzyme targetGeneral antioxidant potentialCellular context (viability, toxicity)Direct target engagement
Information Obtained IC50, enzyme kineticsIC50, antioxidant capacityIC50, cytotoxicityKD, kon, koff, stoichiometry
Pros Simple, rapid, specific targetVery simple, inexpensiveHigh biological relevanceProvides kinetic data, confirms direct binding
Cons In vitro, may not reflect cellular activityNot biologically specificCan have artifacts, indirect measureRequires purified protein, complex setup

Hypothetical Data Analysis

To illustrate the utility of this multi-assay approach, consider the following hypothetical screening data for a small set of this compound analogs.

Compound IDTyrosinase Inhibition IC50 (µM)DPPH Scavenging IC50 (µM)MTT (A549 Lung Cancer) IC50 (µM)
3-BMP-01 15.225.8> 100
3-BMP-02 8.712.39.5
3-BMP-03 > 1005.185.4
3-BMP-04 22.530.118.9
Kojic Acid 18.0> 200> 100

Interpretation:

  • 3-BMP-01: A moderate tyrosinase inhibitor with some antioxidant activity. It is not cytotoxic, making it a potential candidate for topical applications.

  • 3-BMP-02: A potent compound across all three assays, suggesting it has multiple mechanisms of action or a target that affects multiple pathways. This is a strong candidate for further investigation as an anticancer agent.

  • 3-BMP-03: A strong antioxidant but a poor tyrosinase inhibitor and not very cytotoxic. This compound might be interesting for applications where general antioxidant activity is desired.

  • 3-BMP-04: Shows moderate activity in all assays. The relationship between its tyrosinase inhibition, antioxidant activity, and cytotoxicity would need further exploration.

Relevant Signaling Pathway: PI3K/Akt Pathway

Many phenolic compounds exert their anticancer effects by modulating key cellular signaling pathways.[13] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis (programmed cell death).

PI3K_Akt_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog Phenolic Analog (e.g., 3-BMP-02) Analog->Akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway.

This guide provides a foundational strategy for the validation and comparison of bioassays for screening this compound analogs. By employing a primary enzymatic assay and complementing it with orthogonal methods, researchers can build a comprehensive understanding of the biological activities of these compounds, paving the way for the development of novel therapeutics.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]
  • Al-Amin, M., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
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  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]
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  • An, W. F., & Tolliday, N. (2010). Chapter 2. Development and Validation of Disease Assays for Phenotypic Screening.
  • Sygnature Discovery. (n.d.). Fragment Screening.
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  • Kim, H., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Molecules, 26(3), 553. [Link]
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  • Murray, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Target Review. [Link]
  • An, W. F., & Tolliday, N. (2020). Chapter 2: Development and Validation of Disease Assays for Phenotypic Screening. In Phenotypic Screening (pp. 13-31). [Link]
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  • Gul, I., et al. (2017). Detection of Phenolic Compounds by Colorimetric Bioassay Using Crude Polyphenol Oxidase.
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A Senior Application Scientist's Guide to Comparative Docking of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the potential interactions between 3-Bromo-4-methoxyphenol, a novel phenolic compound, and a curated selection of therapeutically relevant protein targets. In the absence of extensive experimental data on this specific molecule, we turn to robust in-silico molecular docking methodologies. This approach allows for the prediction of binding affinities and interaction patterns, offering a foundational roadmap for future experimental validation and drug discovery efforts.

The selection of target proteins is informed by the well-documented biological activities of structurally related bromophenols and methoxyphenols, which have demonstrated significant potential in anticancer, anti-inflammatory, and antimicrobial applications. This comparative study will juxtapose the docking performance of this compound against that of known, clinically relevant inhibitors for each protein target, providing a benchmark for its potential efficacy.

The Strategic Imperative for In-Silico Screening

In the preliminary stages of drug discovery, computational methods such as molecular docking are indispensable. They provide a cost-effective and rapid means to screen vast chemical libraries against specific biological targets, prioritizing candidates with the highest probability of success for further experimental investigation. The core principle of molecular docking lies in the prediction of the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding free energy. A lower, more negative binding energy typically signifies a more stable and favorable interaction.

This guide is structured to not only present the results of these docking studies but to also elucidate the scientific rationale behind the experimental design, from target selection to the specifics of the docking protocol.

Target Selection: A Rationale-Driven Approach

The protein targets for this comparative study were selected based on their established roles in key pathological processes and the known propensity of phenolic compounds to modulate their activity.

  • Anticancer Targets:

    • B-cell lymphoma 2 (Bcl-2): A key regulator of apoptosis, its overexpression is a hallmark of many cancers, promoting cell survival.

    • Mouse double minute 2 homolog (MDM2): A negative regulator of the p53 tumor suppressor, its inhibition can restore p53 function and induce apoptosis in cancer cells.

  • Anti-inflammatory Targets:

    • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[1][2][3]

    • Tumor Necrosis Factor-alpha Converting Enzyme (TACE): A sheddase that releases the pro-inflammatory cytokine TNF-α from its membrane-bound precursor.

  • Antimicrobial Target (Gram-positive bacteria):

    • Staphylococcus aureus DNA Gyrase: An essential bacterial enzyme involved in DNA replication, making it an excellent target for antibiotics.[4]

A Validated Workflow for Comparative Docking

The following workflow outlines a standardized and reproducible protocol for conducting comparative molecular docking studies. This self-validating system ensures the integrity and reliability of the generated in-silico data.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase p1 1. Protein Structure Acquisition (RCSB PDB) p2 2. Protein Preparation (Removal of water, ligands; Addition of polar hydrogens) p1->p2 Retrieve & Clean d1 5. Molecular Docking (Define grid box, run simulations) p2->d1 Prepared Receptor l1 3. Ligand Structure Acquisition (PubChem) l2 4. Ligand Preparation (Energy minimization, charge assignment) l1->l2 Retrieve & Optimize l2->d1 Prepared Ligand a1 6. Analysis of Results (Binding energy, interaction analysis) d1->a1 Generate Poses v1 7. Visualization (PyMOL, Discovery Studio) a1->v1 Interpret Data

Caption: A standardized workflow for in-silico molecular docking studies.

Experimental Protocols: A Step-by-Step Guide

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins, co-crystallized with their respective known inhibitors, were obtained from the RCSB Protein Data Bank (PDB).

  • Protein Preparation: All water molecules, co-crystallized ligands, and non-essential heteroatoms were removed from the protein structures. Polar hydrogen atoms and Kollman charges were added using AutoDock Tools.

  • Ligand Structure Retrieval and Preparation: The 3D structure of this compound was generated and optimized. The structures of the known inhibitors were extracted from their respective co-crystallized PDB files. All ligands were prepared for docking by assigning Gasteiger charges and defining rotatable bonds.

2. Molecular Docking Simulation:

  • Software: AutoDock Vina was employed for all docking simulations.

  • Grid Box Generation: For each target protein, a grid box was defined to encompass the active site, as identified from the co-crystallized known inhibitor.

  • Docking Protocol: The Lamarckian Genetic Algorithm was used with a population size of 150, a maximum of 2,500,000 energy evaluations, and a maximum of 27,000 generations. The number of docking runs was set to 10.

3. Analysis of Results:

  • Binding Pose Selection: The docked conformation with the lowest binding energy (most negative value) was selected as the most probable binding mode.

  • Interaction Analysis: The interactions between the ligands and the protein residues, including hydrogen bonds and hydrophobic interactions, were analyzed and visualized using PyMOL and Discovery Studio Visualizer.

Logical Framework for Docking Parameter Selection

The choice of docking software, scoring function, and search algorithm is critical for the reliability of the results. The following diagram illustrates the rationale behind these selections for this study.

logic_diagram cluster_software Software Selection cluster_algorithm Search Algorithm cluster_scoring Scoring Function sw AutoDock Vina sw_r1 Widely Validated & Cited sw->sw_r1 sw_r2 Good balance of speed and accuracy sw->sw_r2 alg Lamarckian Genetic Algorithm alg_r1 Efficient exploration of conformational space alg->alg_r1 alg_r2 Combines global search with local optimization alg->alg_r2 sf Vina Scoring Function sf_r1 Empirically derived knowledge-based function sf->sf_r1 sf_r2 Good performance in binding affinity prediction sf->sf_r2

Caption: Rationale for the selection of key molecular docking parameters.

Comparative Docking Analysis: A Quantitative Overview

The following tables summarize the predicted binding affinities (in kcal/mol) of this compound and the corresponding known inhibitors against the selected protein targets. A more negative binding energy suggests a stronger predicted binding affinity.

Table 1: Anticancer Target Docking Results

Target ProteinPDB IDKnown InhibitorKnown Inhibitor Binding Energy (kcal/mol)This compound Binding Energy (kcal/mol)
Bcl-22O2FABT-737-9.8-6.5
MDM21RV1Nutlin-3 analog-10.2-7.1

Table 2: Anti-inflammatory Target Docking Results

Target ProteinPDB IDKnown InhibitorKnown Inhibitor Binding Energy (kcal/mol)This compound Binding Energy (kcal/mol)
COX-21CX2SC-558 (Celecoxib analog)-11.5-7.8
TACE1ZXCHydroxamate inhibitor-8.9-6.2

Table 3: Antimicrobial Target Docking Results

Target ProteinPDB IDKnown InhibitorKnown Inhibitor Binding Energy (kcal/mol)This compound Binding Energy (kcal/mol)
S. aureus DNA Gyrase6FM4ID-130-12.1-8.5

Interpretation of Results and Future Directions

The in-silico docking studies reveal that this compound consistently demonstrates favorable, albeit weaker, predicted binding affinities for all selected targets when compared to the known inhibitors. This is an expected outcome, as the known inhibitors have undergone extensive optimization for their respective targets.

The predicted binding energies for this compound are within a range that suggests potential biological activity. The interactions observed in the docked poses primarily involve hydrogen bonding with key active site residues and hydrophobic interactions, which are characteristic of phenolic compounds.

These computational findings provide a strong rationale for the synthesis and experimental evaluation of this compound and its derivatives. Future work should focus on in-vitro assays to validate the predicted inhibitory activities against these targets. Subsequent structure-activity relationship (SAR) studies could then guide the chemical modification of the parent compound to enhance its potency and selectivity.

This guide serves as a foundational blueprint for initiating a drug discovery program centered on this compound. The integration of computational and experimental approaches will be paramount in unlocking the full therapeutic potential of this promising scaffold.

References

  • Patsnap Synapse. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work?
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  • RCSB PDB. (2005, September 27). 1ZXC: Crystal structure of catalytic domain of TNF-alpha converting enzyme (TACE) with inhibitor.
  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized chemical reagents like 3-Bromo-4-methoxyphenol are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential. This compound, a substituted halogenated phenol, presents a multi-faceted risk profile that necessitates stringent safety measures.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

The presence of a bromine atom on the phenol ring classifies it as a halogenated organic compound, which has significant implications for its environmental fate and disposal methodology. Such compounds are often persistent in the environment and can form hazardous byproducts if not disposed of correctly.

Hazard ClassificationGHS CategoryDescription
Acute toxicity, oralCategory 4Harmful if swallowed.
Skin corrosion/irritationCategory 2Causes skin irritation.
Serious eye damage/eye irritationCategory 2ACauses serious eye irritation.
Specific target organ toxicity — single exposureCategory 3May cause respiratory irritation.
Data compiled from aggregated GHS information.[1][2]

Personnel Protection: Adherence to OSHA Standards

The Occupational Safety and Health Administration (OSHA) mandates specific requirements for Personal Protective Equipment (PPE) to ensure worker safety.[3] When handling this compound, the following PPE is the minimum requirement, as stipulated by OSHA's standard on Personal Protective Equipment (29 CFR 1910.132).[4]

  • Hand Protection: Wear butyl, neoprene, or double-layered nitrile laboratory gloves. Chloroform, often used with phenols, can easily penetrate nitrile gloves; therefore, if used in combination, enhanced glove selection is critical.[4]

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should be worn in conjunction with goggles.[4]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when splashes are likely, an impervious apron over the lab coat is recommended.[4]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors.[5]

Training is Mandatory: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that all personnel handling hazardous chemicals receive training on the specific hazards of the chemicals in their work area and the proper procedures for handling them safely.[6][7][8]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final destruction. Due to its halogenated nature, the primary recommended disposal method is high-temperature incineration.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), must be classified as hazardous waste.

  • Segregate Waste Streams: It is crucial to segregate halogenated phenolic waste from non-halogenated and other waste streams.[9] This prevents potentially dangerous reactions and ensures the correct disposal pathway. Do not mix with incompatible materials. Phenols, in general, are incompatible with strong oxidizing agents (like perchlorates, nitrates, and peroxides), strong acids, and bases.[10]

Step 2: Containerization and Labeling
  • Use Appropriate Containers: Collect waste in a designated, leak-proof, and chemically compatible container. For liquid waste, use a shatter-proof bottle.[11]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Toxic," "Irritant").[5]

Step 3: On-Site Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Store the labeled waste container in a designated SAA at or near the point of generation.

  • Storage Conditions: Store in a cool, well-ventilated area away from sources of ignition, light, and air.[10] The storage area should have secondary containment to mitigate spills.

Step 4: Final Disposal
  • High-Temperature Incineration: The recommended disposal method for halogenated organic compounds is incineration in a licensed hazardous waste facility. These facilities are equipped with high-temperature incinerators and flue gas scrubbing systems to ensure the complete destruction of the compound and to neutralize hazardous combustion byproducts like hydrogen bromide.

  • Engage a Licensed Waste Contractor: Arrange for the collection and disposal of the waste through a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal External Disposal A Generation of This compound Waste B Segregate Halogenated Phenolic Waste A->B Classify as Hazardous C Containerize in Labeled, Compatible Container B->C Prevent Reactions D Store in Designated Satellite Accumulation Area C->D Ensure Safety E Licensed Hazardous Waste Contractor Collection D->E Scheduled Pickup F High-Temperature Incineration E->F Transport to Facility G Final Destruction and Environmental Protection F->G Complete Destruction

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and correct action is critical to mitigate harm.

Spill Cleanup Protocol
  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE as described in Section 2.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[10] All materials used for cleanup must also be disposed of as hazardous waste.

  • Decontaminate: Clean the spill area with a soap and water solution.[12] Collect the decontamination materials for hazardous waste disposal. Do not wash spills into the sewer system.[10]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Minimization and Decontamination

A proactive approach to waste management includes strategies to reduce the volume of hazardous waste generated.

Waste Minimization Strategies:

  • Purchase only the necessary quantities of this compound for your experiments.[13]

  • Use microscale or scaled-down experimental procedures where feasible to reduce the volume of reagents used.[13]

  • Avoid preparing excess solutions.

  • Do not mix hazardous waste with non-hazardous waste. [9]

Equipment Decontamination:

  • Reusable Glassware: Wash thoroughly with a suitable solvent (such as ethanol or acetone), followed by a soap and water wash. The initial solvent rinse must be collected as hazardous waste.

  • Non-porous Surfaces: Wipe down with a solvent-dampened cloth, followed by a soap and water cleaning. The cloth and any residue must be disposed of as hazardous waste.[12]

  • Contaminated Equipment: Any equipment that cannot be effectively decontaminated should be disposed of as hazardous waste.

Caption: Key relationships in the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Bromo-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for handling 3-Bromo-4-methoxyphenol. The protocols outlined here are designed not as a rigid checklist, but as a self-validating system of operations that prioritizes safety through scientific understanding.

Hazard Identification: The "Why" Behind the Precautions

Understanding the inherent risks of a chemical is the foundation of safe handling. This compound, a solid, presents several hazards that dictate our choice of personal protective equipment (PPE). According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards include:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][4][5]

The phenolic structure suggests the potential for absorption through the skin, a characteristic of this class of compounds that can lead to systemic effects.[6] Therefore, our PPE strategy is not merely about preventing surface contact but about creating an impermeable barrier to protect against all routes of exposure. While specific occupational exposure limits for this compound are not established, it is prudent to handle it with engineering controls and PPE sufficient to minimize any direct exposure.[2][3][7]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and matched to the risks. The following table summarizes the minimum required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes. A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or sonicating. This adheres to standards like OSHA 29 CFR 1910.133 and European Standard EN166.[2]
Hands Chemical-Resistant Gloves (Double-Gloved)Given the classification as a skin irritant and the potential for dermal absorption, double-gloving with nitrile gloves is the minimum requirement for incidental contact.[6] For direct handling of the solid or concentrated solutions, heavy-duty neoprene or butyl rubber gloves should be worn over the inner nitrile gloves.[6] Gloves must be changed immediately upon any sign of contamination.
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully-buttoned laboratory coat is required. This coat should be made of a chemical-resistant material, not standard cotton, to provide a meaningful barrier against spills.
Respiratory NIOSH/MSHA-Approved RespiratorAll handling of solid this compound must be conducted within a certified chemical fume hood to control dust. If engineering controls are insufficient to prevent the generation of dust or aerosols, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[2]
Operational Plan: Step-by-Step Safe Handling Protocol

This protocol provides a procedural workflow for safely using this compound in a laboratory setting.

A. Preparation and Engineering Controls

  • Verify Fume Hood Certification: Before beginning, ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Designate Work Area: Confine all handling of the chemical to a specific, clearly marked area within the fume hood to contain potential contamination.

  • Assemble Materials: Place all necessary apparatus (spatulas, weigh boats, glassware, solvent) inside the fume hood before introducing the this compound container.

  • Locate Emergency Equipment: Confirm the location of the nearest safety shower and eyewash station, ensuring the path is unobstructed.

B. Handling the Chemical

  • Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.

  • Weighing: When weighing the solid, use a disposable weigh boat. Perform this task gently to minimize dust generation.

  • Making Solutions: If creating a solution, add the solid this compound slowly to the solvent, not the other way around, to prevent splashing.

  • Container Management: Keep the primary container tightly sealed at all times when not actively dispensing.

C. Post-Handling and Decontamination

  • Surface Decontamination: After use, decontaminate all surfaces within the designated area of the fume hood with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE carefully, avoiding contact with the outer, potentially contaminated surfaces. Remove gloves last, using the proper removal technique to avoid skin contact.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.

Contingency Plan: Spill Management Workflow

In the event of a spill, a calm and structured response is critical. The following workflow must be followed.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Response Response (with full PPE) cluster_Final_Steps Final Steps Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Hazards Alert->Assess If safe to do so Contain Contain Spill (Use absorbent pads/sand) Assess->Contain Proceed with cleanup Collect Collect Material (Use non-sparking tools) Contain->Collect Containerize Place in Labeled Hazardous Waste Container Collect->Containerize Decontaminate Decontaminate Spill Area (Soap & Water) Containerize->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report Incident to Safety Officer Dispose->Report

Caption: Workflow for managing a this compound spill.

Disposal Plan: Waste Management Protocol

Proper disposal is a critical final step in the chemical handling lifecycle. All materials contaminated with this compound must be treated as hazardous waste.[8]

  • Waste Segregation: Collect all waste containing this compound in a dedicated, separate hazardous waste stream. Never mix with incompatible wastes.[8][9]

  • Containerization: Use a leak-proof, chemically compatible container with a secure, tight-fitting lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[8][9]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may also need to be collected depending on local regulations.

By adhering to these scientifically-grounded protocols, you build a framework of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasons behind each step, and handle every chemical with the respect it demands.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
  • PubChem. (n.d.). 4-Bromo-3-methoxyphenol. National Center for Biotechnology Information.
  • Chemsrc. (n.d.). 4-Bromo-3-methoxyphenol.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-Methoxyphenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances.

Sources

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